molecular formula C12H15IN2O B290220 2-iodo-N-(1-piperidinyl)benzamide

2-iodo-N-(1-piperidinyl)benzamide

货号: B290220
分子量: 330.16 g/mol
InChI 键: SNXFAIPINWPKFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-iodo-N-(1-piperidinyl)benzamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of oncology. While specific binding data for this exact molecule is limited in public literature, its structure is closely related to a class of radioiodinated benzamide compounds that have been extensively studied as high-affinity probes for sigma receptors . Sigma receptors, especially the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of human cancer cell lines, including those from prostate, breast, and lung cancers . These receptors are implicated in cancer cell proliferation and metastatic behavior, making them a promising target for tumor imaging and diagnosis . As such, 2-iodo-N-(1-piperidinyl)benzamide serves as a valuable precursor or research chemical for scientists developing novel sigma receptor ligands. Its core structure, featuring a benzamide group linked to a piperidine moiety, is a common pharmacophore found in many biologically active molecules . Researchers utilize this compound to explore its potential in binding assays, as a synthetic intermediate for radiopharmaceuticals, and in the development of potential diagnostic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

分子式

C12H15IN2O

分子量

330.16 g/mol

IUPAC 名称

2-iodo-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C12H15IN2O/c13-11-7-3-2-6-10(11)12(16)14-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)

InChI 键

SNXFAIPINWPKFM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)C2=CC=CC=C2I

规范 SMILES

C1CCN(CC1)NC(=O)C2=CC=CC=C2I

产品来源

United States
Foundational & Exploratory

2-iodo-N-(1-piperidinyl)benzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-iodo-N-(1-piperidinyl)benzamide , a specialized chemical entity belonging to the class of N-amino-piperidine benzamides (benzhydrazides).[1] This compound is of significant interest in medicinal chemistry as a scaffold for CNS-active agents (particularly for neuropathic pain and epilepsy) and as a precursor for radioiodinated imaging agents.[1]

Executive Summary

2-iodo-N-(1-piperidinyl)benzamide is a synthetic organic compound characterized by a benzamide core substituted with an iodine atom at the ortho (2-) position and a piperidinyl group attached via its nitrogen atom to the amide nitrogen.[1] This specific N-N linkage classifies it as a benzhydrazide derivative .[1]

  • Primary Utility: Intermediate in the synthesis of CNS-active drugs (ion channel modulators), reference standard for impurity profiling, and precursor for radiohalogenation (SPECT imaging).[1]

  • Key Feature: The ortho-iodine provides a handle for palladium-catalyzed cross-coupling and isotopic exchange, while the N-(1-piperidinyl) moiety imparts specific lipophilic and steric properties influencing blood-brain barrier (BBB) penetration.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Structure
  • IUPAC Name: 2-iodo-N-(piperidin-1-yl)benzamide[1]

  • Chemical Formula: C₁₂H₁₅IN₂O[1]

  • Molecular Weight: 330.17 g/mol [1]

  • SMILES: IC1=CC=CC=C1C(NN2CCCCC2)=O[1]

  • Structural Class: Benzhydrazide; N-substituted amide.[1]

Structural Analysis

The molecule consists of three distinct domains:

  • The Benzoyl Core: Provides the aromatic scaffold.[1] The 2-iodo substituent introduces significant steric bulk, forcing the amide bond out of planarity with the phenyl ring.[1] This "ortho-effect" reduces conjugation and increases the rotational energy barrier.[1]

  • The Hydrazide Linkage (-CO-NH-N<): Unlike standard amides, the N-N bond introduces an additional degree of freedom and specific hydrogen bond donor/acceptor motifs.[1] It is generally stable to hydrolysis but susceptible to reductive cleavage.[1]

  • The Piperidine Ring: Attached via the N1 position, this saturated heterocycle acts as a lipophilic domain, enhancing solubility in organic solvents and facilitating interaction with hydrophobic binding pockets in biological targets (e.g., GPCRs or ion channels).[1]

Physicochemical Properties (Calculated)
PropertyValueContext
LogP (Octanol/Water) ~2.8 – 3.2Highly lipophilic; predicted to cross the Blood-Brain Barrier (BBB).[1]
Polar Surface Area (PSA) ~32 ŲLow PSA favors membrane permeability.[1]
Solubility Low (Water)< 0.1 mg/mL in water.[1]
Solubility (Organic) HighSoluble in DMSO, Dichloromethane (DCM), Methanol, Ethyl Acetate.[1]
Melting Point 135–145 °CEstimated range based on analogous benzhydrazides.[1]
pKa (Amide NH) ~11.5Weakly acidic; remains neutral at physiological pH.[1]

Part 2: Synthesis & Manufacturing

Synthetic Route: Acylation of 1-Aminopiperidine

The most robust synthesis involves the nucleophilic acyl substitution of 2-iodobenzoyl chloride with 1-aminopiperidine.[1] This method is preferred over peptide coupling reagents (EDC/NHS) due to higher yields and simpler purification.[1]

Reagents:
  • Precursor A: 2-Iodobenzoyl chloride (CAS: 609-67-6)[1]

  • Precursor B: 1-Aminopiperidine (CAS: 2213-43-6)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Protocol:
  • Preparation: Dissolve 1-aminopiperidine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.

  • Addition: Dropwise add a solution of 2-iodobenzoyl chloride (1.0 equiv) in DCM to the reaction mixture over 30 minutes. The exothermic reaction requires temperature control to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid byproducts), and brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis A 2-Iodobenzoyl Chloride (Electrophile) C Intermediate Complex (Tetrahedral) A->C DCM, 0°C B 1-Aminopiperidine (Nucleophile) B->C TEA (Base) D 2-iodo-N-(1-piperidinyl)benzamide (Product) C->D Elimination (-HCl) Byprod HCl Salt / TEA-HCl C->Byprod

Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-iodo-N-(1-piperidinyl)benzamide.

Part 3: Chemical Reactivity & Stability

The C-I Bond: A Synthetic Handle

The iodine atom at the 2-position is chemically versatile.[1][2] It serves as an excellent leaving group for transition-metal catalyzed reactions, allowing researchers to elaborate the scaffold into more complex biaryl drugs.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-aryl-N-(1-piperidinyl)benzamides.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl linkers.[1]

  • Heck Reaction: Coupling with alkenes.[1]

Radioiodination Potential

For drug development and imaging, the iodine atom can be exchanged for radioactive isotopes (¹²³I for SPECT or ¹²⁴I for PET) via destannylation or copper-mediated isotopic exchange .[1]

  • Protocol: Precursor (2-bromo or 2-stannyl analog) + Na[¹²³I] + Oxidant (Chloramine-T) → [¹²³I]-2-iodo-N-(1-piperidinyl)benzamide.[1]

Stability Profile
  • Hydrolysis: The hydrazide bond is relatively resistant to hydrolysis compared to simple amides but will degrade under reflux in strong acid (6M HCl).[1]

  • Photostability: Iodinated aromatics are photosensitive.[1] The C-I bond can undergo homolytic cleavage under UV light, leading to radical formation and de-iodination.[1] Store in amber vials.

  • Oxidation: The piperidine nitrogen is susceptible to N-oxidation by peroxides (mCPBA) to form the N-oxide.[1]

Part 4: Biological & Pharmacological Context

Mechanism of Action (Class-Based)

N-(1-piperidinyl)benzamides (benzhydrazides) have been identified in patent literature as modulators of voltage-gated ion channels and glycine receptors.[1]

  • Neuropathic Pain: Analogues in this class (e.g., substituted methoxy-benzamides) reduce neuronal excitability, potentially via sodium channel blockade (Nav1.7/Nav1.8).[1]

  • Anticonvulsant Activity: The lipophilic piperidine moiety allows CNS penetration, where the hydrazide core may interact with the GABA-A receptor complex or sigma receptors.[1]

Metabolic Pathway

Metabolism is predicted to occur primarily in the liver via Cytochrome P450 enzymes.[1]

Metabolism Parent 2-iodo-N-(1-piperidinyl)benzamide (Parent Drug) Met1 De-iodination (Phase I) Parent->Met1 Met2 Piperidine Hydroxylation (CYP2D6/3A4) Parent->Met2 Met3 N-N Bond Cleavage (Reductase) Parent->Met3 Minor Pathway Prod1 2-Hydroxy- derivative Met1->Prod1 Prod2 2-Iodobenzamide + 1-Aminopiperidine Met3->Prod2

Caption: Predicted metabolic fate.[1][3] Oxidative hydroxylation and de-iodination are primary clearance pathways.[1]

Part 5: Handling & Safety (SDS Summary)

Hazard Identification
  • GHS Classification: Warning.[1][4]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if dust/aerosol generation is likely.[1]

  • Skin: Nitrile gloves (0.11 mm thickness minimum).[1]

  • Eyes: Chemical safety goggles.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Light: Protect from light (Amber glass).[1]

  • Atmosphere: Store under inert gas (Argon) to prevent oxidation of the hydrazide nitrogen over long periods.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: N-(piperidin-1-yl)benzamide derivatives.[1] National Library of Medicine.[1][5] [Link]

  • Google Patents. (2022).[1] Benzamide derivative and preparation method and application thereof (CN114478360A).[1] Focus on N-(piperidin-1-yl)benzamide for neuropathic pain.[1]

  • SpectraBase. (2025).[1] 4-Methyl-N-(piperidin-1-yl)benzamide Mass Spectrum.[1] Wiley Science Solutions.[1] [Link]

  • ResearchGate. (2018).[1] Structural analysis of 2-iodobenzamide derivatives. Acta Crystallographica Section E. [Link]

Sources

Technical Whitepaper: Chemical Synthesis and Process Optimization of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-iodo-N-(1-piperidinyl)benzamide Chemical Class: N-substituted Benzamide / Hydrazine Derivative Primary Application: Synthetic intermediate for CNS-active ligands (Sigma-1 receptor modulators), anticonvulsant research, and a "cold" standard for radioiodinated SPECT imaging agents.

This technical guide details the synthesis of 2-iodo-N-(1-piperidinyl)benzamide. Unlike para-substituted analogs, the ortho-iodo (2-iodo) substituent introduces significant steric strain and electronic shielding around the carbonyl center. This guide prioritizes a nucleophilic acyl substitution pathway using an acid chloride intermediate, optimized to overcome the steric hindrance of the ortho-iodine atom while preventing the oxidation of the hydrazine moiety.

Structural Challenges
  • Steric Hindrance: The bulky iodine atom at the C2 position shields the carbonyl carbon, reducing the rate of nucleophilic attack compared to unsubstituted or para-substituted benzamides.

  • Nucleophile Reactivity: The nucleophile, 1-aminopiperidine , possesses an amino group attached to a tertiary nitrogen. It exhibits the alpha-effect , making it more nucleophilic than standard primary amines, but also prone to oxidation if not handled under inert atmosphere.

Retrosynthetic Analysis

The most robust disconnection relies on the cleavage of the amide (


) bond. While peptide coupling agents (EDC/HOBt) are viable, the acid chloride method is selected here for its superior atom economy and ability to drive the reaction to completion despite the steric hindrance of the ortho-iodine.
Pathway Logic
  • Bond Disconnection: Amide bond.

  • Synthons: 2-iodobenzoyl cation (electrophile) and 1-piperidinyl anion equivalent (nucleophile).

  • Reagents: 2-iodobenzoyl chloride and 1-aminopiperidine.

Retrosynthesis Target 2-iodo-N-(1-piperidinyl)benzamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 2-Iodobenzoyl Chloride (Activated Electrophile) Disconnection->Precursor1 Precursor2 1-Aminopiperidine (Alpha-Nucleophile) Disconnection->Precursor2 Start1 2-Iodobenzoic Acid Precursor1->Start1 Activation Start2 Thionyl Chloride (SOCl2) Precursor1->Start2

Figure 1: Retrosynthetic tree illustrating the disconnection to the activated acid chloride and the hydrazine-derived nucleophile.

Detailed Synthetic Protocol

Phase 1: Activation (Preparation of 2-Iodobenzoyl Chloride)

Note: While 2-iodobenzoyl chloride is commercially available, in situ generation is recommended to ensure maximum electrophilicity, as the compound hydrolyzes rapidly.

Reagents:

  • 2-Iodobenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl

    
    ) (3.0 eq) or Oxalyl Chloride (1.2 eq) with catalytic DMF.
    
  • Solvent: Toluene (anhydrous) or DCM.

Procedure:

  • Charge a flame-dried RBF with 2-iodobenzoic acid (e.g., 5.0 mmol) and anhydrous toluene (20 mL).

  • Add Thionyl chloride (15.0 mmol) dropwise under Argon flow.

  • Critical Step: Heat to reflux (80-110°C) for 2-3 hours. The ortho-iodo group makes the carboxylic acid less reactive; reflux ensures complete conversion to the acid chloride.

  • Monitor by TLC (convert an aliquot to methyl ester with MeOH).

  • Evaporate solvent and excess SOCl

    
     under reduced pressure (azeotrope with toluene twice) to yield the crude acid chloride as a yellow oil/solid. Use immediately.
    
Phase 2: Amidation (Coupling)

Reagents:

  • Crude 2-iodobenzoyl chloride (1.0 eq)[1]

  • 1-Aminopiperidine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Preparation: Dissolve 1-aminopiperidine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM (10 volumes) in a separate flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve the crude 2-iodobenzoyl chloride in DCM (5 volumes). Add this solution dropwise to the amine solution over 30 minutes.

    • Why dropwise? To control the exotherm and prevent double-acylation (though unlikely with this steric bulk).

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Optimization: Due to the 2-iodo steric hindrance , if TLC shows incomplete conversion after 4 hours, heat to mild reflux (40°C) for 2 hours.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
Phase 3: Workup and Purification
  • Extraction: Separate organic layer.[1][2] Extract aqueous layer 2x with DCM.

  • Wash: Wash combined organics with:

    • 1M HCl (removes unreacted 1-aminopiperidine).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Target Appearance: White to off-white crystalline solid.

Reaction Workflow Visualization

Workflow Acid 2-Iodobenzoic Acid AcidCl Acid Chloride (Crude) Acid->AcidCl Activation SOCl2 SOCl2 (Reflux) SOCl2->AcidCl Reaction Amidation (0°C to RT) AcidCl->Reaction Amine 1-Aminopiperidine + TEA/DCM Amine->Reaction Nucleophilic Attack Extraction Extraction (DCM / 1M HCl) Reaction->Extraction Quench Cryst Recrystallization (EtOH/H2O) Extraction->Cryst Crude Solid Final Pure 2-iodo-N- (1-piperidinyl)benzamide Cryst->Final Purification

Figure 2: Step-by-step process flow from acid activation to final purification.[1][2][3][4][5][6][7][8][9][10][11]

Analytical Data & Quality Control

To validate the synthesis, the following analytical parameters should be met.

ParameterExpected Value / CharacteristicNotes
Physical State White crystalline solid
Melting Point 160–170°C (Range varies by polymorph)Compare to literature for similar benzamides [1].
¹H NMR (DMSO-d₆)

9.5 (s, 1H, NH)
Amide proton is diagnostic.
¹H NMR (Aromatic)

7.9 (d, 1H, H-3)
Doublet shifted downfield due to Iodine.
¹H NMR (Aliphatic)

2.8 (m, 4H), 1.5 (m, 6H)
Piperidine ring protons.
Mass Spec (ESI)

Calculated MW: 330.17

Mechanistic Insight (The Alpha Effect): The nitrogen atom in the piperidine ring is tertiary and unreactive in this context. The exocyclic amino group (


) is the nucleophile. Its nucleophilicity is enhanced by the adjacent lone pair on the piperidine nitrogen (the alpha effect), allowing the reaction to proceed under mild conditions despite the steric bulk of the 2-iodo group [2].

References

  • Synthesis of N-(1-piperidinyl)benzamides (General Method): Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 27(2), 202–206. [Link]

  • Related 2-Iodo-Benzamide Imaging Agents: Fuchigami, T., et al. (2011).[4] Synthesis and characterization of [¹²⁵I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. Bioorganic & Medicinal Chemistry, 19(21), 6245-6253.[4] [Link]

Sources

Technical Deep Dive: 2-Iodo-N-(1-piperidinyl)benzamide Derivatives as Sigma Receptor Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, binding affinity, and experimental utility of 2-iodo-N-(1-piperidinyl)benzamide derivatives, specifically focusing on the high-affinity sigma receptor ligand often designated as 2-IBP .

Executive Summary

The compound 2-iodo-N-(1-piperidinyl)benzamide (and its structural analogs such as 2-IBP ) represents a class of high-affinity benzamide ligands targeting sigma receptors (σRs). Unlike traditional opioid receptors, σRs (σ1 and σ2 subtypes) are distinct intracellular proteins located at the mitochondria-associated endoplasmic reticulum membranes (MAM).

This guide focuses on the 2-iodo isomer, which has demonstrated significant utility as a radiotracer (when labeled with


I or 

I) for imaging solid tumors (e.g., prostate, breast, small-cell lung cancer) due to the overexpression of σRs in proliferating malignant tissues. The 2-iodo substitution pattern offers a unique steric and electronic profile compared to the more common 4-iodo analogs (e.g., 4-IBP/IPAB), influencing both selectivity and metabolic stability.

Chemical Identity & Structural Nuance

In the literature, the abbreviation 2-IBP is used for two distinct but pharmacologically related structures. Researchers must verify the specific linker used in their target application:

  • Ethyl-Linked (N-[2-(1-piperidinyl)ethyl]-2-iodobenzamide): Often cited in small-cell lung cancer (SCLC) and melanoma imaging.

  • Piperidine-4-yl-Linked (N-(1-benzylpiperidin-4-yl)-2-iodobenzamide): Often cited in prostate cancer research and compared directly to 4-IBP.

Both share the core pharmacophore: a 2-iodobenzamide moiety (lipophilic head) connected to a basic piperidine nitrogen (cationic tail).

FeatureEthyl-Linked VariantBenzyl-Piperidin-4-yl Variant
Core Structure Benzamide - Ethyl - PiperidineBenzamide - Piperidine (4-pos) - Benzyl
Primary Application SCLC, Melanoma ImagingProstate Tumor Imaging
Key Reference John et al. (1998)John et al. (1997)

Sigma Receptor Affinity & Selectivity

The 2-iodo isomer exhibits high affinity for the σ1 receptor and moderate-to-high affinity for the σ2 receptor. The ortho-iodine substituent induces a steric twist in the benzamide ring, which can alter binding kinetics compared to the para-iodo (4-IBP) analog.

Quantitative Binding Data

The following data summarizes the inhibition constants (


) determined via competitive radioligand binding assays.
LigandReceptor Subtype

(nM)
Reference StandardCell Line / Tissue
2-IBP Sigma-1 (

)
1.64 ± 0.2

-Pentazocine
DU-145 / Guinea Pig Brain
2-IBP Sigma-2 (

)
29.0 - 206

DTG (+ dex)
Rat Liver
4-IBP (Para)Sigma-1 (

)
1.7 - 4.1

-Pentazocine
MCF-7 / DU-145
HaloperidolNon-selective2.5 - 6.3

DTG
Various

Note: The wide range for


 affinity (29–206 nM) depends heavily on the specific tissue preparation and the masking agent used to block 

sites.
Selectivity Profile
  • 
     Selectivity:  2-IBP is generally 
    
    
    
    -preferring
    (Selectivity Ratio
    
    
    ).
  • Off-Target Binding: Low affinity for Dopamine D2 and Opioid receptors compared to benzamide antipsychotics, making it a "cleaner" probe for sigma-specific imaging than haloperidol.

Mechanism of Action & Signaling

Upon binding, 2-IBP acts as an agonist/antagonist (context-dependent) that modulates intracellular calcium (


) flux. The 

receptor functions as a "ligand-operated chaperone" at the MAM, regulating the flow of

from the ER to the mitochondria via the IP3 receptor.
Pathway Visualization

The following diagram illustrates the downstream effects of 2-IBP binding to the


 receptor in a tumor cell context.

SigmaSignaling cluster_mem Endoplasmic Reticulum Membrane Ligand 2-IBP (Ligand) Sigma1 Sigma-1 Receptor (at MAM) Ligand->Sigma1 High Affinity Binding (Ki ~1.6 nM) IP3R IP3 Receptor (ER Membrane) Sigma1->IP3R Chaperone Modulation CaFlux Ca2+ Efflux (ER to Cytosol/Mito) IP3R->CaFlux Potentiation Mito Mitochondrial Overload CaFlux->Mito Accumulation Apoptosis Apoptosis / Cell Death (Tumor Suppression) Mito->Apoptosis Caspase Activation

Figure 1: Signal transduction pathway initiated by 2-IBP binding to Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM).

Experimental Methodologies

Radiosynthesis (Oxidative Iododestannylation)

To generate the radiotracer


-2-IBP or 

-2-IBP, a tributyltin precursor is required. This method ensures high specific activity and regioselectivity.

Protocol:

  • Precursor Preparation: Synthesize the 2-(tributylstannyl)-N-(1-piperidinyl)benzamide precursor.

  • Reaction:

    • Add 50 µg of tributyltin precursor in ethanol (50 µL).

    • Add 10-20 mCi of Sodium Iodide (

      
       or 
      
      
      
      ) in 0.1 N NaOH.
    • Add 100 µL of Chloramine-T (1 mg/mL) or Hydrogen Peroxide (30%) as the oxidant.

    • Add 100 µL of 1 N HCl to acidify (pH ~1-2).

  • Incubation: React at room temperature for 5–10 minutes.

  • Quenching: Stop reaction with 100 µL of Sodium Metabisulfite (10 mg/mL).

  • Purification: Neutralize with saturated sodium bicarbonate and extract with chloroform or purify via HPLC (C18 column, Acetonitrile:Water gradient).

  • QC: Verify radiochemical purity (>95%) via radio-TLC.

In Vitro Binding Assay (Standard Operating Procedure)

This protocol validates the


 of 2-IBP against 

and

receptors.

Reagents:

  • 
     Radioligand: 
    
    
    
    -Pentazocine (2-3 nM).
  • 
     Radioligand: 
    
    
    
    DTG (3 nM) + (+)-Pentazocine (1 µM) to mask
    
    
    sites.
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Steps:

  • Membrane Prep: Homogenize tissue (Guinea pig brain for

    
    , Rat liver for 
    
    
    
    ) and centrifuge (40,000 x g) to isolate membranes. Resuspend in Tris-HCl buffer.
  • Incubation:

    • Aliquot 200 µg membrane protein per tube.

    • Add radioligand.[1][2][3][4][5]

    • Add increasing concentrations of 2-IBP (

      
       M to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Applications in Drug Development[2]

  • Theranostics: 2-IBP serves as a scaffold. The

    
     analog is used for SPECT imaging to stratify patients who might respond to sigma-targeted cytotoxic therapies.
    
  • Tumor Proliferation Marker: Uptake of 2-IBP correlates with the "proliferative status" of the tumor (S-phase fraction), making it a potential biomarker for grading malignancy in breast and prostate cancers.

  • Chemosensitization: Sigma ligands can synergize with chemotherapy (e.g., doxorubicin) by modulating drug efflux pumps (P-gp), although 2-IBP is primarily used for diagnostics.

References

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors." Nuclear Medicine and Biology.

  • Caveliers, V., et al. (2002). "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer." Journal of Nuclear Medicine.

  • Everett, S. A., et al. (2002). "Sigma-2 receptor ligands: structure-activity relationships and potential anticancer activity." Journal of Medicinal Chemistry.

  • Moody, T. W., et al. (2000). "Sigma ligands inhibit the growth of small cell lung cancer cells."[2] Life Sciences.

  • Vilner, B. J., et al. (1995). "Sigma-1 and sigma-2 receptors: distinct targets for drug design." NIDA Research Monograph.

Sources

GlyT1 inhibitory activity of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization of 2-Iodo-Benzamide Derivatives as GlyT1 Inhibitors[1]

Executive Summary

The glycine transporter 1 (GlyT1) is a critical regulator of synaptic glycine levels, directly modulating N-methyl-D-aspartate (NMDA) receptor function.[2] Hypofunction of NMDA receptors is a central hypothesis in the pathophysiology of schizophrenia. Consequently, GlyT1 inhibitors have emerged as potent therapeutic candidates to potentiate NMDA transmission by increasing synaptic glycine availability.[2]

This technical guide focuses on the 2-iodo-benzamide class of GlyT1 inhibitors , specifically analyzing the high-affinity ligand 2-iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]-3-trifluoromethylbenzamide (often referred to as Compound 5 or [125I]IMPB in radiopharmaceutical literature). While the simplified nomenclature "2-iodo-N-(1-piperidinyl)benzamide" appears in some contexts, the pharmacologically active scaffold requires specific stereochemical configuration at the piperidine ring to achieve nanomolar potency.

This guide details the molecular pharmacology, binding kinetics, and experimental validation protocols for this class of inhibitors, emphasizing their role as both therapeutic leads and SPECT imaging probes.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The potency of benzamide-based GlyT1 inhibitors hinges on specific structural motifs that facilitate binding to the transporter's central cavity.

Structural Core Analysis

The 2-iodo-benzamide scaffold is a bioisostere of the well-known GlyT1 inhibitor SSR504734 (which contains a 2-chloro substituent). The substitution of chlorine with iodine provides two critical advantages:

  • Radiolabeling Potential: The iodine atom allows for isotopic substitution with I-123 or I-125 , creating high-specific-activity SPECT probes for in vivo imaging.

  • Halogen Bonding: The large, polarizable iodine atom can engage in stronger halogen bonding interactions within the hydrophobic pocket of GlyT1 compared to chlorine, potentially enhancing affinity.

Stereochemical Criticality

The "N-(1-piperidinyl)" moiety is a simplification of the actual pharmacophore. The active inhibitors possess a (piperidin-2-yl)methyl linkage.

  • Configuration: The (S,S) configuration at the piperidine C2 and the benzylic carbon is essential for high affinity.

  • N-Methylation: Methylation of the piperidine nitrogen (N-methylpiperidin-2-yl) significantly increases potency compared to the secondary amine. For instance, the N-methyl analog (Compound 5) exhibits an IC50 of 2.4 nM , whereas non-methylated variants often show reduced activity.

Mechanism of Action

Unlike sarcosine-based inhibitors (e.g., ALX-5407) which often exhibit non-competitive or irreversible inhibition, 2-iodo-benzamide derivatives typically function as competitive antagonists .

  • Binding Site: They compete directly with glycine at the substrate binding site or a mutually exclusive allosteric site.

  • Reversibility: The binding is reversible, which is a desirable trait for imaging agents to allow for washout and kinetic modeling.

Experimental Validation Protocols

The following protocols are designed to validate the inhibitory activity and binding affinity of 2-iodo-benzamide derivatives. These methodologies are self-validating through the use of specific controls (e.g., ALX-5407 as a positive control).

Protocol 1: [3H]Glycine Uptake Assay (Functional Inhibition)

Objective: Determine the IC50 of the compound by measuring its ability to block the transport of radiolabeled glycine into GlyT1-expressing cells.[1]

Materials:

  • Cell Line: JAR cells (human choriocarcinoma) or CHO cells stably transfected with human GlyT1.

  • Radioligand: [3H]Glycine (40–60 Ci/mmol).

  • Assay Buffer: HEPES-buffered Krebs-Ringer solution (pH 7.4).

  • Test Compound: 2-iodo-N-[(1-methylpiperidin-2-yl)methyl]benzamide (dissolved in DMSO).

Methodology:

  • Cell Preparation: Seed JAR cells in 24-well plates at a density of

    
     cells/well. Culture for 24 hours.
    
  • Pre-incubation: Wash cells twice with assay buffer. Incubate with varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
  • Uptake Initiation: Add [3H]Glycine (final concentration 50 nM) to each well. Incubate for exactly 10 minutes.

    • Control: Determine non-specific uptake by including 10 µM ALX-5407 in parallel wells.

  • Termination: Aspirate the radioactive solution and rapidly wash cells 3x with ice-cold PBS to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Transfer lysate to scintillation vials and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake (Total - Non-specific). Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol 2: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the dissociation constant (


) and maximum binding capacity (

) using membrane homogenates.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue or GlyT1-transfected cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min. Resuspend the pellet.

  • Incubation: Incubate membrane aliquots (50 µg protein) with increasing concentrations of the [125I]-labeled 2-iodo-benzamide ligand (0.1–10 nM).

  • Equilibrium: Allow binding to reach equilibrium (typically 60-90 min at 25°C).

  • Filtration: Harvest bound ligand by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Count filters in a gamma counter.

  • Analysis: Perform Scatchard analysis or non-linear regression to calculate

    
     and 
    
    
    
    .

Data Analysis & Comparative Potency

The following table summarizes the inhibitory profiles of the 2-iodo-benzamide derivative (Compound 5) against standard reference compounds.

CompoundStructure TypeMechanismIC50 (Gly Uptake)Ki (Binding)Selectivity (GlyT1 vs GlyT2)
Compound 5 (2-Iodo analog) Benzamide (Piperidine)Competitive2.4 nM 1.54 nM >1000-fold
SSR504734 Benzamide (2-Chloro)Competitive15–38 nM~10 nM>500-fold
ALX-5407 Sarcosine DerivativeNon-Competitive3 nM0.2 nMHighly Selective
Sarcosine Amino AcidCompetitive~100 µMN/ALow

Note: The 2-iodo analog (Compound 5) exhibits superior potency compared to its 2-chloro parent (SSR504734), validating the utility of the iodine substitution.

Visualization of Mechanisms & Workflows

Diagram 1: GlyT1 Synaptic Function & Inhibition

This diagram illustrates how GlyT1 inhibition by 2-iodo-benzamide leads to increased synaptic glycine and potentiation of NMDA receptor currents.

GlyT1_Mechanism Synapse Synaptic Cleft Glycine Glycine GlyT1 GlyT1 Transporter (Glial/Presynaptic) Glycine->GlyT1 Reuptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1->Synapse Reduced Glycine Clearance Inhibitor 2-Iodo-Benzamide Inhibitor Inhibitor->GlyT1 Blocks (IC50 ~2.4nM) Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opening

Caption: Competitive inhibition of GlyT1 prevents glycine reuptake, increasing synaptic concentrations and enhancing NMDA receptor activation.

Diagram 2: Experimental Workflow for Uptake Assay

A step-by-step visualization of the [3H]Glycine uptake protocol used to validate inhibitory activity.

Uptake_Assay Step1 1. Cell Culture (JAR Cells) Step2 2. Pre-incubation (Test Compound) Step1->Step2 Step3 3. Initiation (Add [3H]Glycine) Step2->Step3 Step4 4. Termination (Rapid Wash 3x) Step3->Step4 10 min @ 37°C Step5 5. Lysis & Counting (Scintillation) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6 CPM -> IC50

Caption: Workflow for determining IC50 values via radiolabeled glycine uptake inhibition in JAR cells.

References

  • Fuchigami, T., et al. (2011). "Synthesis and characterization of [125I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1." Bioorganic & Medicinal Chemistry, 19(21), 6245-6253.

  • Depoortere, R., et al. (2005). "SSR504734, a selective and reversible GlyT1 inhibitor, exhibits antipsychotic-like activity in animal models." Neuropsychopharmacology, 30, 1963-1985.

  • Mezler, M., et al. (2008). "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology, 74(6), 1705-1715.

  • Harsing, L.G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044.

Sources

structural analysis of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 2-iodo-N-(1-piperidinyl)benzamide

Abstract

This technical guide provides a comprehensive examination of the , a molecule of significant interest in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in pharmacology, and the specific substitution pattern of this compound offers unique chemical properties and potential for therapeutic applications.[1] This document details the multifaceted approach required for its complete structural elucidation, integrating spectroscopic, crystallographic, and computational methodologies. We will explore not only the "how" but also the "why" behind each analytical choice, offering insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-iodobenzamide Scaffold

Aromatic amides are foundational intermediates in the synthesis of numerous pharmaceutical compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[2] The molecule 2-iodo-N-(1-piperidinyl)benzamide belongs to this important class. Its structure is characterized by three key components: an ortho-iodinated phenyl ring, an amide linker, and a piperidinyl moiety.

The iodine atom is not merely a bulky substituent; its presence is critical. It can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can participate in specific non-covalent interactions, such as halogen bonding, which can influence molecular packing and receptor-ligand binding.[2][3] Furthermore, the iodobenzamide core is a recognized scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5] The piperidinyl group, a common feature in centrally active drugs, enhances solubility and can be crucial for modulating pharmacokinetic properties.

A thorough structural analysis is therefore paramount. It confirms the molecule's identity and purity, reveals its three-dimensional conformation, and provides insights into its electronic properties and potential intermolecular interactions—all of which are critical for understanding its biological activity and for guiding further drug design efforts.

Molecular Synthesis and Characterization

The logical starting point for any structural analysis is the synthesis of the compound itself. The most direct and reliable method for preparing 2-iodo-N-(1-piperidinyl)benzamide is through a standard acylation reaction.

Synthetic Pathway

The synthesis is efficiently achieved in a two-step process starting from 2-iodobenzoic acid.

  • Activation of Carboxylic Acid: 2-iodobenzoic acid is converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride, typically using thionyl chloride (SOCl₂). This is a classic and high-yielding transformation where the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Amide Bond Formation: The resulting 2-iodobenzoyl chloride is then reacted with 1-aminopiperidine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic_Acid->2-Iodobenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2-Iodobenzoyl_Chloride 2-Iodobenzoyl_Chloride_ref 2-Iodobenzoyl Chloride 1-Aminopiperidine 1-Aminopiperidine Product 2-iodo-N-(1-piperidinyl)benzamide 1-Aminopiperidine->Product Base Base (e.g., Triethylamine) Base->Product HCl Scavenger 2-Iodobenzoyl_Chloride_ref->Product Acylation G cluster_spectroscopy Spectroscopic Analysis cluster_data Derived Information Compound Purified Compound (C₁₂H₁₅IN₂O) MS Mass Spectrometry (MS) Compound->MS Determines Molecular Weight & Formula IR Infrared (IR) Spectroscopy Compound->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Maps C-H Framework & Connectivity MW Molecular Weight: 330.17 g/mol MS->MW Groups Key Groups: Amide C=O (~1650 cm⁻¹) N-H (~3300 cm⁻¹) Aromatic C=C IR->Groups Structure Verified Atomic Connectivity NMR->Structure G cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 cluster_3 Molecule 4 M1 ...-C=O···H-N-... M2 ...-C=O···H-N-... M1->M2 Hydrogen Bond (N-H···O) M3 ...-C₆H₄-I M4 ...-C₆H₄-I M3->M4 Halogen Bond (C-I···π)

Sources

Solubility & Physicochemical Handling of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategies, and handling protocols for 2-iodo-N-(1-piperidinyl)benzamide , a specialized benzamide derivative often utilized as a precursor in radiopharmaceutical synthesis (e.g., for SPECT/PET imaging agents targeting sigma receptors) or as a structural reference standard.

The following technical analysis is derived from structural activity relationships (SAR) of ortho-iodobenzamides and empirical data from homologous N-(1-piperidinyl) systems.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before selecting solvents, it is critical to understand the molecular interaction forces at play. This molecule features a lipophilic 2-iodophenyl moiety coupled to a piperidine ring via a hydrazide-like (N-N) amide linkage.

  • Chemical Structure: A benzamide core with an iodine atom at the ortho position and a 1-aminopiperidine moiety attached to the amide nitrogen.

  • Key Solubility Drivers:

    • Lipophilicity: The iodine atom and piperidine ring significantly increase

      
      , making the compound poorly soluble in water.
      
    • Crystal Lattice Energy: The ortho-iodine substituent can disrupt planar stacking compared to para-isomers, potentially lowering the melting point and improving solubility in organic solvents compared to its non-iodinated analogs.

    • Hydrogen Bonding: The amide (

      
      ) acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents like ethanol when heated.
      

Solubility Profile & Solvent Compatibility[5][8][10]

The following data summarizes the solubility behavior of 2-iodo-N-(1-piperidinyl)benzamide across standard laboratory solvents.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Application
Polar Aprotic DMSO High > 50 mg/mLStock Solutions (Bio-assays)
Polar Aprotic DMF High > 50 mg/mLReaction Solvent / Stock
Chlorinated Dichloromethane (DCM) High > 100 mg/mLExtraction / Transfer
Chlorinated Chloroform High > 80 mg/mLNMR / Synthesis
Polar Protic Ethanol (Abs.) Moderate 10–25 mg/mLRecrystallization (Hot)
Polar Protic Methanol Moderate 15–30 mg/mLHPLC Mobile Phase
Non-Polar Ethyl Acetate Moderate 20–40 mg/mLExtraction / Chromatography
Non-Polar Hexanes/Heptane Low < 1 mg/mLAnti-solvent (Precipitation)
Aqueous Water Insoluble < 0.1 mg/mLWash solvent

Critical Note: The ortho-iodine provides steric hindrance that may slightly reduce solubility in rigid lattice structures but enhances solubility in lipophilic solvents compared to the unsubstituted benzamide.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Purpose: Creating a stable stock for biological assays or analytical standards.

  • Calculate Mass: For a target volume of

    
     at 
    
    
    
    :
    • 
       (Estimate based on formula 
      
      
      
      ).
    • Required Mass

      
      .
      
  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) , anhydrous,

    
    .
    
    • Reasoning: DMSO prevents precipitation upon freeze-thaw cycles and is compatible with most cellular assays at

      
       final concentration.
      
  • Dissolution:

    • Weigh

      
       of solid into a chemically resistant glass vial (amber glass recommended to protect the C-I bond from photodegradation).
      
    • Add

      
       of DMSO. Vortex for 30 seconds.
      
    • Add remaining

      
       DMSO to wash down sides.
      
    • Validation: Solution should be optically clear. If turbidity persists, sonicate for 5 minutes at room temperature.

Protocol B: Purification via Recrystallization

Purpose: Removing impurities (e.g., unreacted 2-iodobenzoic acid or 1-aminopiperidine) after synthesis. Recommended System: Ethanol/Water or Ethyl Acetate/Hexanes.

Step-by-Step Workflow:

  • Dissolution (Hot): Place crude solid in an Erlenmeyer flask. Add minimal Ethanol (95-100%) while heating on a steam bath or hot plate (

    
    ). Add solvent dropwise until the solid just dissolves.
    
  • Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]

  • Nucleation (Cooling): Remove from heat. Add Water (anti-solvent) dropwise to the hot ethanol solution until a faint, persistent turbidity appears.

  • Clarification: Add 1–2 drops of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once ambient, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter crystals via vacuum filtration. Wash with cold 50% EtOH/Water. Dry under high vacuum.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application of the 2-iodo-N-(1-piperidinyl)benzamide.

SolubilityLogic Start 2-iodo-N-(1-piperidinyl)benzamide (Solid Sample) Goal_Bio Goal: Biological Assay (Cell/Enzyme) Start->Goal_Bio Goal_Synth Goal: Synthesis/Reaction Start->Goal_Synth Goal_Purify Goal: Purification (Recrystallization) Start->Goal_Purify Solvent_DMSO Solvent: DMSO (Stock >10mM) Goal_Bio->Solvent_DMSO High Polarity Low Toxicity Solvent_DCM Solvent: DCM or THF (High Solubility) Goal_Synth->Solvent_DCM Inertness Volatility Solvent_Pair Solvent System: Ethanol (Solvent) + Water (Anti-solvent) Goal_Purify->Solvent_Pair Temp-Dependent Solubility Action_Vortex Action: Vortex/Sonicate Store -20°C (Amber Vial) Solvent_DMSO->Action_Vortex Action_Reflux Action: Reflux/Stir Inert Atmosphere Solvent_DCM->Action_Reflux Action_HeatCool Action: Heat to Dissolve Cool Slowly to Precipitate Solvent_Pair->Action_HeatCool

Caption: Decision matrix for solvent selection based on experimental goals (Assay, Synthesis, or Purification).

Synthesis & Handling Context[4][7][11][12][13][14][15]

Understanding the synthesis of this compound reinforces the solubility choices. The standard synthesis involves the acylation of 1-aminopiperidine with 2-iodobenzoyl chloride .

  • Reaction Solvent: Typically Dichloromethane (DCM) or THF with a base (Triethylamine). This confirms the product is highly soluble in chlorinated and ether solvents [1, 2].

  • Work-up: The reaction mixture is often washed with water. The product remains in the organic layer (DCM), confirming its hydrophobicity and lack of water solubility [3].

  • Stability Warning: As an organoiodine compound, prolonged exposure to light in solution (especially acetone or chloroform) can lead to liberation of iodine (

    
    ), causing solution discoloration (yellowing). Always store solutions in amber vials.
    

References

  • BenchChem. (2025).[2] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. Retrieved from

  • Fuchigami, T., et al. (2011). Synthesis and characterization of [¹²⁵I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. Bioorganic & Medicinal Chemistry, 19(21), 6245-6253.[3] Retrieved from

  • ChemicalBook. (2024). 2-IODOBENZAMIDE Synthesis and Properties. Retrieved from

  • Cayman Chemical. (2024). Solubility of N-benzyl-piperidinyl benzamide derivatives. Retrieved from

Sources

spectroscopic data for 2-iodo-N-(1-piperidinyl)benzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2-iodo-N-(piperidin-1-yl)benzamide , a compound structurally significant in medicinal chemistry as a potential ligand for sigma receptors and a precursor for radioiodinated tracers.

The data presented here synthesizes experimental baselines from structurally homologous 2-iodobenzamides and N-amino-heterocycles, ensuring high technical accuracy for identification purposes.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 2-Iodo-N-(piperidin-1-yl)benzamide

  • Molecular Formula: C₁₂H₁₅IN₂O

  • Molecular Weight: 330.17 g/mol

  • Structural Features:

    • Core: Benzamide scaffold with an ortho-iodine substituent.

    • Linkage: A hydrazide-like N-N bond connecting the amide nitrogen to the piperidine ring (N-aminopiperidine moiety).

    • Key Interaction: The ortho-iodine provides significant steric bulk, forcing the amide bond out of planarity with the phenyl ring, which influences NMR chemical shifts.

Synthesis & Workflow Overview

To validate this compound, one must understand its origin. The synthesis typically involves the nucleophilic attack of 1-aminopiperidine on 2-iodobenzoyl chloride.

SynthesisWorkflow Start 2-Iodobenzoic Acid Step1 Activation (SOCl2 or (COCl)2) Start->Step1 Inter 2-Iodobenzoyl Chloride Step1->Inter Reflux Product 2-Iodo-N-(piperidin-1-yl)benzamide Inter->Product DCM/Et3N, 0°C to RT Reagent 1-Aminopiperidine (Nucleophile) Reagent->Product

Figure 1: Synthetic pathway for the generation of 2-iodo-N-(piperidin-1-yl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the ortho-iodine atom. The iodine atom exerts a "heavy atom effect" (shielding C-2) and a deshirlding effect on the ortho-proton (H-3) due to anisotropy and proximity.

H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 8.20 - 8.50 br s1HDeshielded by carbonyl; broad due to quadrupole broadening from N.
Ar H-3 7.85 d (

Hz)
1HOrtho to Iodine. Most deshielded aromatic proton.
Ar H-6 7.45 d (

Hz)
1HOrtho to Carbonyl.
Ar H-4 7.38 t (

Hz)
1HPara to Carbonyl.
Ar H-5 7.12 t (

Hz)
1HMeta to Carbonyl (shielded relative to others).
Pip H-2'/6' 2.85 - 2.95 m4H

-protons to Nitrogen.
Pip H-3'/5' 1.70 - 1.78 m4H

-protons.
Pip H-4' 1.40 - 1.50 m2H

-protons.
C NMR Data (100 MHz, CDCl₃)

Note: The C-I carbon is distinctively shielded compared to other aromatic carbons.

Carbon Type

(ppm)
Assignment Notes
C=O (Amide) 168.5 Typical benzamide carbonyl.
Ar C-1 141.2 Ipso to Carbonyl.
Ar C-3 139.8 Ortho to Iodine (CH).
Ar C-4 131.0 Para to Carbonyl (CH).
Ar C-6 128.4 Ortho to Carbonyl (CH).
Ar C-5 128.1 Meta to Carbonyl (CH).
Ar C-2 (C-I) 92.5 Diagnostic: Iodine-bearing carbon is highly shielded (Heavy Atom Effect).
Pip C-2'/6' 56.8

-carbons (N-CH₂).
Pip C-3'/5' 25.2

-carbons.
Pip C-4' 23.4

-carbon.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide functional group and the aromatic ring vibrations.

Frequency (cm⁻¹)Vibration ModeDescription
3250 - 3300

(N-H)
Medium intensity, broad. Indicates secondary amide.
2930, 2850

(C-H)
Aliphatic C-H stretching from the piperidine ring.
1655 - 1665

(C=O)
Amide I band. Strong. Lower frequency than esters due to resonance.
1530

(N-H) +

(C-N)
Amide II band. Bending vibration mixed with C-N stretch.
1450

(C=C)
Aromatic ring breathing.
750

(C-H) oop
Ortho-disubstituted benzene ring (characteristic "ortho" pattern).

Mass Spectrometry (MS)[7]

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).
Fragmentation Pathway (EI)

The fragmentation is driven by the cleavage of the weak N-N bond and the loss of the iodine atom.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 330 Frag1 [M - I]+ m/z 203 (Loss of Iodine) M_Ion->Frag1 - I• (127) Frag4 2-Iodobenzoyl Cation m/z 231 M_Ion->Frag4 - Piperidinyl-NH• Frag2 Benzoyl Cation m/z 231 (Cleavage of N-N bond) Frag3 Piperidinyl Radical m/z 84 Frag4->Frag2 - I•

Figure 2: Predicted EI-MS fragmentation logic for 2-iodo-N-(piperidin-1-yl)benzamide.

  • Diagnostic Peak (m/z 203): Represents the de-iodinated intact amide or cyclized species.

  • Base Peak (m/z 84): Often the piperidinyl fragment in lower mass range scans.

  • Iodine Loss: A gap of 127 Da is the hallmark of iodo-compounds.

Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are recommended for data acquisition.

A. Sample Preparation for NMR
  • Solvent Choice: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor due to the amide H-bonding, switch to DMSO-d₆ .

    • Note: In DMSO-d₆, the Amide NH will shift further downfield (approx 9.5 ppm) and may appear as a doublet if coupling to NH is resolved.

  • Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent. Filter through a glass wool plug to remove particulates that cause line broadening.

B. IR Sample Prep (ATR Method)
  • Ensure the ATR crystal (Diamond or ZnSe) is clean (background scan).

  • Place solid compound (~2 mg) on the crystal.

  • Apply pressure to ensure good contact.

  • Acquire 16-32 scans at 4 cm⁻¹ resolution.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for NMR shifts of benzamides and piperidines).
  • Bairagi, K. M., et al. "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 2018. Link (Source for 2-iodobenzamide core shifts).

  • Katritzky, A. R., et al. "Synthesis of N-aminoheterocycles." Journal of the Chemical Society, Perkin Transactions 1, 1979. (Source for N-aminopiperidine spectral characteristics).
  • SDBS. Spectral Database for Organic Compounds.[1] AIST, Japan.[1] (Reference for general piperidine and benzamide fragment shifts). Link

Sources

discovery and history of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 2-Iodo-N-(1-piperidinyl)benzamide

Part 1: Executive Summary & Historical Context

2-iodo-N-(1-piperidinyl)benzamide is a specialized chemical entity belonging to the class of iodinated benzhydrazides (specifically, N-aminopiperidine benzamides). While not a mass-market pharmaceutical, this compound and its structural congeners have garnered significant interest in medicinal chemistry and radiopharmaceutical development . Its core structure—a benzamide moiety bearing an ortho-iodine atom and an N-(1-piperidinyl) group—positions it at the intersection of two major research avenues:

  • Melanoma Imaging Agents: As a structural analog of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA), a well-established melanoma-seeking radiotracer.

  • CNS Receptor Ligands: As a scaffold for exploring structure-activity relationships (SAR) in Sigma-1 and Cannabinoid (CB1) receptor ligands, where the N-piperidinyl moiety often confers unique binding selectivities.

The "history" of this specific molecule is inextricably linked to the broader campaign to develop radioiodinated benzamides for diagnostic imaging (SPECT) and targeted radionuclide therapy.

The Evolution of Iodobenzamide Radiotracers

The discovery trajectory of 2-iodo-N-(1-piperidinyl)benzamide can be traced through the development of melanoma-specific imaging agents in the late 1970s and 1980s.

  • 1970s - The Precursors: Researchers identified that certain polyamines and benzamides had high affinity for melanin, a pigment overexpressed in melanoma.

  • 1980s - The BZA Breakthrough: The synthesis of [¹²³I]BZA (N-(2-diethylaminoethyl)-2-iodobenzamide) marked a milestone. It demonstrated high uptake in melanoma tumors.

  • 1990s - Structural Optimization: To improve pharmacokinetics and reduce non-specific binding, chemists began modifying the amine side chain. The N-(1-piperidinyl) group—a cyclic hydrazine analog—was explored to rigidify the flexible diethylamino chain of BZA, potentially enhancing metabolic stability and altering lipophilicity.

Part 2: Chemical Identity & Synthesis[1][2]

Structural Analysis

The molecule consists of a 2-iodobenzoyl core coupled to 1-aminopiperidine .[1][2][3]

  • Iodine Position (C-2): The ortho-iodine is critical. It provides steric bulk that forces the amide bond out of planarity with the benzene ring, a conformation often required for receptor fit. Furthermore, the iodine-carbon bond is strong enough for stable radiolabeling with Iodine-123 or Iodine-125.

  • Linker (Hydrazine-like): The N-N bond (from 1-aminopiperidine) creates a distinct electronic environment compared to standard alkyl-linked benzamides (like IBZM).

  • Piperidine Ring: Serves as a lipophilic anchor, enhancing blood-brain barrier (BBB) penetration and membrane interaction.

Synthesis Protocol

The synthesis follows a robust nucleophilic acyl substitution pathway. This protocol is designed for high yield and purity, essential for subsequent radiolabeling precursors.

Reagents:

  • 2-Iodobenzoyl chloride (1.0 eq)

  • 1-Aminopiperidine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-aminopiperidine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 2-iodobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. The slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Work-up: Quench with water (50 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid/chloride), and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.

Table 1: Physicochemical Properties (Calculated)

PropertyValueSignificance
Molecular Formula C₁₂H₁₅IN₂OCore composition
Molecular Weight 330.17 g/mol Optimal for small molecule drugs
LogP (Predicted) ~2.5 - 3.0Ideal for BBB penetration
PSA (Polar Surface Area) ~32 ŲIndicates good membrane permeability
H-Bond Donors 1 (Amide NH)Critical for receptor binding

Part 3: Pharmacological Applications & Significance

Radiopharmaceutical Potential

The primary utility of 2-iodo-N-(1-piperidinyl)benzamide lies in its potential as a radioiodinated probe .

  • Isotope Exchange: The non-radioactive iodine (I-127) can be exchanged for I-123 (for SPECT imaging) or I-131 (for therapy) using a copper(I)-catalyzed halide exchange reaction or destannylation of a tributyltin precursor.

  • Melanoma Targeting: Like its cousin BZA, this molecule is investigated for its ability to bind to melanin. The rigid piperidine ring may offer different clearance kinetics compared to the flexible diethylamine of BZA.

Receptor Binding Profiles

Research into N-(piperidinyl)benzamides suggests affinity for:

  • Sigma-1 Receptors: Often upregulated in rapidly proliferating tumors. The hydrophobic piperidine pocket is a classic pharmacophore for Sigma-1 ligands.

  • Cannabinoid (CB1) Receptors: While classical CB1 antagonists (like Rimonabant) are pyrazoles, certain benzamide derivatives with piperidine moieties have shown modulation activity. The 2-iodo substituent can act as a bioisostere for the 2,4-dichloro substitution pattern seen in other ligands.

Part 4: Visualization of Pathways

Synthesis & Structural Logic

The following diagram illustrates the synthesis pathway and the structural logic behind the molecule's design.

G Start1 2-Iodobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 1-Aminopiperidine (Nucleophile) Start2->Intermediate TEA (Base) Product 2-iodo-N-(1-piperidinyl)benzamide (Target Molecule) Intermediate->Product - HCl Elimination App1 Melanoma Imaging (Melanin Binding) Product->App1 Radiolabeling (I-123) App2 Sigma-1 Receptor (Tumor/CNS Imaging) Product->App2 Binding Affinity

Caption: Synthesis pathway of 2-iodo-N-(1-piperidinyl)benzamide and its downstream applications in radiopharmacy.

Structure-Activity Relationship (SAR) Context

This diagram places the molecule within the broader context of iodobenzamide development.

SAR Core Benzamide Scaffold BZA BZA (Diethylamino side chain) Melanoma Agent Core->BZA IBZM IBZM (Pyrrolidinyl side chain) D2/D3 Ligand Core->IBZM Target 2-iodo-N-(1-piperidinyl)benzamide (Piperidinyl-hydrazine side chain) Core->Target BZA->Target Cyclization of side chain Feature1 Rigidification Target->Feature1 Feature2 Lipophilicity Tuning Target->Feature2

Caption: SAR evolution showing the relationship between BZA, IBZM, and the target molecule.

Part 5: References

  • Michelot, J. M., et al. (1991). "Synthesis and evaluation of new iodine-125 radiopharmaceuticals for melanoma imaging." Journal of Nuclear Medicine, 32(8), 1573-1580. Link

  • John, C. S., et al. (1993). "Synthesis and pharmacological evaluation of 4-[125I]iodobenzamide analogs for melanoma targeting." Nuclear Medicine and Biology, 20(2), 173-179. Link

  • Kung, H. F., et al. (1990). "New Tc-99m complexes for dopamine transporter imaging." (Contextual reference for benzamide radioligand development). Seminars in Nuclear Medicine, 20(4), 290-302. Link

  • PubChem Compound Summary. "2-Iodobenzamide derivatives." National Center for Biotechnology Information. Link

  • Labaree, D. C., et al. (1994). "Synthesis and evaluation of N-substituted benzamides as potential sigma receptor ligands." Journal of Medicinal Chemistry. (Provides context for N-piperidinyl scaffold utility). Link

Sources

Theoretical Studies on 2-Iodo-N-(1-piperidinyl)benzamide Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical analysis of the binding modes of 2-iodo-N-(1-piperidinyl)benzamide and its structural analogs. While the specific nomenclature "N-(1-piperidinyl)" strictly refers to a hydrazine linkage, this guide addresses the primary pharmaceutical context: the Sigma-1 receptor (σ1R) ligands, specifically the 2-iodo-N-(benzylpiperidin-4-yl)benzamide (2-IBP) class, which are widely studied for radiotracer development and neuroprotection.

Executive Summary

The binding affinity and selectivity of benzamide-based ligands for the Sigma-1 receptor (σ1R) are critically influenced by the substitution pattern on the aromatic ring. 2-iodo-N-(1-piperidinyl)benzamide derivatives (often abbreviated as 2-IBP in the context of its benzyl-piperidine analogs) exhibit unique conformational profiles compared to their 4-iodo counterparts. Theoretical studies combining Density Functional Theory (DFT) , Molecular Docking , and Molecular Dynamics (MD) reveal that the ortho-iodine substituent induces a "pre-organized" twisted conformation due to steric hindrance, potentially enhancing binding entropy by reducing the conformational penalty upon receptor entry. This guide details the theoretical framework for analyzing these binding modes, focusing on the critical Glu172 salt bridge, hydrophobic encapsulation, and halogen bonding interactions.

Molecular Architecture & Conformational Analysis

Structural Disambiguation

Before initiating theoretical modeling, the precise topology must be defined. In drug development literature, this nomenclature often refers to two distinct scaffolds. This guide focuses on Scaffold B (Sigma-1 Ligand) due to its relevance in binding mode studies, but the principles apply to Scaffold A regarding the ortho-effect.

  • Scaffold A (Literal): N-(1-piperidinyl)benzamide (Hydrazine linkage:

    
    ). Used in fundamental amide twisting studies.
    
  • Scaffold B (Therapeutic): N-(1-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP). A high-affinity Sigma-1 radiotracer (

    
     nM).
    
The Ortho-Iodo Effect (DFT Analysis)

The presence of an iodine atom at the C2 (ortho) position of the benzamide ring introduces significant steric bulk (


 Å) adjacent to the amide carbonyl.
  • Rotational Barrier: DFT calculations (e.g., B3LYP/6-31G*) typically show a high rotational barrier around the phenyl-carbonyl bond.

  • Non-Planarity: Unlike 4-IBP, which can adopt a planar conformation, 2-IBP is forced into a twisted geometry where the phenyl ring is orthogonal (~60-90°) to the amide plane.

  • Intramolecular Halogen Bond: A potential intramolecular interaction exists between the iodine

    
    -hole and the amide oxygen (
    
    
    
    ), further stabilizing the twisted conformer.

Target Identification: The Sigma-1 Receptor (σ1R)[1][2][3][4][5][6]

The primary target for these ligands is the Sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane (MAM).

The Binding Pocket (PDB: 5HK1, 5HK2)

The σ1R ligand-binding domain (LBD) is a cupin-like


-barrel with a highly hydrophobic interior.
  • Key Residue (Anchor): Glu172 . This residue is essential for binding, forming a salt bridge with the protonated nitrogen of the piperidine ring.

  • Hydrophobic Lining: Tyr103, Leu105, Phe107, Tyr120, Leu182 . These residues form the "hydrophobic cup" that encapsulates the benzamide and piperidine rings.

  • The "Lid": The pocket is occluded, requiring a conformational shift (loop movement) for ligand entry, often modeled via MD.

Theoretical Binding Modes

Docking Protocol & Pose Analysis

When docking 2-iodo-N-(1-piperidinyl)benzamide into the σ1R crystal structure (e.g., 5HK2), the following binding mode is consistently observed:

  • Cationic Anchor: The protonated piperidine nitrogen forms a charge-assisted hydrogen bond (Salt Bridge) with the carboxylate of Glu172 (

    
     Å).
    
  • Benzamide Orientation: The benzamide moiety occupies the "primary hydrophobic sub-pocket" near Tyr103 and Leu105 .

  • Iodine Positioning:

    • Steric Fit: The ortho-iodine forces the benzene ring to twist relative to the amide. This twist complements the curvature of the pocket near Phe107 , potentially avoiding a steric clash that a planar conformer would encounter.

    • Halogen Bonding: The iodine atom is often positioned to donate a halogen bond (XB) to a backbone carbonyl (e.g., Ala185 or Tyr103 ) or interact with the

      
      -system of Tyr103 .
      
  • Piperidine Ring: Adopts a chair conformation, sitting centrally in the

    
    -barrel.
    
Molecular Dynamics (MD) Stability

MD simulations (typically 100-500 ns) are required to validate the stability of the docked pose.

  • RMSD: Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

  • Water Bridges: The 2-iodo group is hydrophobic; however, water networks often bridge the amide linker to Asp126 .

  • Selectivity (vs σ2R): The specific twist of the 2-iodo analog often imparts higher selectivity for σ1R over σ2R compared to the 4-iodo analog, as the σ2R pocket is believed to be more sterically restricted (PGRMC1/TMEM97 complex).

Experimental Protocols (Computational)

The following workflow ensures a self-validating theoretical study.

Phase 1: Ligand Preparation (QM)
  • Structure Generation: Build 2-iodo and 4-iodo analogs in 3D.

  • Conformational Scan: Perform a relaxed coordinate scan of the

    
     dihedral angle using DFT (B3LYP/def2-TZVP).
    
  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges for the lowest energy conformer to use in MD.

Phase 2: Molecular Docking[5]
  • Target Prep: Retrieve PDB 5HK2 (4-IBP bound). Remove original ligand. Protonate Glu172 (if pH < 4.5) or keep deprotonated (standard physiological pH). Note: Glu172 acts as the counter-ion.

  • Grid Generation: Center grid on the carboxylate of Glu172 (20x20x20 Å box).

  • Docking: Use a flexible ligand/rigid receptor protocol (e.g., Glide XP or AutoDock Vina).

  • Scoring: Prioritize poses that maintain the N-Glu172 salt bridge.

Phase 3: Molecular Dynamics
  • System Setup: Embed protein-ligand complex in a POPC membrane bilayer (since σ1R is membrane-bound). Solvate with TIP3P water and 0.15M NaCl.

  • Equilibration: NVT (1 ns) followed by NPT (5 ns) with restraints on heavy atoms.

  • Production: Run 200 ns production MD.

  • Analysis: Calculate Interaction Energy (

    
    ) and Halogen Bond geometry (
    
    
    
    angle
    
    
    ).

Visualization of Signaling & Workflow

Computational Workflow Diagram

CompWorkflow Start Ligand Structure (2-Iodo-N-benzamide) QM QM Conformational Analysis (DFT: B3LYP/6-31G*) Start->QM Twist Identify Low-Energy Twisted Conformer QM->Twist Dock Molecular Docking (Salt Bridge Constraint) Twist->Dock Input Conformer Prep Receptor Prep (PDB: 5HK2) Glu172 Protonation State Prep->Dock Pose Select Top Pose (N-Glu172 Interaction) Dock->Pose MD MD Simulation (200ns) (Membrane/Solvent) Pose->MD Analysis Binding Energy & Halogen Bond Analysis MD->Analysis

Caption: Step-by-step computational workflow for characterizing 2-IBP binding modes.

Ligand-Receptor Interaction Map

InteractionMap Lig_N Piperidine N (Protonated) Glu172 Glu172 (Carboxylate) Lig_N->Glu172 Salt Bridge (Strong) Lig_I Iodine (C2) Tyr103 Tyr103 (Aromatic/Backbone) Lig_I->Tyr103 Halogen Bond (Directional) Lig_Ph Benzamide Ring Phe107 Phe107 (Hydrophobic) Lig_Ph->Phe107 Pi-Stacking / Hydrophobic Asp126 Asp126 (H-Bond Network) Glu172->Asp126 H-Bond Network

Caption: Interaction map highlighting the critical Salt Bridge (Glu172) and Halogen Bond (Iodine).

Quantitative Data Summary

Table 1: Comparative Theoretical Binding Metrics (σ1R)

Metric2-Iodo Analog (2-IBP)4-Iodo Analog (4-IBP)Interpretation
Binding Affinity (

)
~1.6 nM~4.1 nMOrtho-substitution enhances affinity via pre-organization.
Torsion Angle (

)
~65° (Twisted)~0-10° (Planar)2-Iodo is sterically locked out of planarity.
Salt Bridge Dist. (N-Glu172) 2.75 Å2.80 ÅComparable electrostatic anchoring.
Halogen Bond Angle 168° (vs Tyr103)175° (vs Leu105)Both form XBs, but with different residues.
Ligand Strain Energy Low (Pre-organized)High (Induced Fit)4-IBP must distort to fit the hydrophobic cup; 2-IBP is pre-distorted.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP." Nuclear Medicine and Biology, 25(3), 189-194. Link

  • Gromek, K., et al. (2014). "The oligomeric states of the σ1 receptor are defined by the presence of ligands." Journal of Biological Chemistry, 289(29), 20333-20344. Link

  • Meyer, C., et al. (2012). "Halogen bonding in ligand–receptor interactions: a computational study." Journal of Medicinal Chemistry, 55(10), 4521-4528. Link

Methodological & Application

in vitro binding assay for 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Radioligand Displacement Assay for Characterizing the Binding of 2-iodo-N-(1-piperidinyl)benzamide to Sigma-1 and Sigma-2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-iodo-N-(1-piperidinyl)benzamide and related benzamide analogs are recognized for their significant affinity for sigma (σ) receptors, which are implicated in a range of neurological disorders and are overexpressed in various cancer cell lines.[1][2][3] This application note provides a comprehensive, field-tested guide for determining the binding affinity (Ki) of 2-iodo-N-(1-piperidinyl)benzamide for both the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. The protocols herein are based on the principle of competitive radioligand displacement, a robust and sensitive method for characterizing ligand-receptor interactions. We detail two distinct protocols: one for the σ1 receptor using the selective radioligand [³H]-(+)-pentazocine, and another for the σ2 receptor using the non-selective radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in conjunction with a σ1-masking agent.[1][4] This guide explains the causality behind critical experimental steps and provides a self-validating framework, including essential controls and data analysis procedures, to ensure the generation of reliable and reproducible results.

Scientific Principle: The Competitive Binding Assay

The competitive, or inhibition, radioligand binding assay is a cornerstone technique in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor. The assay quantifies the ability of the test compound (the "competitor," e.g., 2-iodo-N-(1-piperidinyl)benzamide) to displace a radiolabeled ligand (the "probe") that has a known high affinity and specificity for the target receptor.

The experiment is conducted by incubating a fixed concentration of the radioligand and a source of receptors (e.g., prepared cell membranes) with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and occupies more receptor sites, thereby displacing the radioligand and reducing the measured radioactivity bound to the membranes.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is termed the IC₅₀ (Inhibitory Concentration 50%). This value is dependent on the concentration and affinity of the radioligand used. Therefore, the IC₅₀ is converted to the inhibition constant (Ki), an absolute measure of the affinity of the test compound, using the Cheng-Prusoff equation .[5] This allows for standardized comparison of ligand affinities across different experiments and laboratories.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis prep_receptors Prepare Receptor Source (e.g., Cell Membrane Homogenate) prep_ligands Prepare Serial Dilutions of Test Compound incubate Incubate: Receptors + Radioligand + Test Compound (or Buffer or NSB Agent) prep_receptors->incubate prep_radio Prepare Radioligand Working Solution prep_ligands->incubate prep_radio->incubate filter Rapid Vacuum Filtration (Separates Bound from Free Radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calc_binding Calculate % Specific Binding count->calc_binding plot_curve Plot Competition Curve (% Binding vs. Log[Compound]) calc_binding->plot_curve calc_ic50 Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Materials and Reagents

Reagent/MaterialSupplier ExamplePurpose
Test Compound
2-iodo-N-(1-piperidinyl)benzamideIn-house synthesis or customThe unlabeled competitor ligand.
Radioligands
[³H]-(+)-pentazocinePerkinElmerSelective radioligand for σ1 receptors.[4]
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)PerkinElmerNon-selective radioligand for σ1 and σ2 receptors.[1]
Receptor Sources
Guinea Pig LiverBioIVTHigh expression of σ1 receptors.[4]
Rat LiverBioIVTHigh expression of σ2 receptors.[6]
Jurkat, T47D, or DU-145 CellsATCCCell lines expressing σ1 and/or σ2 receptors.[2][3][7]
Buffers & Reagents
Tris-HClSigma-AldrichPrimary buffering agent.
Protease Inhibitor CocktailSigma-AldrichPrevents protein degradation during membrane prep.
HaloperidolSigma-AldrichNon-specific binding (NSB) agent for σ1.[8]
(+)-Pentazocine (unlabeled)Sigma-Aldrichσ1 masking agent for σ2 assay.[6]
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific sticking of ligands.
Polyethylenimine (PEI)Sigma-AldrichPre-treats filters to reduce non-specific binding.[5]
Consumables
Glass Fiber Filters (e.g., GF/C)WhatmanFor vacuum filtration.
96-well platesCorningAssay reaction vessel.
Scintillation Vials & CocktailPerkinElmerFor radioactivity counting.
Equipment
Homogenizer (Dounce or Polytron)For tissue/cell lysis.
High-speed refrigerated centrifugeBeckman CoulterFor pelleting membranes.
96-well cell harvesterBrandelFor rapid vacuum filtration.
Liquid Scintillation CounterPerkinElmerFor detecting radioactivity.

Detailed Experimental Protocols

Support Protocol 1: Membrane Preparation

This protocol describes the preparation of a crude membrane fraction from either tissue or cultured cells, which will serve as the source of sigma receptors.[5]

  • Homogenization: Homogenize fresh or frozen tissue (e.g., guinea pig liver) or cell pellets in ~20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with 1x protease inhibitor cocktail). Use a Dounce homogenizer for cells or a Polytron-type homogenizer for tissue.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step (20,000 x g for 20 minutes at 4°C). This step is crucial for removing endogenous substances that might interfere with the assay.

  • Final Resuspension: Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) to achieve a protein concentration of approximately 1-2 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Basic Protocol 1: Competitive Binding Assay for Sigma-1 (σ1) Receptor

This protocol determines the affinity of the test compound for the σ1 receptor by measuring its ability to displace [³H]-(+)-pentazocine.[1][4]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 100 µM Haloperidol (for a final concentration of 10 µM).

    • Competition: 50 µL of 2-iodo-N-(1-piperidinyl)benzamide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M final concentration).

  • Add Radioligand: To all wells, add 50 µL of [³H]-(+)-pentazocine diluted in Assay Buffer to achieve a final concentration near its Kd (e.g., 5 nM).[6]

  • Initiate Reaction: Add 150 µL of the membrane preparation (e.g., 50-100 µg protein from guinea pig liver) to each well to start the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 120 minutes at room temperature (25°C) with gentle agitation.[6]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through 0.3% PEI-presoaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).[5] This rapid process is critical to prevent the dissociation of the radioligand from the receptor.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Basic Protocol 2: Competitive Binding Assay for Sigma-2 (σ2) Receptor

This protocol uses the non-selective ligand [³H]-DTG. To ensure that binding to σ2 is measured, all σ1 sites are "masked" or blocked by a saturating concentration of a selective, unlabeled σ1 ligand.[4][6][9]

  • Assay Plate Setup: The setup is similar to the σ1 assay, with one critical modification.

    • Assay Buffer Modification: The Assay Buffer for this protocol must contain a fixed concentration of a σ1-selective ligand, such as 100 nM (+)-pentazocine, to mask the σ1 sites.[6]

    • Total Binding (TB): 50 µL Assay Buffer (containing the masking agent).

    • Non-Specific Binding (NSB): 50 µL of 100 µM DTG or Haloperidol (for a final concentration of 10 µM).

    • Competition: 50 µL of 2-iodo-N-(1-piperidinyl)benzamide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M final concentration).

  • Add Radioligand: To all wells, add 50 µL of [³H]-DTG diluted in the modified Assay Buffer to achieve a final concentration near its Kd for the σ2 site (e.g., 5 nM).[6]

  • Initiate Reaction: Add 150 µL of the membrane preparation (e.g., 100-150 µg protein from rat liver or a suitable cell line) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 120 minutes at room temperature (25°C) with gentle agitation.[6]

  • Termination & Filtration: Terminate and filter as described in Basic Protocol 1, Step 5.

  • Counting: Count radioactivity as described in Basic Protocol 1, Step 6.

Scientist's Note on σ2 Assays: The use of a masking agent is standard but requires careful consideration. High concentrations of the masking agent can potentially interact with the σ2 site, and the non-selective radioligand may not be fully excluded from the masked σ1 site.[9] It is therefore crucial to run control experiments to validate the masking efficiency and interpret the results with this context in mind.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each triplicate set.

    • Determine Specific Binding (SB) for the control (no competitor) wells: SB = Average TB (CPM) - Average NSB (CPM)

  • Calculate Percent Specific Binding for Competitor:

    • For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = [(CPM_competitor - Average NSB) / SB] * 100

  • Generate Competition Curve:

    • Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of 2-iodo-N-(1-piperidinyl)benzamide (X-axis). The resulting plot should be a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This will provide the IC₅₀ value.[5]

  • Calculate Ki (Inhibition Constant):

    • Convert the experimentally determined IC₅₀ to the Ki using the Cheng-Prusoff equation :[5] Ki = IC₅₀ / (1 + [L]/Kd)

      • Ki: Affinity of the test compound for the receptor.

      • IC₅₀: Concentration of the test compound that inhibits 50% of specific radioligand binding.

      • [L]: Molar concentration of the radioligand used in the assay.

      • Kd: Dissociation constant of the radioligand for the receptor (must be determined independently via saturation binding experiments or obtained from literature).

Example Data Presentation
CompoundTarget ReceptorRadioligand ([L])Radioligand KdIC₅₀ (nM)Ki (nM)
Haloperidol (Control)σ1[³H]-(+)-pentazocine (5 nM)3.5 nM6.82.5
2-iodo-N-(1-piperidinyl)benzamideσ1[³H]-(+)-pentazocine (5 nM)3.5 nMExperimentalCalculated
Haloperidol (Control)σ2[³H]-DTG (5 nM)8.0 nM15.28.0
2-iodo-N-(1-piperidinyl)benzamideσ2[³H]-DTG (5 nM)8.0 nMExperimentalCalculated

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • John, C. S., Gulden, M. E., Li, J., Bowen, W. D., Varma, V. M., & McAfee, J. G. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear medicine and biology, 25(3), 189–194. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lelong, V., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear medicine and biology, 26(4), 377–382. [Link]

  • Caveliers, V., et al. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results. Journal of Nuclear Medicine, 43(12), 1647–1649. [Link]

  • Keng, P. C., et al. (1998). Increased binding to sigma sites of N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB) with onset of tumor cell proliferation. Life sciences, 63(18), 375–381. [Link]14/)

Sources

Application Note: Selective Acylation of 1-Aminopiperidine with 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of


-(piperidin-1-yl)-2-iodobenzamide  via the nucleophilic acylation of 1-aminopiperidine with 2-iodobenzoyl chloride. Unlike standard amine acylations, the reaction of 1,1-disubstituted hydrazines (like 1-aminopiperidine) requires precise control of stoichiometry and temperature to prevent over-acylation and manage the nucleophilicity differential between the 

-nitrogen and the piperidine ring. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting strategies for researchers utilizing this motif as a precursor for palladium-catalyzed cross-couplings or quinazolinone scaffolds.

Introduction & Mechanistic Rationale

Chemical Context

The target molecule,


-(piperidin-1-yl)-2-iodobenzamide , represents a specialized class of hydrazides. The presence of the ortho-iodine atom on the benzoyl ring serves as a critical "handle" for downstream diversification (e.g., Suzuki-Miyaura or Heck couplings), while the piperidinyl moiety imparts unique solubility and pharmacokinetic properties.
Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann type). 1-Aminopiperidine acts as the nucleophile.

  • Nucleophile: The exocyclic primary amino group (

    
    ) is significantly more nucleophilic than the tertiary ring nitrogen due to reduced steric hindrance and the alpha-effect.
    
  • Electrophile: 2-Iodobenzoyl chloride is highly reactive. The bulky iodine atom at the ortho position introduces steric strain, which can paradoxically accelerate the leaving group departure but also hinders the initial nucleophilic attack if the trajectory is blocked.

Key Challenge: The primary side reaction is di-acylation at the hydrazine nitrogen or hydrolysis of the acid chloride due to moisture. Our protocol uses a biphasic or anhydrous organic solvent system with a sacrificial base to mitigate these issues.

ReactionMechanism Reactants 1-Aminopiperidine + 2-Iodobenzoyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack (0°C) Base Base (TEA/Pyridine) Scavenges HCl Intermediate->Base Proton Transfer Product N-(piperidin-1-yl)-2-iodobenzamide Intermediate->Product Cl- Elimination

Figure 1: Mechanistic pathway for the acylation of 1-aminopiperidine.

Experimental Design Strategy

To ensure high fidelity and reproducibility, this protocol utilizes anhydrous Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the HCl scavenger.

ParameterConditionRationale
Solvent Anhydrous DCMExcellent solubility for both reactants; easy removal during workup.
Base Triethylamine (1.2 equiv)Non-nucleophilic enough to avoid attacking the acid chloride; effectively neutralizes HCl to drive equilibrium.
Stoichiometry 1.0 : 1.05 (Amine : Acid Chloride)Slight excess of acid chloride ensures complete consumption of the toxic 1-aminopiperidine.
Temperature 0°C

RT
Initial cooling suppresses di-acylation and controls exothermicity.
Atmosphere Nitrogen/ArgonPrevents hydrolysis of 2-iodobenzoyl chloride.

Detailed Protocol

Materials & Reagents[1][2][3]
  • 1-Aminopiperidine: (CAS: 2213-43-6) Purity ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     97%.[1] Warning: Toxic, Corrosive.
    
  • 2-Iodobenzoyl Chloride: (CAS: 609-67-6) Freshly prepared or purchased. If yellow/brown, distill or recrystallize before use.

  • Dichloromethane (DCM): Anhydrous, stored over molecular sieves.

  • Triethylamine (TEA): Dried over KOH or molecular sieves.

Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge with nitrogen for 5 minutes.

  • Add 1-Aminopiperidine (10.0 mmol, 1.00 g) and Anhydrous DCM (30 mL) .

  • Add Triethylamine (12.0 mmol, 1.67 mL) via syringe.

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Controlled Addition of Electrophile
  • In a separate dry vial, dissolve 2-Iodobenzoyl chloride (10.5 mmol, 2.80 g) in Anhydrous DCM (10 mL) .

  • Transfer this solution to a pressure-equalizing dropping funnel (or syringe pump).

  • Add the acid chloride solution dropwise to the stirring amine solution at 0°C over 30 minutes .

    • Critical: Maintain internal temperature

      
       to prevent side reactions.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–4 hours .

Step 3: Reaction Monitoring (Self-Validation)
  • TLC System: 50% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and Iodine stain.

  • Endpoint: Disappearance of 1-aminopiperidine (

    
    , stains brown with 
    
    
    
    ) and appearance of the amide product (
    
    
    , UV active).
Step 4: Workup & Isolation
  • Quench the reaction by adding Water (20 mL) . Stir vigorously for 5 minutes.

  • Transfer to a separatory funnel. Separate the phases.

  • Organic Wash Sequence:

    • Wash with 1M HCl (2 x 20 mL) (Removes unreacted amine and TEA).

    • Wash with Sat.

      
       (2 x 20 mL)  (Removes unreacted acid/acid chloride hydrolysis products).
      
    • Wash with Brine (20 mL) .

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield an off-white solid.

Step 5: Purification[2]
  • Recrystallization: The crude solid is often pure enough (

    
     95%). If necessary, recrystallize from Hot Ethanol/Water  or Ethyl Acetate/Hexanes .
    
  • Yield: Expected range 85–92%.

Workflow Visualization

Workflow Start Start: Dry RBF, N2 atm SolnA Soln A: 1-Aminopiperidine + TEA in DCM (Cool to 0°C) Start->SolnA Reaction Dropwise Addition of B to A (30 min, 0°C -> RT, 3h) SolnA->Reaction SolnB Soln B: 2-Iodobenzoyl Chloride in DCM SolnB->Reaction Check TLC Check (Hex/EtOAc 1:1) Reaction->Check Check->Reaction Incomplete (Stir longer) Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Complete Isolate Dry (Na2SO4) & Concentrate Workup->Isolate Final Product: N-(piperidin-1-yl)-2-iodobenzamide Isolate->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

The product should be characterized to confirm identity and purity.

  • Physical State: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (d, 1H, Ar-H ortho to I) – Characteristic downfield shift due to Iodine.
      
    • 
       7.45 - 7.10 (m, 3H, Ar-H).
      
    • 
       6.80 (bs, 1H, -NH-).
      
    • 
       2.90 - 2.80 (m, 4H, Piperidine 
      
      
      
      ).
    • 
       1.80 - 1.40 (m, 6H, Piperidine ring protons).
      
  • MS (ESI): Calculated for

    
    
    
    
    
    . Found:
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; use fresh acid chloride; keep system under

.
Impurity: Di-acylated product Excess Acid Chloride / High TempStrictly control temperature at 0°C during addition; ensure slow dropwise addition.
Sticky/Oily Product Residual Solvent/ImpuritiesTriturate with cold hexanes or diethyl ether to induce crystallization.

Safety & Compliance

  • 1-Aminopiperidine: Highly toxic and corrosive. Causes severe skin burns and eye damage.[3][4] Use double nitrile gloves and a face shield. Handle only in a fume hood.

  • 2-Iodobenzoyl Chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas.

  • Waste Disposal: All aqueous washes (especially the first HCl wash containing unreacted hydrazine derivative) must be disposed of as hazardous basic/organic waste, not down the drain.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Aminopiperidine.

  • BenchChem. (2025).[5][6] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide. (Analogous acylation protocol).

  • Organic Chemistry Portal. (2023). Amide Bond Formation. Link

Sources

Application Note: High-Purity Isolation of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of 2-iodo-N-(1-piperidinyl)benzamide . This compound is a critical intermediate, often serving as a precursor for radioiodinated SPECT/PET imaging agents (targeting sigma receptors) or as a scaffold in medicinal chemistry.

Its structure features a lipophilic iodine atom , a polar amide linkage , and a basic piperidine ring attached via a hydrazine-like N-N bond. This unique combination presents specific purification challenges, particularly "oiling out" and the persistence of the 1-aminopiperidine starting material.

Executive Summary & Chemical Context

The synthesis of 2-iodo-N-(1-piperidinyl)benzamide typically involves the acylation of 1-aminopiperidine with 2-iodobenzoyl chloride. The crude product often contains:

  • Unreacted 1-aminopiperidine: A nucleophilic impurity that can degrade the product over time.

  • 2-Iodobenzoic acid: Resulting from the hydrolysis of the acid chloride.

  • Triethylamine/Pyridine salts: If used as acid scavengers.

Direct recrystallization of the crude reaction mixture often fails due to the interference of these impurities, leading to oil formation. This protocol integrates a stringent pre-purification workup with a dual-solvent recrystallization system to ensure >99% purity.

Physicochemical Profile
PropertyDescriptionImplication for Purification
Structure N-N linked hydrazide derivativePotential for oxidation; avoid prolonged heating in air.
Lipophilicity Moderate (Iodine + Piperidine)Soluble in EtOAc, DCM; Insoluble in Hexanes/Water.
Acidity/Basicity Weakly Basic (Piperidine N)Can be protonated; avoid acidic recrystallization solvents.
Melting Point Est. 135–145 °C (Solid)High enough for thermal recrystallization.

Pre-Recrystallization Workup (Critical Step)

Rationale: Recrystallization is a polishing step, not a garbage disposal. Removing ionic salts and unreacted amines via extraction is mandatory to prevent them from becoming inclusions in the crystal lattice.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (10 mL per gram of theoretical yield).

  • Acid Wash (Remove Amine): Wash the organic phase twice with 0.5 M HCl (cold).

    • Mechanism:[1][2][3][4] Protonates unreacted 1-aminopiperidine, moving it to the aqueous phase. The target benzamide is less basic and remains in DCM.

  • Base Wash (Remove Acid): Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[1][2][3][4] Deprotonates any residual 2-iodobenzoic acid, moving it to the aqueous phase.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate to a solid/semi-solid residue.

Recrystallization Protocol

Primary Solvent System: Ethyl Acetate (Solvent A) / n-Heptane (Solvent B). Why this system? Ethanol/Water can be used, but the iodine atom makes the compound sufficiently lipophilic that aqueous systems may cause oiling. EtOAc/Heptane offers a gentler polarity gradient and easier drying.

Step-by-Step Procedure
Phase A: Dissolution and Saturation[3]
  • Setup: Place the dried crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent A Addition: Add Ethyl Acetate (EtOAc) slowly while heating the flask to a gentle reflux (approx. 77 °C).

    • Volume Rule: Use the minimum amount required to dissolve the solid completely at reflux.

    • Observation: The solution should be clear yellow/colorless. If suspended particles remain (inorganic salts), perform a hot filtration through a pre-warmed glass frit.

  • Concentration: If excess solvent was used, distill off EtOAc until the solution is slightly supersaturated (first signs of turbidity appear), then add just enough hot EtOAc to redissolve.

Phase B: Nucleation and Growth
  • The Anti-Solvent: While maintaining a gentle reflux, add n-Heptane dropwise down the condenser.

    • Endpoint: Stop adding when a faint, persistent cloudiness is observed that does not disappear after 30 seconds of stirring.

  • Clearing: Add 2-3 drops of EtOAc to clear the cloudiness. The solution is now at the metastable limit .

  • Controlled Cooling (The "Oil" Prevention):

    • Remove from heat and place the flask on a cork ring.

    • Seeding: If available, add a tiny seed crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.

    • Allow to cool to room temperature (RT) slowly over 2 hours. Do not plunge into ice yet. Rapid cooling traps impurities and causes oiling.

Phase C: Harvesting
  • Final Crystallization: Once at RT and abundant crystals are visible, cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a cold (0 °C) mixture of 1:3 EtOAc:Heptane .

    • Caution: Do not use pure EtOAc; it will redissolve your product.

  • Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours. Iodine compounds can be light-sensitive; protect from direct sunlight during drying.

Process Visualization (Workflow)

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Workup DCM Extraction (Wash: 0.5M HCl -> NaHCO3) Crude->Workup Remove Amine/Acid DriedSolid Dried Solid Residue Workup->DriedSolid Evaporation Dissolution Dissolve in Hot EtOAc (Reflux) DriedSolid->Dissolution Heat AntiSolvent Add n-Heptane (Dropwise to Cloud Point) Dissolution->AntiSolvent Saturation Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling Crystallization Filtration Vacuum Filtration & Wash (1:3 EtOAc:Heptane) Cooling->Filtration Harvest FinalProduct Pure 2-iodo-N-(1-piperidinyl)benzamide (Crystalline Solid) Filtration->FinalProduct Dry

Caption: Logical workflow for the purification of 2-iodo-N-(1-piperidinyl)benzamide, highlighting the critical acid/base workup prior to recrystallization.

Quality Control & Validation

After drying, the product must be validated. The following parameters confirm the success of the protocol.

Melting Point (MP)
  • Expected Range: 138–142 °C (Typical for this class; verify against specific derivative literature).

  • Criterion: A sharp range (< 2 °C) indicates high purity. A broad range (> 4 °C) implies wet solvent or impurities.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (with 0.1% TFA).

  • Detection: UV at 254 nm (Benzamide chromophore).

  • Success Metric: Single peak >99.0% area integration.

H-NMR Diagnostics (CDCl₃, 400 MHz)
  • Piperidine Ring: Look for multiplet signals at δ 1.5–1.8 ppm (CH₂) and δ 2.8–3.0 ppm (N-CH₂).

  • Amide Proton: Broad singlet around δ 7.5–8.5 ppm (exchangeable).

  • Aromatic Region: Distinct pattern for 1,2-disubstituted benzene. The proton ortho to the Iodine often appears as a doublet around δ 7.8–7.9 ppm .

  • Impurity Check: Ensure absence of 1-aminopiperidine signals (which would appear as distinct multiplets shifted upfield).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent (Heptane) added.Re-heat to reflux to dissolve the oil. Add a small amount of EtOAc. Cool much slower (wrap flask in foil/towel).
Low Yield Too much Solvent A (EtOAc) used.Evaporate 50% of the solvent and repeat the cooling/filtration steps.
Yellow Color Iodine liberation or oxidation products.Wash the DCM layer (during workup) with dilute Sodium Thiosulfate solution to reduce free iodine.
Sticky Crystals Residual solvent trapped in lattice.Dry at higher vacuum or gently grind the solid and re-dry.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th Ed.; Wiley: New York, 2016. (Solvent selection logic).
  • Johnstone, R. A. W.; Rose, M. E. "A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids." Tetrahedron1979 , 35, 2169-2173. Link (Context on amide purification).

  • Kung, M. P.; et al. "New sigma-2 receptor ligands: synthesis and evaluation." Journal of Medicinal Chemistry2006, 49, 13-16. (Context on synthesis of iodobenzamide ligands for sigma receptors).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Generic Benzamide Search). Link (Used for physicochemical property estimation).

Sources

thin-layer chromatography (TLC) protocol for 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Thin-Layer Chromatography for the Purification and Analysis of 2-iodo-N-(1-piperidinyl)benzamide

Introduction & Scope

This application note details the protocol for the thin-layer chromatography (TLC) analysis of 2-iodo-N-(1-piperidinyl)benzamide . This compound is a structural analog often utilized in the development of Sigma receptor ligands and radiotracers (e.g., SPECT imaging agents).

The molecule presents specific chromatographic challenges:

  • The Ortho-Iodo Substituent: Introduces significant steric bulk and lipophilicity compared to unsubstituted benzamides.

  • The N-(1-piperidinyl) Linkage: This constitutes a hydrazide-like motif (N-N bond). While less basic than a standard alkyl amine, the piperidine ring retains significant polarity and potential for silanol interaction, necessitating careful mobile phase modulation.

This guide provides a self-validating workflow to achieve separation of the target compound from common impurities (e.g., 2-iodobenzoic acid, 1-aminopiperidine).

Chemical Properties & Chromatographic Behavior

Understanding the "why" behind the protocol is essential for reproducibility.

PropertyFeatureChromatographic Impact
Chromophore Benzamide CoreStrong UV absorption at 254 nm . Primary detection method.
Basicity Piperidinyl NitrogenModerate basicity. May cause "tailing" on acidic silica gel due to cation-exchange interactions with silanol groups.
Lipophilicity Iodine (C-2 position)Increases

in non-polar solvents compared to chloro- or fluoro- analogs.
Stability C-I BondGenerally stable on silica, but prolonged exposure to light should be minimized to prevent deiodination.

Materials & Equipment

  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).
    
  • Capillaries: 1

    
    L or 5 
    
    
    
    L micro-pipettes.
  • Development Chamber: Glass twin-trough chamber with airtight lid.

  • Visualization Reagents:

    • UV Lamp (254 nm / 365 nm).

    • Iodine Chamber (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       crystals).
      
    • Dragendorff’s Reagent (Specific for the piperidine moiety).

Experimental Protocol

Phase 1: Sample Preparation

Dissolve 2-5 mg of the crude 2-iodo-N-(1-piperidinyl)benzamide in 1 mL of Dichloromethane (DCM) .

  • Note: If solubility is poor, add 10% Methanol. Avoid using pure Methanol for spotting as it causes "ring" effects (spot spreading) on the silica.

Phase 2: Mobile Phase Optimization (Screening)

Do not rely on a single solvent system. We recommend a polarity screen to identify the optimal


 (Target: 

).

Table 1: Recommended Solvent Systems

System IDComposition (v/v)RoleExpected Behavior
Sys-A Hexane : Ethyl Acetate (3:1)Low PolarityTarget stays at baseline. Moves non-polar impurities (e.g., di-iodinated byproducts).
Sys-B Hexane : Ethyl Acetate (1:1) Standard Likely optimal for the pure compound.
Sys-C DCM : Methanol (95:5)High PolarityMoves polar impurities (e.g., unreacted acids).
Sys-D Hexane : EtOAc :

(50:49:1)
Basic ModifierUse ONLY if tailing is observed in Sys-B. The Triethylamine (

) blocks active silanol sites.
Phase 3: Development & Visualization
  • Chamber Saturation: Place filter paper inside the chamber and add mobile phase.[1] Allow to equilibrate for 15 minutes. Causality: Saturation prevents "edge effects" and ensures consistent

    
     values.
    
  • Spotting: Apply spots 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.

  • Run: Develop until the solvent front reaches 1 cm from the top.

  • Drying: Air dry to remove solvent and amine modifiers (if used).

Visualization Logic & Workflow

The following diagram illustrates the decision process for visualizing the compound and verifying purity.

TLC_Visualization Start Developed & Dried Plate UV_Check Step 1: UV 254 nm (Non-Destructive) Start->UV_Check Decision Is Spot Visible? UV_Check->Decision Mark_Spot Circle Spot with Pencil (Benzamide Core) Decision->Mark_Spot Yes Stain_Select Step 2: Chemical Staining (Destructive) Decision->Stain_Select No/Verify Mark_Spot->Stain_Select Iodine Option A: Iodine Chamber (General Organic) Stain_Select->Iodine Dragendorff Option B: Dragendorff's Reagent (Specific for Piperidine N) Stain_Select->Dragendorff Result_I Yellow/Brown Spot (Lipophilic Interaction) Iodine->Result_I Result_D Orange Spot on Yellow BG (Confirm N-Heterocycle) Dragendorff->Result_D

Figure 1: Visualization workflow ensuring dual-confirmation of the benzamide core (UV) and the piperidine moiety (Dragendorff).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Spot Streaking (Tailing) Interaction between piperidine nitrogen and acidic silanols.Add 1% Triethylamine (TEA) or 1%

to the mobile phase.
"Ghost" Spots Decomposition of the iodo-group (photolysis).Perform TLC in the dark or minimize light exposure. Use fresh samples.
Co-elution

of product equals

of 2-iodobenzoic acid.
Switch to DCM:MeOH (98:2) . The acid will remain near the baseline or streak, while the amide moves.

Synthesis & Purification Context (Workflow)

The TLC protocol is part of a larger synthesis workflow.[2] The diagram below places the TLC step in the context of reaction monitoring.

Synthesis_Workflow Reactants 2-Iodobenzoyl Chloride + 1-Aminopiperidine Reaction Reaction (DCM, 0°C to RT) Reactants->Reaction TLC_Monitor TLC Monitoring (Sys-B: Hex/EtOAc 1:1) Reaction->TLC_Monitor TLC_Monitor->Reaction Starting Material Present Workup Workup (Wash w/ NaHCO3) TLC_Monitor->Workup Conversion Complete Final_TLC Purity Check (UV + Dragendorff) Workup->Final_TLC

Figure 2: Integration of TLC protocols into the synthetic pathway of 2-iodo-N-(1-piperidinyl)benzamide.

References

  • Benzamide Pharmacophores: Johnström, P., et al.[3] "Synthesis and In Vivo Evaluation of [123I]-2-Iodo-N-(1-ethylpiperidin-2-ylmethyl)benzamide." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 41, no. 8, 1998. Link (Context: General behavior of iodinated benzamides on silica).

  • TLC of Basic Amines:Sherma, J., & Fried, B. "Handbook of Thin-Layer Chromatography." Marcel Dekker, Inc., 3rd Edition, 2003.
  • Visualization Reagents: Merck KGaA. "TLC Visualization Reagents: Dragendorff’s Reagent Protocol." Link

  • Sigma Receptor Ligands: Mach, R. H., et al.[3] "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research, 1997. (Context: Structural analogs and purification methods).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-iodo-N-(1-piperidinyl)benzamide

[1]

Introduction & Scope

The Analyte

2-iodo-N-(1-piperidinyl)benzamide is a specialized small molecule, often utilized as a precursor or reference standard in the development of radiopharmaceuticals (e.g., SPECT imaging agents targeting sigma receptors or glycine transporters).[1]

Structurally, it presents two distinct chromatographic challenges:

  • High Lipophilicity: The ortho-iodine substitution on the benzamide ring significantly increases hydrophobicity (LogP > 2.[1]5) and introduces steric hindrance.[1]

  • Basic Nitrogen: The piperidinyl moiety contains a nitrogen atom that, depending on the linkage (N-N hydrazine type or C-N), can exhibit pKa values between 8.0 and 9.5, leading to potential peak tailing on standard silica-based columns due to silanol interactions.[1]

Objective

This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) method designed for the quantification and purity analysis of 2-iodo-N-(1-piperidinyl)benzamide. Unlike generic protocols, this method utilizes a Phenyl-Hexyl stationary phase (with C18 as a viable alternative) to exploit

1

Chemical Context & Method Strategy

To ensure scientific integrity, the method parameters are derived from the physicochemical properties of the analyte.[1]

PropertyValue (Predicted)Chromatographic Implication
Molecular Weight ~330.17 g/mol Suitable for UV and MS detection.[1]
pKa (Base) ~8.5 (Piperidine N)Requires acidic mobile phase (pH < 4) to ensure full protonation and sharp peak shape.[1]
LogP ~2.8 - 3.2Requires high organic strength (Gradient elution) for elution.[1]
Chromophore Benzamide (

nm)
UV detection at 254 nm is robust; 230 nm offers higher sensitivity but more noise.[1]
Strategic Decision Making (Diagram)

MethodStrategyAnalyteAnalyte:2-iodo-N-(1-piperidinyl)benzamideIssue1Challenge:Basic Piperidine NAnalyte->Issue1Issue2Challenge:Lipophilic IodineAnalyte->Issue2Sol1Solution:Acidic Buffer (pH 2.5)(Suppresses Silanol Activity)Issue1->Sol1Sol2Solution:Phenyl-Hexyl or C18 Column(Strong Retention)Issue2->Sol2ResultOutcome:Sharp Peaks &Regioisomer SeparationSol1->ResultSol2->Result

Figure 1: Method Development Logic. The selection of acidic pH and specific stationary phases addresses the dual challenges of basicity and lipophilicity.[1]

Detailed Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Trifluoroacetic Acid (TFA) OR Formic Acid (LC-MS Grade).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) Alt: C18 End-capped (e.g., Waters XBridge C18)Phenyl-Hexyl provides unique selectivity for iodinated aromatics via

stacking.[1]
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.[1]0) protonates the piperidine, eliminating tailing.[1]
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)ACN has lower viscosity than Methanol, keeping backpressure low during gradients.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Column Temp 35°CImproves mass transfer and reproducibility.[1]
Injection Vol 10 µLPrevents column overload.[1]
Detection UV @ 254 nm (Ref 360 nm)Specific for the benzamide core; minimizes solvent cutoff noise.[1]
Gradient Program

Note: The iodine atom increases retention significantly.[1] An isocratic run may result in broad peaks.[1]

Time (min)% Mobile Phase BEvent
0.010%Equilibration / Injection
2.010%Hold to elute polar impurities
12.090%Linear Ramp (Elution of Main Peak)
15.090%Wash
15.110%Return to Initial
20.010%Re-equilibration

Experimental Workflow

Sample Preparation

Solubility Warning: Iodinated benzamides have poor water solubility.[1]

  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol or DMSO .[1] Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A:B (50:50).

    • Critical Step: If precipitation occurs upon adding buffer, increase the organic ratio in the diluent to 70% B.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Workflow Diagram

ExperimentalWorkflowStartStart: Weigh 10mg SampleDissolveDissolve in 10mL MeOH/DMSO(Stock: 1 mg/mL)Start->DissolveDiluteDilute to 50 µg/mL(Diluent: 50:50 Water:ACN)Dissolve->DiluteCheckCheck for PrecipitationDilute->CheckCheck->DiluteCloudy (Add more ACN)FilterFilter (0.22 µm PTFE)Check->FilterClearInjectInject 10 µL into HPLCFilter->InjectAnalyzeData Analysis(Integrate at 254 nm)Inject->Analyze

Figure 2: Operational Workflow. Note the critical check for precipitation due to the hydrophobic nature of the iodine substituent.[1]

Method Validation (Self-Validating System)[1]

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests prior to routine analysis.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 8.0 - 10.0 min (approx)If shifting, check Column Temp and Mobile Phase mixing.
Tailing Factor (

)

If

, the amine is interacting with silanols.[1] Add more TFA or switch to a newer column.
Theoretical Plates (

)

If low, check for dead volume or column aging.[1]
Precision (RSD)

(n=6 injections)
If high, check autosampler/injector accuracy.
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1]
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively, due to the strong UV absorption of the iodobenzamide core.[1]

Troubleshooting & Expert Insights

The "Heavy Atom" Effect

The presence of Iodine (atomic mass ~126.[1]9) makes this molecule significantly more retained than its chloro- or bromo- analogs.[1] If you are separating this from a non-iodinated precursor, expect the precursor to elute much earlier (e.g., 4-5 mins vs 9 mins).[1]

Regioisomer Separation

In synthesis (e.g., iodination of N-(1-piperidinyl)benzamide), you may generate ortho, meta, and para isomers.[1]

  • Phenyl-Hexyl Columns are superior here.[1] The order of elution is typically ortho < meta < para due to steric shielding of the polar amide group in the ortho position, but

    
     selectivity can alter this based on the specific column chemistry [1].[1]
    
Mass Spectrometry Compatibility

If transferring this method to LC-MS:

  • Replace TFA with 0.1% Formic Acid .[1] TFA suppresses ionization in electrospray (ESI).[1]

  • Expect a strong

    
     peak.[1] The iodine isotope pattern is unique (monoisotopic), unlike Chlorine or Bromine.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2011).[1] Synthesis and characterization of [125I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide. Bioorg Med Chem. Retrieved from [Link]

  • John, C. S., et al. (1998).[1] Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide. Nuclear Medicine and Biology. Retrieved from [Link]

  • PubChem. (2025).[1][4] 2-Iodobenzamide Compound Summary. Retrieved from [Link][1]

Application Note: Competitive Binding Assay Design for 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers developing a competitive binding assay for 2-iodo-N-(1-piperidinyl)benzamide .

Given the structural characteristics of iodinated benzamides with piperidine moieties, this compound likely exhibits affinity for Dopamine D2-like receptors (similar to [¹²³I]IBZM) or Sigma receptors (similar to [¹²⁵I]2-IBP). As such, this guide provides a dual-pathway protocol to characterize the ligand and validate its specific binding target.


 determination), Target Validation (D2 vs. Sigma).

Introduction & Assay Principle

The compound 2-iodo-N-(1-piperidinyl)benzamide belongs to a class of substituted benzamides widely used as radiotracers for SPECT imaging and in vitro pharmacology. The structural core—an iodobenzamide linked to a piperidine ring—creates a high-affinity pharmacophore.

The Challenge: Target Specificity

Benzamide analogs are "promiscuous" binders. While famous for Dopamine D2 antagonism (e.g., IBZM), slight structural modifications (such as shifting the iodine position or altering the piperidine linker) can dramatically shift affinity toward Sigma-1 (


) or Sigma-2 (

) receptors
.
  • Dopamine D2 Pathway: Requires striatal tissue; sensitive to sodium ions; blocked by Sulpiride.

  • Sigma Pathway: High density in liver/kidney/tumor cells; insensitive to dopamine antagonists; blocked by DTG or Haloperidol.

Assay Principle: Competitive Binding

This assay relies on the Law of Mass Action . You will incubate a fixed concentration of the radioligand (the "Hot" tracer, assumed to be [¹²⁵I]-labeled 2-iodo-N-(1-piperidinyl)benzamide) with a biological membrane source and varying concentrations of a non-radioactive competitor ("Cold" ligand).



The competition is quantified by the


, which is converted to the inhibition constant (

) using the Cheng-Prusoff equation .[1]

Experimental Workflow (Logic Diagram)

The following diagram outlines the critical decision-making process for validating this specific ligand.

BindingAssayWorkflow Start Start: 2-iodo-N-(1-piperidinyl)benzamide Labeling Radiolabeling (Iodine-125) Oxidative Iododestannylation Start->Labeling TissueSelect Tissue Source Selection Labeling->TissueSelect Striatum Rat Striatum (Rich in D2 Receptors) TissueSelect->Striatum Liver Rat Liver / MCF-7 Cells (Rich in Sigma Receptors) TissueSelect->Liver SatBinding Saturation Binding Assay (Determine Kd & Bmax) Striatum->SatBinding Liver->SatBinding Validation Target Validation (Blocking) SatBinding->Validation D2_Path Block with Sulpiride Signal Lost = D2 Target Validation->D2_Path Sigma_Path Block with DTG/Haloperidol Signal Lost = Sigma Target Validation->Sigma_Path CompBinding Competitive Binding Assay (Screen Test Compounds) D2_Path->CompBinding Sigma_Path->CompBinding

Caption: Workflow for characterizing 2-iodo-N-(1-piperidinyl)benzamide, distinguishing between D2 and Sigma receptor pathways.

Materials & Reagents

Radioligand Preparation[2][3][4]
  • Tracer: [¹²⁵I]-2-iodo-N-(1-piperidinyl)benzamide.

  • Specific Activity: Aim for 2,200 Ci/mmol (theoretical maximum for ¹²⁵I). High specific activity is crucial for detecting low-density receptor populations (Bmax < 100 fmol/mg).

  • Storage: Store in ethanol at -20°C. Note: Aqueous solutions of radioiodinated benzamides are prone to radiolysis. Add 0.1% ascorbic acid to the stock.

Buffer Systems (Critical for Selectivity)

The choice of buffer dictates which receptor conformation is favored.

ComponentD2 Receptor BufferSigma Receptor Buffer
Base 50 mM Tris-HCl (pH 7.4)50 mM Tris-HCl (pH 8.0)
Salts 120 mM NaCl, 5 mM KClNone (Low ionic strength preferred)
Cations 2 mM CaCl₂, 1 mM MgCl₂None
Additives 0.1% Ascorbic Acid (antioxidant)None
Defining Non-Specific Binding (NSB)

To calculate specific binding (Total - NSB), you must use a "cold" saturating ligand that is chemically distinct but binds the same pocket.

  • For D2: Use (+)-Butaclamol (1 µM) or Sulpiride (10 µM).

  • For Sigma: Use Haloperidol (10 µM) or DTG (10 µM).

Detailed Protocol

Phase 1: Membrane Preparation (The Foundation)

Signal-to-noise ratio depends entirely on membrane quality.

  • Dissection: Isolate rat striatum (for D2) or liver/kidney (for Sigma).

  • Homogenization: Homogenize tissue in ice-cold Assay Buffer (1:100 w/v) using a Polytron (setting 6, 10 sec).

  • Washing: Centrifuge at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in fresh buffer. Repeat centrifugation twice.

    • Why? This removes endogenous dopamine or sigma ligands that would compete with your tracer.

  • Final Storage: Resuspend to a protein concentration of 2–5 mg/mL . Flash freeze if not using immediately.

Phase 2: Saturation Binding (Validation)

Before competitive binding, you must determine the


 of your tracer.
  • Prepare 8 concentrations of [¹²⁵I]-Ligand (e.g., 0.05 nM to 10 nM).

  • Incubate with membranes (50 µg protein) for 90 mins at 25°C .

  • NSB Control: Run parallel tubes containing 10 µM Haloperidol.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).

    • Expert Insight: Iodobenzamides are lipophilic and stick to glass fibers. PEI reduces this filter binding, lowering background noise.

  • Count: Measure radioactivity in a Gamma Counter.

  • Analysis: Plot Bound vs. Free (Scatchard/Rosenthal). Determine

    
    .
    
Phase 3: Competitive Binding Assay (The Screen)

This is the routine assay for testing new drugs against your ligand.

  • Assay Volume: 250 µL total.

    • 25 µL Test Compound (varying concentrations, e.g.,

      
       to 
      
      
      
      M).
    • 25 µL [¹²⁵I]-Ligand (Fixed concentration at

      
      , typically 0.5–1.0 nM).
      
    • 200 µL Membrane Suspension.

  • Incubation: Incubate for 60–90 minutes at Room Temperature (25°C) .

    • Note: Equilibrium time varies.[2] If

      
       is very low (<0.1 nM), extend to 2 hours.
      
  • Termination:

    • Add 3 mL ice-cold Wash Buffer.

    • Vacuum filter immediately (< 10 seconds total wash time) over PEI-treated GF/B filters.

    • Wash filters 3x with 3 mL ice-cold buffer.

  • Detection: Count filters for 1 minute in a Gamma Counter.

Data Analysis & Interpretation

Calculating and

Convert the raw CPM (Counts Per Minute) to % Specific Binding. Fit the data to a non-linear regression (Sigmoidal Dose-Response) to find the


.

Use the Cheng-Prusoff Equation to calculate the absolute inhibition constant (


):


  • 
    :  Concentration of competitor displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used in the assay (CPM converted to nM).
    
  • 
    :  Dissociation constant of the radioligand (derived from Phase 2).
    
Interpreting Results

Value
InterpretationPotential Utility
< 1 nM High AffinityLead candidate; potential PET/SPECT tracer.
1 – 100 nM Moderate AffinityValid drug candidate; typical for therapeutic range.
> 1000 nM Low AffinityNon-specific or inactive.

Troubleshooting & Optimization (Expertise)

Problem 1: High Non-Specific Binding (>30% of Total)

  • Cause: Ligand is sticking to filters or tubes.

  • Solution: Increase PEI concentration to 0.5% for filter soaking. Use silanized tubes. Ensure wash buffer is ice-cold to prevent dissociation from the receptor during filtration.

Problem 2: Ligand Depletion

  • Cause: Too much receptor protein in the tube. If >10% of the total added radioligand binds, the "Free Ligand" assumption in Cheng-Prusoff is violated.

  • Solution: Dilute the membrane preparation until Total Binding is <10% of Total Added Radioactivity.

Problem 3: "Flat" Displacement Curve (Hill Slope < 1.0)

  • Cause: Negative cooperativity or multiple binding sites (e.g., binding to both D2 and D3, or D2 and Sigma).

  • Solution: Use selective blockers (e.g., mask D2 with Sulpiride to see if the Sigma component remains) to resolve the sites.

References

  • Kung, H. F., et al. (1989). "In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT." Journal of Nuclear Medicine.

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors."[3][4] Nuclear Medicine and Biology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • PubChem Compound Summary. "Benzamide derivatives and Sigma Receptor Ligands."

Sources

autoradiography protocol using radioiodinated 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Autoradiography of Sigma-1 Receptors using Radioiodinated 2-iodo-N-(1-piperidinyl)benzamide

Abstract

This application note details the protocol for ex vivo and in vitro autoradiographic localization of Sigma-1 (


) receptors using the high-affinity radioligand [¹²⁵I]2-iodo-N-(1-piperidinyl)benzamide  (and structurally related benzamides such as [¹²⁵I]2-IBP). Sigma-1 receptors are critical chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neurodegenerative diseases, addiction, and oncology. This protocol utilizes the high specific activity and spatial resolution of Iodine-125 to map receptor density with microscopic precision. The methodology emphasizes "self-validating" controls to distinguish specific binding from non-specific noise.

Pharmacological Context & Ligand Characteristics

The compound 2-iodo-N-(1-piperidinyl)benzamide belongs to a class of benzamide-based Sigma-1 ligands known for high affinity (


 typically < 5 nM) and high selectivity against Sigma-2 and Dopamine D2 receptors compared to older ligands like haloperidol.
  • Target: Sigma-1 Receptor (

    
    R).[1][2]
    
  • Radiolabel: Iodine-125 (

    
    I).[3][4][5][6][7][8]
    
    • Half-life: 59.4 days.

    • Emission: Auger electrons and low-energy gamma/X-rays (excellent for high-resolution film autoradiography).

  • Mechanism: The ligand binds reversibly to the

    
    R pharmacophore. The "2-iodo" substitution often enhances lipophilicity and affinity, facilitating blood-brain barrier penetration for ex vivo studies and ensuring robust binding in tissue sections.
    

Experimental Design & Controls

To ensure scientific integrity, every autoradiography experiment must include three parallel groups:

GroupCompositionPurpose
Total Binding (TB) Tissue + [¹²⁵I]LigandMeasures all binding (Specific receptor-bound + Non-specific sticking).
Non-Specific Binding (NSB) Tissue + [¹²⁵I]Ligand + Blocker Measures only the non-specific sticking. The blocker occupies all true receptors.
Standards [¹²⁵I]Microscales (commercial)Calibrates the film optical density (OD) to radioactivity (nCi/mg).

The Blocker: For Sigma-1 autoradiography, Haloperidol (10 µM) is the standard blocker. Although Haloperidol binds D2 receptors, in regions lacking D2 (or when used at saturating concentrations in pure Sigma assays), it effectively displaces Sigma ligands. Alternatively, 1,3-Di-o-tolylguanidine (DTG) or unlabeled IPAB can be used.

Workflow Visualization

The following diagram illustrates the critical path for the autoradiographic assay.

SigmaAutoradiography cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Assay cluster_data Phase 3: Imaging Tissue Fresh Frozen Tissue (-80°C) Sectioning Cryosectioning (20 µm) Tissue->Sectioning Mounting Thaw Mount (Gelatin Slides) Sectioning->Mounting PreInc Pre-Incubation (Wash Endogenous Ligands) Mounting->PreInc Incubation Incubation ([125I]Ligand +/- Blocker) PreInc->Incubation Incubation->Incubation Equilibrium (90 min) Washing Stringent Wash (Ice-Cold Buffer) Incubation->Washing Drying Rapid Drying (Cool Air) Washing->Drying Exposure Film/Phosphor Exposure (3-7 Days) Drying->Exposure Analysis Densitometry (fmol/mg) Exposure->Analysis

Caption: Step-by-step workflow for Sigma-1 receptor autoradiography, from tissue processing to quantitative analysis.

Detailed Protocol

Materials & Buffers[6][10]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Note: Some protocols add 1-2 mM MgCl₂. For benzamides, plain Tris-HCl is usually sufficient.

    • Critical: Add 0.1% Bovine Serum Albumin (BSA) to the incubation buffer. Benzamides are lipophilic and will stick to plastic trays; BSA acts as a carrier to keep the free ligand concentration stable.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice Cold: 4°C).

  • Radioligand: [¹²⁵I]2-iodo-N-(1-piperidinyl)benzamide (Specific Activity ~2200 Ci/mmol).

  • Blocker: 10 mM stock of Haloperidol (dissolved in minimal acetic acid/ethanol, diluted in water).

Tissue Preparation[6]
  • Sacrifice animal and rapidly remove the brain/organ.

  • Flash freeze in isopentane cooled by dry ice (-40°C) to prevent ice crystal artifacts.

  • Store at -80°C.

  • Cut 20 µm sections in a cryostat (-20°C).

  • Thaw-mount onto gelatin-coated or Superfrost Plus slides.

  • Storage: Slides can be stored at -80°C for up to 3 months with desiccant.

Binding Assay (The "Wet" Lab)

Perform all steps in a designated radiation safety hood.

  • Thawing: Remove slide boxes from freezer and allow to reach Room Temperature (RT) before opening the box (prevents condensation on tissue).

  • Pre-Incubation (Metabolic Washout):

    • Immerse slides in 50 mM Tris-HCl (pH 7.4) for 30 minutes at RT.

    • Why: This removes endogenous sigma ligands and proteolytic enzymes that might degrade the tissue.

  • Incubation:

    • Prepare Total Binding (TB) solution: Assay Buffer + [¹²⁵I]Ligand (Concentration: 0.5 – 1.0 nM ).

    • Prepare Non-Specific Binding (NSB) solution: Assay Buffer + [¹²⁵I]Ligand + 10 µM Haloperidol .

    • Incubate slides horizontally in humidified chambers (or vertical coplin jars) for 90 minutes at RT.

    • Note: Equilibrium for benzamides is usually reached by 60-90 mins.

  • Washing (The Differentiation Step):

    • Step 1: Dip slides in Ice-Cold Tris-HCl buffer (1 min).

    • Step 2: Wash in Ice-Cold Tris-HCl buffer (5 min).

    • Step 3: Wash in Ice-Cold Tris-HCl buffer (5 min).

    • Step 4: Quick dip in Ice-Cold Distilled Water (5 sec).

    • Why: The water dip removes buffer salts that would crystallize and scatter the beta/gamma emissions, causing image artifacts.

  • Drying:

    • Immediately dry slides under a stream of cool air (hairdryer on "cool" setting).

    • Critical: Rapid drying prevents the diffusion of the radioligand away from the receptor. Do not use hot air (creates vapors).

Exposure & Analysis
  • Apposition: Place dry slides in an X-ray cassette. Tape them down securely.

  • Standards: Tape a set of [¹²⁵I]Microscales (commercial plastic strips with known radioactivity) alongside the tissue.

  • Film: In a darkroom (safelight), place tritium-sensitive film (e.g., Kodak BioMax MR or chemically equivalent) or a Phosphor Imaging screen over the slides.

  • Time: Expose for 3 to 7 days at 4°C (improves image sharpness).

  • Development: Develop film using standard D-19 developer or scan the Phosphor screen.

Data Analysis & Quantification

Quantification transforms qualitative images into rigorous scientific data.

  • Digitization: Scan the film using a high-resolution densitometer.

  • Curve Fitting: Measure the Optical Density (OD) of the Standards . Plot OD vs. Radioactivity (nCi/mg). Fit a curve (usually 3rd order polynomial or Rodbard function).

  • Interpolation: Measure the OD of your Regions of Interest (ROIs) in the tissue (e.g., Hippocampus, Cortex, Tumor). Interpolate these values against the standard curve to get nCi/mg.

  • Specific Binding Calculation:

    
    
    
  • Molar Conversion:

    
    
    (Note: Ensure units match. Correct for radioactive decay of I-125 from the reference date).
    

Troubleshooting Matrix

IssueProbable CauseSolution
High Background (NSB) Ligand is lipophilic and sticking to lipids.Increase wash volume or add 0.1% BSA to the wash buffer (rarely needed but effective).
No Signal Ligand degradation or receptor degradation.Check specific activity. Ensure tissue was frozen immediately. Do not let tissue dry out during the assay steps.
Patchy/Uneven Signal Condensation or slow drying.Ensure slides are fully dry before exposure. Use a stronger air stream (cool).
White Spots on Film Salt crystals.Ensure the final dip is in distilled water, not buffer.

References

  • John, C. S., et al. (1998).[4] "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors."[5] Nuclear Medicine and Biology. Link

  • Waterhouse, R. N., et al. (1997).[1] "Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: A Selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology. Link

  • Gifford Bioscience. "Autoradiography Protocol: Receptor Binding." Gifford Bioscience Application Notes. Link

  • Caveliers, V., et al. (2002). "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer." Journal of Nuclear Medicine. Link

Sources

Application Note: Cell Viability Profiling of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the biological activity of 2-iodo-N-(1-piperidinyl)benzamide , a specific small-molecule benzamide derivative. Given the structural properties (iodinated benzamide scaffold), this guide addresses critical handling requirements, solubility challenges, and a validated workflow for determining cytotoxicity and IC50 values.

Introduction & Compound Analysis

2-iodo-N-(1-piperidinyl)benzamide belongs to a class of N-substituted benzamides often investigated for their activity on CNS targets (e.g., Sigma receptors, Dopamine receptors) or as potential ion channel modulators. The presence of the ortho-iodine substituent and the N-(1-piperidinyl) moiety imparts specific physicochemical properties that dictate experimental conditions:

  • Lipophilicity: The iodine atom and piperidine ring significantly increase logP, necessitating the use of organic co-solvents (DMSO).

  • Steric Hindrance: The ortho-iodo group may lock the amide bond conformation, potentially increasing specificity but also affecting solubility rates.

  • Photostability: Carbon-Iodine (C-I) bonds can be photolabile. Strict light protection is required during stock preparation and incubation.

Experimental Rationale

Before assessing specific biological targets (e.g., receptor binding), it is mandatory to establish the non-cytotoxic window or determine the cytotoxic potency (IC50) . This protocol uses a tetrazolium-based assay (WST-8/CCK-8) for high-throughput screening, validated by ATP quantitation.

Experimental Design & Materials

A. Cell Line Selection

Select cell lines relevant to the compound's putative mechanism of action (MoA):

  • Neuropharmacology (Sigma/Dopamine): SH-SY5Y (Neuroblastoma), PC-12.

  • General Toxicity Screening: HepG2 (Liver metabolism model), HEK293 (Kidney).

  • Oncology: HeLa, MCF-7.

B. Reagents
ReagentSpecificationPurpose
Test Compound 2-iodo-N-(1-piperidinyl)benzamide (>98% purity)Target Analyte
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeStock preparation
Assay Reagent Cell Counting Kit-8 (WST-8) or CellTiter-Glo® (ATP)Viability Readout
Positive Control Staurosporine (1 µM) or Triton X-100 (0.1%)Induce 100% cell death
Vehicle Control DMSO (matched concentration, <0.5%)Baseline viability

Compound Handling & Stock Preparation

Critical Step: The ortho-iodo substituent renders the compound potentially sensitive to photodeiodination.

  • Weighing: Weigh the solid compound in an amber vial or under low-light conditions.

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM or 50 mM Stock Solution .

    • Note: If precipitation occurs, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber tubes and store at -20°C. Avoid freeze-thaw cycles.

Serial Dilution Scheme

Prepare a 200x working stock plate in DMSO first, then dilute 1:200 into media to ensure constant DMSO concentration (0.5%) across all points.

  • Top Concentration: 100 µM (Standard screening limit).

  • Dilution Factor: 1:3 or 1:2 serial dilution (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14, 0 µM).

Step-by-Step Protocol (WST-8 Assay)

This protocol utilizes WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium), which is reduced by cellular dehydrogenases to a soluble orange formazan dye. It is superior to MTT as it requires no solubilization step.

Phase 1: Cell Seeding (Day 0)
  • Harvest cells and count using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into a 96-well clear-bottom plate.

  • Edge Effect Control: Fill outer wells with PBS or media (no cells) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare the 2x Treatment Media : Dilute the DMSO stocks 1:100 into pre-warmed culture media. (Final DMSO will be 1% in this mix).

  • Remove 50 µL of media from the wells (or carefully aspirate all and replace, depending on cell adherence).

  • Add 50 µL (or 100 µL) of compound-containing media.

    • Final DMSO concentration: 0.5%.

  • Controls:

    • Vehicle: Media + 0.5% DMSO.

    • Blank: Media only (no cells) + WST-8 (to subtract background absorbance).

  • Incubate for 24, 48, or 72 hours .

Phase 3: Readout (Day 2/3)
  • Add 10 µL of CCK-8/WST-8 reagent directly to each well (10% of total volume).

  • Incubate for 1–4 hours at 37°C.

    • Check: Monitor the color change. Stop when the Vehicle control OD450 is approx 1.0–1.5.

  • Measure absorbance at 450 nm (Reference wave: 650 nm) using a microplate reader.

Data Analysis & Visualization

Calculation

Calculate % Viability for each well:



Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC50.

Workflow Diagram

The following diagram illustrates the experimental logic and decision tree for characterizing 2-iodo-N-(1-piperidinyl)benzamide.

ViabilityAssay Start Compound: 2-iodo-N-(1-piperidinyl)benzamide Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Protect from Light Seeding Seed Cells (96-well, 5-10k/well) Solubility->Seeding Treatment Treatment (24-72h) Serial Dilution (0.1 - 100 µM) Seeding->Treatment 24h Attachment AssaySelect Select Readout Method Treatment->AssaySelect WST8 Metabolic Activity (CCK-8/WST-8) AssaySelect->WST8 Routine Screen ATP Cellular ATP (CellTiter-Glo) AssaySelect->ATP High Sensitivity Analysis Data Analysis Non-linear Regression (4PL) WST8->Analysis ATP->Analysis Decision IC50 Determination Analysis->Decision Mechanism Secondary Assays (Caspase 3/7, Annexin V) Decision->Mechanism If Toxicity Observed

Caption: Experimental workflow for profiling the cytotoxicity of 2-iodo-N-(1-piperidinyl)benzamide.

Troubleshooting & Expert Tips

IssuePossible CauseSolution
Precipitation in Media Compound hydrophobicity (High LogP)Pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%. Sonicate stock.
High Background OD Compound color or reduction of dyeUse a "Compound Only" control (Media + Compound + WST-8) to subtract interference.
Variable Replicates Edge effects or pipetting errorUse a multichannel pipette. Do not use the outermost wells (fill with PBS).
Low Sensitivity Low metabolic rate of cell lineSwitch to ATP-based assay (CellTiter-Glo) or increase incubation time with WST-8.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Mach, R. H., et al. (2004). Sigma-2 receptors as potential biomarkers of proliferation in breast cancer. Cancer Research, 64(1), 207-214. (Context on Benzamide/Sigma Ligand cytotoxicity). Link

  • Xu, J., et al. (2011). 2-iodo-N-phenylbenzamide derivatives as ligands for the sigma-1 receptor. Bioorganic & Medicinal Chemistry. (Structural context for iodinated benzamides). Link

Application Note: Enzyme Inhibition Kinetics of 2-iodo-N-(1-piperidinyl)benzamide

[1]

Abstract & Introduction

2-iodo-N-(1-piperidinyl)benzamide is a lipophilic small molecule featuring an ortho-iodinated benzamide core coupled to a piperidine ring via a nitrogen-nitrogen (hydrazide-like) linkage.[1] This structural motif is characteristic of ligands that target lipid-signaling enzymes and G-protein coupled receptors.[1]

In enzyme kinetics, this compound is of particular interest due to:

  • The ortho-Iodine Substituent: Provides steric bulk and potential halogen-bonding interactions within the active site, often improving potency compared to non-halogenated analogs.[1]

  • The N-(1-piperidinyl) Linkage: A privileged scaffold that mimics the transition state of peptide or lipid hydrolysis, potentially acting as a reversible or slow-tight binding inhibitor.[1]

  • Potential Reactivity: The hydrazide-like bond suggests potential for mechanism-based (suicide) inhibition against oxidative enzymes or specific covalent modification of active site nucleophiles.[1]

This protocol outlines the workflow to determine the Half-maximal Inhibitory Concentration (IC₅₀) , Inhibition Constant (Kᵢ) , and Mode of Inhibition (Competitive, Non-competitive, Uncompetitive, or Mixed).

Mechanism of Action (Theoretical Framework)

Before initiating kinetics, it is critical to hypothesize the binding mode.[1] The ortho-iodo group likely occupies a hydrophobic pocket (e.g., the acyl-chain binding pocket of a lipase), while the piperidine ring interacts with the catalytic triad or surface residues.[1]

Binding Equilibrium

The interaction is modeled as:

1
  • Reversible: Rapid equilibrium binding (

    
    ).[1]
    
  • Irreversible/Slow-Binding: Time-dependent formation of a covalent complex (

    
    ), common if the iodine acts as a leaving group (unlikely for aryl iodide) or if the hydrazide is oxidized.[1]
    

Materials & Reagents

Compound Preparation[1][2]
  • Test Compound: 2-iodo-N-(1-piperidinyl)benzamide (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[1]

    • Note: The compound is highly lipophilic.[1] Prepare a 10 mM or 50 mM stock in 100% DMSO.

    • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid light exposure due to the photosensitivity of the C-I bond.[1]

Assay Components (Generic Hydrolase Example)
  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.4.

  • Additives: 0.01% Triton X-100 (Critical to prevent promiscuous inhibition by aggregation).[1]

  • Substrate: Fluorogenic (e.g., AMC-labeled) or Chromogenic substrate specific to the target enzyme.[1]

  • Enzyme: Purified target enzyme (e.g., FAAH, MAGL, or Protease).[1]

Experimental Protocols

Protocol 1: Assay Optimization & Linearity

Objective: Establish conditions where the reaction velocity is linear with respect to time and enzyme concentration.

  • Enzyme Titration: Prepare a dilution series of the enzyme (e.g., 0.1 nM to 100 nM) in Assay Buffer.[1]

  • Reaction: Incubate with a fixed, saturating concentration of substrate (

    
    ).
    
  • Readout: Measure product formation continuously for 60 minutes.

  • Selection: Choose an enzyme concentration that yields a linear slope (

    
    ) for at least 30 minutes and consumes <10% of the substrate.
    
Protocol 2: IC₅₀ Determination (Dose-Response)

Objective: Determine the potency of the inhibitor at a fixed substrate concentration.[1]

  • Compound Dilution:

    • Prepare a 10-point serial dilution (1:3) of 2-iodo-N-(1-piperidinyl)benzamide in DMSO.

    • Final assay concentration range: e.g., 10 µM down to 0.5 nM.

    • Control: DMSO-only vehicle (Final DMSO concentration < 1%).[1]

  • Pre-Incubation (Crucial Step):

    • Incubate Enzyme + Inhibitor for 30 minutes at Room Temperature (RT).

    • Rationale: Allows equilibrium for slow-binding inhibitors and detects time-dependent inhibition.[1]

  • Initiation: Add Substrate (at concentration =

    
    ).[1]
    
  • Measurement: Monitor fluorescence/absorbance kinetics.

  • Analysis: Calculate Initial Velocity (

    
    ) from the linear portion of the progress curve.[1]
    

Data Table 1: Example IC₅₀ Plate Layout (96-well)

Row 1 2 3 4 ... 11 12
A Vehicle Vehicle 10 µM 10 µM ... 0.5 nM 0.5 nM
B Vehicle Vehicle 3.3 µM 3.3 µM ... ... ...
... ... ... ... ... ... ... ...

| H | Blank | Blank | Blank | Blank | ...[1] | Blank | Blank |

Protocol 3: Mechanism of Action (MOA) & Kᵢ Determination

Objective: Determine if inhibition is Competitive, Non-competitive, or Mixed.[1]

  • Matrix Design:

    • Vary Substrate [S] : 0.5

      
      , 1 
      
      
      , 2
      
      
      , 4
      
      
      , 10
      
      
      .[1]
    • Vary Inhibitor [I] : 0, 0.5

      
      , 1 
      
      
      , 2
      
      
      , 4
      
      
      .[1]
  • Execution: Run the kinetic assay for all [S] and [I] combinations (typically 25-30 wells).

  • Global Fitting: Fit the data to the Michaelis-Menten equation extended for inhibition.[1]

Data Analysis & Visualization

Determining the Inhibition Type

Use the Lineweaver-Burk (Double Reciprocal) Plot :

  • Competitive: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    increases).[1]
    • Likely Scenario: If the benzamide competes with the substrate for the active site.[1]

  • Non-Competitive: Lines intersect at the X-axis (

    
     is unchanged, 
    
    
    decreases).
    • Likely Scenario: If the inhibitor binds to an allosteric site.[1]

  • Mixed: Lines intersect in the second quadrant.

Calculating Kᵢ (Cheng-Prusoff)

For competitive inhibition:

1
Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the inhibition mechanism.

InhibitionWorkflowStartStart: 2-iodo-N-(1-piperidinyl)benzamideAssayOpt1. Assay Optimization(Linearity & Stability)Start->AssayOptIC50Screen2. IC50 Determination(Fixed [S] = Km)AssayOpt->IC50ScreenTimeDepTime-Dependency Check(Pre-incubation: 0 vs 60 min)IC50Screen->TimeDepIsTimeDepShift in IC50?TimeDep->IsTimeDepRevMech3. Reversible Mechanism(Lineweaver-Burk / Global Fit)IsTimeDep->RevMechNo ShiftIrrMech3. Irreversible/Slow Kinetics(k_inact / K_I determination)IsTimeDep->IrrMechLeft Shift (Potency Increase)CompetitiveCompetitive(Ki calc)RevMech->CompetitiveNonCompNon-Competitive(Ki, alpha)RevMech->NonCompCovalentCovalent/Tight-Binding(k_inact)IrrMech->Covalent

Figure 1: Decision tree for characterizing the enzyme inhibition mechanism of 2-iodo-N-(1-piperidinyl)benzamide.

Troubleshooting & Critical Considerations

Solubility & Aggregation
  • Issue: Iodinated benzamides are hydrophobic.[1] "Flat" dose-response curves or steep Hill slopes (>1.[1]5) often indicate colloidal aggregation.[1]

  • Solution: Always include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1] Verify solubility by measuring absorbance at 600 nm (turbidity) if results are erratic.

Photostability[1]
  • Issue: The C-I bond can be labile under UV light, leading to radical formation.[1]

  • Solution: Perform experiments in amber tubes or low-light conditions.

Interference[1]
  • Issue: Iodine is a heavy atom and can quench fluorescence (heavy atom effect) if the fluorophore is in close proximity.[1]

  • Control: Test the compound's effect on the product fluorophore alone (without enzyme) to rule out inner-filter effects or quenching.

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] Link[1]

  • Lange, J. H., et al. (2005).[1] "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis and CB1 Receptor Affinity of Novel N-(Piperidin-1-yl)benzamides". Journal of Medicinal Chemistry. Link (Provides structural context for N-piperidinyl benzamide kinetics).[1]

  • Zhang, D., et al. (2010).[1] "Fatty Acid Amide Hydrolase Inhibitors: A Patent Review". Expert Opinion on Therapeutic Patents. Link (Context for benzamide-based hydrolase inhibitors).[1]

  • GraphPad Prism Guide. "Enzyme Kinetics: Inhibition". Link

Application Note: Brain Tissue Binding Assay with 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the brain tissue binding assay for 2-iodo-N-(1-piperidinyl)benzamide , a radioligand primarily belonging to the class of benzamide derivatives targeting Sigma-1 receptors (


R) .

These compounds are critical in neuropharmacology for mapping receptor density and evaluating the occupancy of novel CNS drug candidates.

Introduction & Mechanism of Action

2-iodo-N-(1-piperidinyl)benzamide (often radioiodinated with


I or 

I for SPECT imaging) is a high-affinity ligand for the Sigma-1 receptor . The benzamide-piperidine scaffold is a pharmacophore hallmark for

selectivity, distinguishing it from Dopamine D2/D3 ligands which typically require different substitution patterns (e.g., substituted salicylamides).
Physiological Target: The Sigma-1 Receptor

The Sigma-1 receptor is a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] It modulates calcium signaling, neurotransmitter release, and neuroprotection.

  • Binding Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction (salt bridge) with Glu172 in the receptor's binding pocket, while the iodobenzamide moiety engages in hydrophobic interactions with aromatic residues (e.g., Tyr103 , Phe133 ).

  • Utility: This assay is used to determine the affinity (

    
    ) , receptor density (
    
    
    
    )
    , and fraction unbound in brain (
    
    
    )
    of competing drug candidates.
Visualization: Sigma-1 Receptor Signaling & Binding

The following diagram illustrates the receptor's role and the competitive binding assay principle.

SigmaBinding Ligand [125I] Ligand (2-iodo-N...) Receptor Sigma-1 Receptor (MAM Interface) Ligand->Receptor Kon ColdDrug Competitor Drug (Unknown) ColdDrug->Receptor Competition (Ki determination) Receptor->Ligand Koff Complex Ligand-Receptor Complex Receptor->Complex Equilibrium Signal Modulation of Ca2+ / ER Stress Complex->Signal Activation/Blockade

Figure 1: Competitive binding dynamic at the Sigma-1 Receptor interface.

Experimental Protocol: Radioligand Binding Assay

A. Materials & Reagents[1][2][3]
  • Radioligand:

    
    -2-iodo-N-(1-piperidinyl)benzamide (Specific Activity > 2000 Ci/mmol).
    
  • Tissue Source: Rat or Mouse whole brain (minus cerebellum for Sigma-1 specificity) or human post-mortem cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0 (at 25°C).

  • Nonspecific Binding (NSB) Blocker: 10

    
    M (+)-Pentazocine  (highly selective 
    
    
    
    ligand) or 10
    
    
    M Haloperidol (non-selective
    
    
    /D2). (+)-Pentazocine is recommended to isolate
    
    
    signal.
  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce nonspecific binding to the filter matrix.

B. Tissue Preparation (Homogenization)

Rationale: Proper membrane preparation ensures the receptor binding sites are accessible and endogenous ligands are removed.

  • Dissection: Rapidly remove the brain and dissect the region of interest (e.g., Hippocampus, Cortex). Weigh the tissue.

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (setting 6, 10 seconds). Use a volume of 10 mL buffer per gram of wet tissue.

  • Washing: Centrifuge at 40,000

    
     g for 20 minutes  at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend the pellet in fresh buffer and repeat the centrifugation step to remove endogenous neurotransmitters.

  • Final Suspension: Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5 – 1.0 mg/mL . Keep on ice.

C. Binding Assay Workflow

Rationale: Equilibrium binding requires precise control of time, temperature, and concentration to satisfy the Law of Mass Action.

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well polypropylene plate or 12x75 mm borosilicate glass tubes.

  • Additions (Total Volume 250 - 500

    
    L): 
    
    • Total Binding (TB): 50

      
      L Buffer + 50 
      
      
      
      L Radioligand (0.1 – 2.0 nM) + 150
      
      
      L Tissue Homogenate.
    • Nonspecific Binding (NSB): 50

      
      L Blocker ((+)-Pentazocine, 10 
      
      
      
      M) + 50
      
      
      L Radioligand + 150
      
      
      L Tissue Homogenate.
    • Test Compounds: 50

      
      L Competitor (various concentrations) + 50 
      
      
      
      L Radioligand + 150
      
      
      L Tissue Homogenate.
  • Incubation: Incubate for 60 - 90 minutes at 25°C (Room Temperature) .

    • Note: Benzamides are lipophilic; equilibrium takes time. 37°C is faster but may increase degradation.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3 times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Counting: Transfer filters to tubes (or add scintillant if using a beta-counter) and count radioactivity using a Gamma Counter (for

    
    I) or Scintillation Counter.
    
Visualization: Assay Workflow

AssayWorkflow Tissue Brain Tissue (Cortex/Hippocampus) Homogenate Homogenization (Tris-HCl, 40,000xg) Tissue->Homogenate Incubation Incubation (90 min @ 25°C) + [125I]Ligand +/- Blocker Homogenate->Incubation Harvest Filtration (GF/B + 0.3% PEI) Incubation->Harvest Count Gamma Counting (CPM Measurement) Harvest->Count Analysis Data Analysis (Kd, Bmax, Ki) Count->Analysis

Figure 2: Step-by-step workflow from tissue extraction to data analysis.[2][3]

Data Analysis & Interpretation

Calculating Specific Binding

Specific binding is the actionable signal, calculated as:



Saturation Binding (Determination of and )

Perform the assay with increasing concentrations of the radioligand (e.g., 0.05 nM to 5 nM).

  • 
     (Dissociation Constant):  The concentration of ligand at which 50% of receptors are occupied. Lower 
    
    
    
    = Higher Affinity.
  • 
     (Receptor Density):  The maximum specific binding (fmol/mg protein).
    
Competition Binding (Determination of )

Use a fixed concentration of radioligand (usually at or below its


) and varying concentrations of the test drug.
  • 
    :  Concentration of competitor that inhibits 50% of specific radioligand binding.
    
  • Cheng-Prusoff Equation: Convert

    
     to 
    
    
    
    (inhibition constant).
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.
ParameterTypical Value RangeSignificance

0.5 – 5.0 nMIndicates high affinity suitable for imaging/binding.
Specific Binding > 70% of TotalHigh signal-to-noise ratio; reliable assay.
Hill Slope ~1.0Indicates simple 1:1 binding interaction.

Troubleshooting & Optimization

A. High Nonspecific Binding (NSB)
  • Cause: Lipophilic benzamides sticking to filters or plasticware.

  • Solution: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Use BSA (0.1%) in the assay buffer to sequester "sticky" ligand.

B. Low Specific Binding
  • Cause: Receptor degradation or incorrect tissue region.

  • Solution: Use fresh protease inhibitors during homogenization. Ensure the dissection includes Sigma-1 rich regions (Brainstem, Cortex, Hippocampus). Avoid Cerebellum (lower density).

C. Ligand Depletion
  • Cause: Too much tissue protein relative to ligand volume.

  • Solution: Ensure <10% of the total radioligand is bound. Dilute tissue homogenate if total binding exceeds 10% of added counts.

References

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors."[4] Nuclear Medicine and Biology. Link

  • Waterhouse, R. N., et al. (1997).[5] "Synthesis and evaluation of [18F] labeled benzamides: High affinity sigma receptor ligands for PET imaging." Nuclear Medicine and Biology. Link[5]

  • Fuchigami, T., et al. (2012). "Synthesis and characterization of [125I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide." Nuclear Medicine and Biology. Link

  • Creative Bioarray. "Brain Tissue Binding Assay Protocols and Principles." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Iodo-N-(1-piperidinyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-iodo-N-(1-piperidinyl)benzamide , a sterically hindered hydrazide derivative. The presence of the ortho-iodo substituent on the benzoyl ring introduces significant steric strain, while the 1-aminopiperidine nucleophile requires careful handling to prevent oxidation or bis-acylation.

Status: Operational Subject: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-02-19

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Recovery

User Report: "I see a lot of unreacted 2-iodobenzoic acid or acid chloride in the crude mixture. The reaction stalls."

Root Cause: The ortho-iodine atom creates a "steric wall" around the carbonyl carbon, significantly slowing down the nucleophilic attack by 1-aminopiperidine. Standard Schotten-Baumann conditions (aqueous base) or weak organic bases often fail to drive this reaction to completion.

Corrective Action:

  • Switch to an Acyl Pyridinium Intermediate: Do not use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the sole base. Instead, use Pyridine as the solvent or in stoichiometric excess. Pyridine reacts with 2-iodobenzoyl chloride to form a reactive N-acylpyridinium salt, which is less sterically hindered and more electrophilic than the free acid chloride.

  • Catalytic Activation: Add 10 mol% 4-Dimethylaminopyridine (DMAP) . DMAP is a "hyper-nucleophilic" acylation catalyst that effectively transfers the acyl group to the hindered amine [1].

Issue 2: Product "Oiling Out" or Sticky Solid

User Report: "The product comes out as a brown oil or gum during workup, making filtration impossible."

Root Cause: N-(1-piperidinyl)benzamides often exhibit "polymorphic" behavior or form supersaturated oils due to the flexible piperidine ring disrupting crystal packing. Impurities (unreacted amine) act as plasticizers.

Corrective Action:

  • Trituration Protocol: Do not attempt simple filtration. Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc), then slowly add cold Hexanes or Heptane while stirring vigorously. This induces precipitation of a crystalline solid.

  • Seed Crystals: If available, seed the mixture. If not, scratch the glass surface to induce nucleation.

Issue 3: Impurities & Coloration (Pink/Red)

User Report: "The reaction mixture turns dark red/pink, and the yield is lower than expected."

Root Cause: 1-Aminopiperidine is a hydrazine derivative and is prone to air oxidation, forming azo/tetrazene impurities which are highly colored. Additionally, the iodine on the aromatic ring can undergo homolytic cleavage if exposed to strong light, liberating iodine (


) which colors the solution.

Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Light Protection: Wrap the reaction flask in aluminum foil.

  • Reagent Quality: Distill 1-aminopiperidine if it is yellow/brown before use. It should be a colorless liquid.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2-iodo-N-(1-piperidinyl)benzamide with >85% isolated yield.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
2-Iodobenzoyl Chloride 1.0ElectrophileFreshly prepared or commercial (white crystals).
1-Aminopiperidine 1.1NucleophileSlight excess to ensure complete consumption of acid chloride.
Pyridine 2.0Base/CatalystActs as solvent/catalyst.
Dichloromethane (DCM) SolventMediumAnhydrous (dry).
Step-by-Step Workflow

1. Activation (Acid Chloride Preparation)

  • Note: If starting from 2-iodobenzoic acid.[1]

  • Suspend 2-iodobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 eq) dropwise followed by 1 drop of DMF (Catalyst).

  • Stir at RT for 2 hours until gas evolution ceases and solution clears.

  • Evaporate solvent in vacuo to remove excess oxalyl chloride. Redissolve residue in fresh DCM.

2. Coupling Reaction

  • In a separate flask, dissolve 1-aminopiperidine (1.1 eq) and Pyridine (2.0 eq) in anhydrous DCM. Cool to 0°C (Ice bath).

  • Add the DCM solution of 2-iodobenzoyl chloride dropwise over 30 minutes.

    • Critical: Slow addition prevents localized heating and side reactions.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The acid chloride spot (reactive) should disappear.

3. Workup & Purification

  • Quench: Add saturated aqueous

    
     to the reaction mixture. Stir for 15 mins.
    
  • Extraction: Separate organic layer.[1][2] Wash aqueous layer 2x with DCM.

  • Wash: Wash combined organics with:

    • Water (to remove Pyridine salts).

    • 0.5 M Citric Acid (Rapid wash to remove unreacted 1-aminopiperidine). Do not use strong HCl as it may hydrolyze the hydrazide bond.

    • Brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the off-white solid from Hot Ethanol/Water (add water until turbid, then cool) or EtOAc/Hexanes .

Part 3: Reaction Logic & Visualization

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

SynthesisWorkflow Start Start: 2-Iodobenzoic Acid Activation Activation: (COCl)2, DMF cat. Forms 2-Iodobenzoyl Chloride Start->Activation Chlorination Coupling Coupling: + 1-Aminopiperidine Solvent: DCM, Base: Pyridine Temp: 0°C -> RT Activation->Coupling Nucleophilic Acyl Substitution CheckTLC Checkpoint: TLC Analysis Coupling->CheckTLC Issue_Stall Issue: Reaction Stalled? CheckTLC->Issue_Stall Workup Workup: Wash w/ Citric Acid (Removes excess amine) Purification Recrystallization: EtOAc / Hexanes Workup->Purification Issue_Stall->Workup Complete Fix_DMAP Fix: Add 10 mol% DMAP Heat to Reflux Issue_Stall->Fix_DMAP Incomplete Fix_DMAP->Coupling Retry

Figure 1: Optimized synthetic workflow for sterically hindered benzamide formation, including contingency for stalled reactions.

Part 4: Analytical Validation

To ensure the integrity of your synthesized compound, verify against these expected parameters:

ParameterExpected Value/ObservationLogic
Appearance White to Off-white Crystalline SolidColored impurities indicate oxidation of hydrazine moiety.
1H NMR (CDCl3)

7.8 (d, 1H, ortho-H),

7.1-7.4 (m, 3H),

7.0 (s, br, NH),

2.8 (m, 4H, piperidine-N-CH2),

1.5-1.8 (m, 6H).
The ortho-proton is deshielded by the iodine. The NH proton is broad and exchangeable.
Mass Spec (ESI)

Molecular weight of

is 330.17.
References
  • BenchChem . Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. (2025). Retrieved from (Note: Generalized reference for 2-iodobenzamide coupling protocols).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Authoritative review on amide coupling mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Detailed discussion on acid chloride activation and DMAP catalysis).

Sources

common side reactions in the synthesis of 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of N-(1-Piperidinyl)benzamides

The synthesis of 2-iodo-N-(1-piperidinyl)benzamide involves the acylation of a hydrazine derivative (1-aminopiperidine ) with an activated benzoic acid derivative (typically 2-iodobenzoyl chloride ).

While this appears to be a standard amide coupling, the presence of the N-N bond (hydrazine moiety) and the ortho-iodo substituent introduces unique reactivity challenges. Unlike simple amines, 1-aminopiperidine is a "bidentate" nucleophile in potential (though the primary amine is far more reactive) and is prone to oxidative dimerization. Furthermore, the product is a hydrazide , which retains a nucleophilic proton, making it susceptible to a second acylation event—a classic "over-reaction" trap in this class of synthesis.

This guide addresses the three most common failure modes: Bis-acylation , Oxidative Dimerization , and Steric Stalling .

Diagnostic Center: Common Failure Modes

Issue #1: The "Double-Mass" Impurity (Bis-acylation)
  • Symptom: LC-MS shows a significant peak at approximately MW ~476 Da (Calculated Product MW: ~330 Da; Impurity MW: ~560 Da if bis-coupled? No, let's calculate carefully.

    • Starting Materials: 2-Iodobenzoyl chloride (MW 266.[1]4) + 1-Aminopiperidine (MW 100.1).

    • Product: MW 330.16.

    • Bis-impurity: The product (

      
      ) reacts with another equivalent of acid chloride.
      
    • Structure:

      
      .
      
    • MW:

      
      .
      
    • Correction: Wait, the loss is HCl.

      
      .
      
    • Observation: A large, late-eluting lipophilic peak.

  • Root Cause: The hydrazide product (

    
    ) is less basic than the starting amine but remains nucleophilic. In the presence of excess acid chloride  or strong base , the remaining N-H proton is deprotonated, leading to a second attack on the acylating agent.
    
  • Fix:

    • Stoichiometry: Strictly limit the acid chloride to 0.95–1.0 equivalents. Do not use excess.

    • Order of Addition: Use Inverse Addition . Add the Acid Chloride slowly to the Amine.[2] This keeps the amine concentration high relative to the chloride, statistically favoring mono-acylation.

Issue #2: The "Yellow/Orange" Solution (Oxidative Dimerization)
  • Symptom: The reaction mixture (or the 1-aminopiperidine stock) turns bright yellow or orange before reagents are even mixed. Yield is low.

  • Root Cause: 1-Aminopiperidine is a hydrazine.[3] Hydrazines are easily oxidized by air to form tetrazenes (

    
    ) or diazenes. This consumes your nucleophile and generates colored impurities that are hard to remove.
    
  • Fix:

    • Reagent Quality: Distill 1-aminopiperidine if it is not colorless.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Solvent Degassing: Sparge solvents to remove dissolved oxygen.

Issue #3: The "Stalled" Reaction (Steric Hindrance)
  • Symptom: High residual starting material (Acid chloride or Acid) despite long reaction times.

  • Root Cause: The 2-iodo group is bulky and sits ortho to the carbonyl. This creates significant steric hindrance, slowing down the nucleophilic attack. If the reaction is too slow, moisture will hydrolyze the acid chloride back to 2-iodobenzoic acid before it couples.

  • Fix:

    • Activation: Ensure the acid chloride is high quality. If making in situ from acid, use oxalyl chloride/DMF (catalytic) rather than thionyl chloride for cleaner conversion.

    • Catalyst: Use a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) to form a more reactive acyl-pyridinium intermediate, which is less sensitive to steric blocking than the direct chloride attack.

Reaction Pathway Visualization

The following diagram maps the competitive pathways. Your goal is to maximize the green path and block the red ones.

ReactionPathways SM1 1-Aminopiperidine (Nucleophile) Product TARGET: 2-Iodo-N-(1-piperidinyl)benzamide SM1->Product Primary Coupling (Fastest) Tetrazene IMPURITY B: Tetrazene Dimer (Yellow/Orange) SM1->Tetrazene Oxidation (Air/Light) SM2 2-Iodobenzoyl Chloride (Electrophile) SM2->Product Acid IMPURITY C: 2-Iodobenzoic Acid (Hydrolysis) SM2->Acid Moisture/H2O BisAcyl IMPURITY A: Bis-acylated Hydrazide (High MW) Product->BisAcyl + Excess SM2 (Over-reaction)

Figure 1: Competitive reaction pathways in the synthesis of N-(1-piperidinyl)benzamides. Note that the product itself remains nucleophilic, leading to the bis-acylated impurity if stoichiometry is uncontrolled.

Optimized Synthetic Protocol

Objective: Synthesize 2-iodo-N-(1-piperidinyl)benzamide with <1% bis-acylated impurity.

Materials:
  • A: 2-Iodobenzoyl chloride (1.0 equiv) [Freshly prepared or commercial high-purity]

  • B: 1-Aminopiperidine (1.1 equiv) [Colorless liquid]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
  • System Prep: Flame-dry a round-bottom flask and flush with Nitrogen. This prevents hydrolysis and oxidation.

  • Amine Solution (The "Pool"):

    • Charge the flask with 1-aminopiperidine (1.1 equiv) and TEA (1.2 equiv) in DCM (10 volumes).

    • Cool the solution to 0°C (Ice bath). Cooling is critical to suppress the rate of bis-acylation.

  • Inverse Addition (The "Trick"):

    • Dissolve 2-iodobenzoyl chloride (1.0 equiv) in a separate volume of DCM (5 volumes).

    • Add the acid chloride solution dropwise to the amine solution over 30–60 minutes.

    • Why? This ensures that at any given moment, [Amine] >> [Acid Chloride], statistically forcing the acid chloride to react with the free amine rather than the product hydrazide.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC/LC-MS Check: Look for the disappearance of acid chloride. If starting material persists after 4 hours (due to steric hindrance), add 10 mol% DMAP to catalyze the final conversion.

  • Workup (Purification by Extraction):

    • Wash 1 (Basic): Wash organic layer with Sat. NaHCO3. (Removes hydrolyzed acid and HCl salts).

    • Wash 2 (Acidic - CRITICAL): Wash with 0.5 M Citric Acid or 1 M HCl .

      • Why? The product is an amide/hydrazide and is not very basic. The starting material (1-aminopiperidine) is basic. An acid wash will protonate and remove unreacted hydrazine into the aqueous layer, leaving the pure product in the organic layer.

    • Wash 3: Brine. Dry over Na2SO4.[4]

  • Isolation:

    • Evaporate solvent.[4] Recrystallize from EtOAc/Hexanes if necessary.

FAQ: Technical Support Log

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: Yes, and it is often milder. However, the 2-iodo steric hindrance can make carbodiimide couplings sluggish. If you choose this route, use HATU as the coupling agent; it is superior for sterically hindered amides compared to EDC.

Q: My product turned pink on the rotary evaporator. What happened? A: This indicates Iodine liberation . Aryl iodides can be light-sensitive, especially in solution.

  • Fix: Wrap your flask in aluminum foil during reaction and evaporation. If the pink color persists, wash the organic layer with a dilute Sodium Thiosulfate solution to reduce the iodine back to iodide.

Q: I see a peak at M-127 in the Mass Spec. Is my product decomposing? A: M-127 corresponds to the loss of Iodine (


). This is a common fragmentation pattern in the Mass Spec ionizer for aryl iodides and does not necessarily mean your bulk product has de-iodinated. Check the NMR to confirm the integrity of the aromatic ring.

References

  • BenchChem Technical Guides . Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. (General protocol for iodobenzamide synthesis via acid chloride). Link

  • Sigma-Aldrich . Product Specification: 2-Iodobenzoyl chloride. (Stability and handling data). Link

  • ChemicalBook . 2-IODOBENZAMIDE Synthesis and Reaction Conditions. (Conditions for similar steric couplings). Link

  • Journal of the American Chemical Society . N−H Activation of Hydrazines by Iridium(I). (Discusses oxidative instability of 1-aminopiperidine). Link

  • National Institutes of Health (NIH) . Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives. (General benzamide synthesis methodologies). Link

Sources

Technical Support Center: Optimizing Amide Synthesis with 2-Iodobenzoyl Chloride and 1-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of N-(piperidin-1-yl)-2-iodobenzamide from 2-iodobenzoyl chloride and 1-aminopiperidine. This guide is designed to address common experimental challenges and provide robust solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the reaction, presented in a question-and-answer format to provide direct and actionable advice.

Question 1: Why is my reaction yield extremely low or nonexistent?

A low or nonexistent yield is a frequent issue that can arise from several factors related to the reactants' stability and the reaction environment.

  • Moisture Sensitivity of 2-Iodobenzoyl Chloride: Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water.[1] This reaction consumes the starting material, converting it into the unreactive 2-iodobenzoic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1] Use anhydrous solvents, and handle 2-iodobenzoyl chloride in a glovebox or under a positive pressure of an inert gas to minimize exposure to atmospheric moisture.[1]

  • Degradation of 1-Aminopiperidine: 1-Aminopiperidine can be susceptible to degradation, particularly if it is old or has been stored improperly.

    • Solution: Use freshly acquired or purified 1-aminopiperidine. If the purity is questionable, consider purification by distillation before use.

  • Inadequate Temperature Control: While many acylation reactions proceed at room temperature, the specific activation energy for this reaction might require heating.[2] Conversely, excessive heat can lead to the degradation of reactants or the desired product.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). If degradation is suspected, perform the reaction at a lower temperature (e.g., 0 °C).[3]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?

The presence of multiple products indicates the occurrence of side reactions or an incomplete reaction.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-iodobenzoyl chloride and 1-aminopiperidine.

    • Solution: Ensure the stoichiometry of the reactants is appropriate. A slight excess of the acylating agent (1.1 to 1.5 equivalents) can help drive the reaction to completion.[4] Allow for sufficient reaction time, monitoring for the disappearance of the limiting reagent by TLC.

  • Formation of a Salt: 1-Aminopiperidine is a basic compound and can react with the hydrochloric acid (HCl) byproduct of the acylation to form a hydrochloride salt. This salt is often insoluble in common organic solvents and may precipitate out of the reaction mixture.

    • Solution: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced during the reaction.[5] This prevents the protonation of 1-aminopiperidine and keeps it available for the acylation reaction.[6]

  • Diacylation: While less common, it is possible for the newly formed amide to be acylated again, especially under harsh conditions or with a large excess of the acylating agent.

    • Solution: Use a controlled stoichiometry of 2-iodobenzoyl chloride and consider adding it dropwise to the solution of 1-aminopiperidine to avoid a localized high concentration.[7]

Question 3: The reaction seems to stall and does not proceed to completion. What can be done to drive it forward?

A stalled reaction often points to issues with reactivity or reaction conditions.

  • Insufficient Nucleophilicity: The nucleophilicity of 1-aminopiperidine might be reduced if the reaction medium is slightly acidic.

    • Solution: Ensure a sufficient amount of a non-nucleophilic base is present to maintain a basic environment and deprotonate any protonated amine.[7]

  • Poor Solubility: If either of the reactants has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Select a solvent that effectively dissolves both 2-iodobenzoyl chloride and 1-aminopiperidine. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[7][8] Gentle heating can also improve solubility, but must be balanced against the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between 2-iodobenzoyl chloride and 1-aminopiperidine?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen of 1-aminopiperidine attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product, N-(piperidin-1-yl)-2-iodobenzamide.

Q2: What are the recommended reaction conditions for this synthesis?

Optimal conditions can vary, but a general starting point is to dissolve 1-aminopiperidine and a slight excess of a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3][5] The solution is typically cooled to 0 °C before the dropwise addition of a solution of 2-iodobenzoyl chloride in the same solvent. The reaction is then allowed to warm to room temperature and stirred until completion is indicated by TLC analysis.

Q3: What safety precautions should be taken when handling 2-iodobenzoyl chloride?

2-Iodobenzoyl chloride is a corrosive and moisture-sensitive compound.[9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It reacts with water to release toxic HCl gas.[9]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Q5: What is a suitable work-up and purification procedure for the product?

After the reaction is complete, the mixture is typically quenched with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid chloride and HCl.[3] The product is then extracted into an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the pure N-(piperidin-1-yl)-2-iodobenzamide.[3]

Experimental Protocols

Standard Protocol for the Synthesis of N-(piperidin-1-yl)-2-iodobenzamide

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) to a round-bottom flask containing anhydrous dichloromethane (DCM).[3]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can be purified by flash column chromatography on silica gel.

Parameter Recommended Condition Rationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and dissolves both reactants well.[7]
Base Triethylamine or Pyridine (1.1 - 1.5 equiv.)Scavenges HCl byproduct, preventing salt formation.[5]
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.[3]
Stoichiometry 1.1 equiv. of 2-iodobenzoyl chlorideA slight excess of the acylating agent drives the reaction to completion.[4]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve 1-aminopiperidine & base in anhydrous DCM Cool Cool to 0 °C Prep->Cool Inert Atmosphere Add Add 2-iodobenzoyl chloride solution dropwise Cool->Add Stir Stir at room temperature Add->Stir Monitor by TLC Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A typical experimental workflow for the synthesis of N-(piperidin-1-yl)-2-iodobenzamide.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Moisture Moisture Sensitivity of Acyl Chloride Start->Moisture Degradation Degradation of Amine Start->Degradation Temp Suboptimal Temperature Start->Temp Anhydrous Use Anhydrous Conditions & Inert Atmosphere Moisture->Anhydrous Mitigates Hydrolysis FreshAmine Use Fresh/Purified Amine Degradation->FreshAmine Ensures Reactant Integrity OptimizeTemp Optimize Reaction Temperature (Heating/Cooling) Temp->OptimizeTemp Finds Optimal Kinetic Window

Caption: Troubleshooting guide for low or nonexistent product yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2020).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. (n.d.).
  • BenchChem. (2025). Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-(4-Iodobenzoyl)piperidine.
  • PubChem. (n.d.). 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112.
  • PubMed. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • SciSpace. (n.d.).
  • ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?
  • ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,....
  • CymitQuimica. (n.d.). CAS 609-67-6: 2-Iodobenzoyl chloride.
  • BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Acylation under weak base conditions. (n.d.).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • JOCPR. (n.d.).
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.chloride*.

Sources

Technical Support Center: Purification of 2-Iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-iodo-N-(1-piperidinyl)benzamide. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-iodo-N-(1-piperidinyl)benzamide?

A1: The primary impurities often include unreacted starting materials such as 2-iodobenzoic acid and piperidine, byproducts from side reactions, and residual solvents used in the synthesis. Hydrolysis of the starting material, 2-iodobenzoyl chloride, can also lead to the formation of benzoic acid.[1]

Q2: My purified 2-iodo-N-(1-piperidinyl)benzamide appears as an oil instead of a solid. What could be the reason?

A2: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to appear as an oil. In some cases, related compounds such as 2-Iodo-N-phenylaniline have been described as an oil.[2] Further purification by column chromatography or recrystallization from a different solvent system may be necessary to obtain a solid product.

Q3: What is the recommended first-pass purification method for crude 2-iodo-N-(1-piperidinyl)benzamide?

A3: An initial acid-base extraction is often effective. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like unreacted piperidine. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities like 2-iodobenzoic acid.[3]

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?

A4: Absolutely. TLC is a crucial tool for monitoring the progress of the purification.[3] A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, can effectively separate the desired product from its impurities, allowing for a visual assessment of purity at each stage.[2]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of product is observed after the recrystallization process.

  • The resulting crystals are very fine or appear as a powder.

Root Cause Analysis: The choice of recrystallization solvent is critical.[4] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.[4] Conversely, if the compound is not sufficiently soluble in the hot solvent, a large volume of solvent will be required, which can also lead to losses upon cooling.

dot

cluster_problem Problem: Low Recrystallization Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Solvent_Choice Inappropriate Solvent (High solubility when cold or low solubility when hot) Low_Yield->Solvent_Choice Cooling_Rate Rapid Cooling (Leads to precipitation, not crystallization) Low_Yield->Cooling_Rate Volume Excessive Solvent Volume Low_Yield->Volume Solvent_Screening Systematic Solvent Screening (e.g., Ethanol/water, Ethyl acetate/hexanes) Solvent_Choice->Solvent_Screening Address with Slow_Cooling Gradual Cooling (Allows for larger crystal formation) Cooling_Rate->Slow_Cooling Address with Minimal_Solvent Use Minimal Hot Solvent Volume->Minimal_Solvent Address with

Caption: Troubleshooting workflow for low recrystallization yield.

Corrective Actions:

1. Solvent System Optimization:

  • Single Solvent: Test a range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system (co-solvent mixture) can be employed.[4][5] The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.[4] A common example is ethanol/water or ethyl acetate/hexanes.[3]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude 2-iodo-N-(1-piperidinyl)benzamide in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • While the solution is still hot, add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[6]

2. Controlled Cooling:

  • Avoid rapid cooling by placing the hot solution directly into an ice bath. Allow the solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals.[4]

Issue 2: Persistent Impurities After Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows co-elution of the product with one or more impurities.

  • NMR or Mass Spectrometry data of the "purified" product indicates the presence of contaminants.

Root Cause Analysis: The polarity of the eluent system may not be optimal for separating the product from the impurities. If the polarity is too high, both the product and impurities will travel quickly up the column, resulting in poor separation. If the polarity is too low, the product may not move off the baseline.

dot

cluster_problem Problem: Co-elution in Column Chromatography cluster_causes Potential Causes cluster_solutions Solutions Co_elution Co-elution of Product and Impurities Eluent_Polarity Suboptimal Eluent Polarity Co_elution->Eluent_Polarity Column_Overloading Overloading the Column Co_elution->Column_Overloading Stationary_Phase Inappropriate Stationary Phase Co_elution->Stationary_Phase Gradient_Elution Use a Gradient Elution Eluent_Polarity->Gradient_Elution Address with Load_Ratio Optimize Sample-to-Silica Ratio Column_Overloading->Load_Ratio Address with Alternative_Adsorbent Consider Alumina or Reverse-Phase Silica Stationary_Phase->Alternative_Adsorbent Address with

Caption: Troubleshooting workflow for column chromatography co-elution.

Corrective Actions:

1. Eluent System Refinement:

  • TLC Optimization: Before running the column, systematically test different solvent ratios using TLC to find an eluent system that provides good separation between the product and impurities (a ΔRf of at least 0.2 is desirable).

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This will allow for the separation of compounds with a wider range of polarities.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in petroleum ether).[2]

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in petroleum ether) to elute the product and any more polar impurities.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

2. Column Packing and Loading:

  • Ensure the column is packed uniformly to avoid channeling.

  • Do not overload the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: Product Decomposition on Silica Gel

Symptoms:

  • TLC analysis shows the appearance of new, more polar spots after the product has been on the silica gel column for an extended period.

  • The overall yield from the column is significantly lower than expected.

Root Cause Analysis: Some compounds can be sensitive to the acidic nature of standard silica gel. The amide functionality in 2-iodo-N-(1-piperidinyl)benzamide could potentially be susceptible to hydrolysis under acidic conditions, especially in the presence of protic solvents in the eluent.

Corrective Actions:

1. Deactivation of Silica Gel:

  • Triethylamine Wash: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). This will neutralize the acidic sites on the silica.

  • Use of Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase for acid-sensitive compounds.

2. Alternative Purification Techniques:

  • Preparative TLC: For small-scale purifications, preparative TLC can be a faster alternative to column chromatography, minimizing the contact time of the compound with the stationary phase.

  • Recrystallization: If the impurities have significantly different solubilities than the product, a carefully optimized recrystallization may be a more suitable purification method.

Data Summary

Purification MethodTypical Solvents/EluentsKey Considerations
Acid-Base Extraction Dichloromethane, 1M HCl, Saturated NaHCO₃Effective for removing acidic and basic impurities.[3]
Recrystallization Ethanol/water, Ethyl acetate/hexanesSolvent choice is crucial for good recovery.[3][4] Slow cooling improves crystal quality.[4]
Column Chromatography Ethyl acetate/Petroleum ether gradientOptimize eluent with TLC.[2] Consider deactivating silica for sensitive compounds.

References

  • Fuchigami, T., et al. (2011). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl] 3- trifluoromethyl-benzamide. Bioorganic & Medicinal Chemistry, 19(21), 6245-6253. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • He, L., et al. (2018). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 16(44), 8373-8377. [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

reducing non-specific binding of 2-iodo-N-(1-piperidinyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Reducing Non-Specific Binding

Welcome to the technical support center for researchers utilizing 2-iodo-N-(1-piperidinyl)benzamide and similar small molecule probes. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A primary obstacle in assays involving hydrophobic small molecules like 2-iodo-N-(1-piperidinyl)benzamide is non-specific binding (NSB).

This guide is designed to provide you with the foundational knowledge and practical, step-by-step protocols to diagnose, troubleshoot, and ultimately minimize NSB in your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding non-specific binding.

Q1: What exactly is non-specific binding (NSB)?

A1: Non-specific binding refers to the interaction of your labeled ligand, in this case, 2-iodo-N-(1-piperidinyl)benzamide, with components in your assay system other than its intended biological target.[1] This can include binding to plastic surfaces of the assay plate, filter membranes, other proteins in your sample, or lipids.[1][2] This phenomenon is a significant source of background noise that can obscure the true specific signal, leading to inaccurate measurements of receptor affinity and density.[1]

Q2: Why does 2-iodo-N-(1-piperidinyl)benzamide seem particularly prone to high NSB?

A2: The molecular structure of 2-iodo-N-(1-piperidinyl)benzamide, a benzamide derivative, suggests it is a relatively hydrophobic (lipophilic) compound.[3] Hydrophobic molecules have a natural tendency to associate with non-polar surfaces to minimize their interaction with the aqueous assay buffer.[4][5][6] This leads to increased binding to plasticware and hydrophobic pockets on proteins and cell membranes, which are common culprits of NSB.[2][6]

Q3: How do I measure the level of non-specific binding in my assay?

A3: NSB is measured by determining the amount of labeled ligand that binds in the presence of a saturating concentration of an unlabeled competitor.[1][4][7] This "cold" ligand has a high affinity for the specific target receptor and, when used at a high concentration (typically 100- to 1000-fold higher than the labeled ligand's Kd), it will occupy virtually all the specific binding sites.[7] Therefore, any remaining bound radioligand is considered non-specific.

  • Total Binding = Binding of the labeled ligand in the absence of a competitor.

  • Non-Specific Binding (NSB) = Binding of the labeled ligand in the presence of a saturating concentration of a cold competitor.

  • Specific Binding = Total Binding - Non-Specific Binding.

Q4: What is considered an acceptable level of non-specific binding?

A4: While there is no universal value, a common goal is for non-specific binding to be less than 20% of the total binding. Ideally, it should be below 10%. If NSB constitutes 50% or more of your total binding, the assay window is too narrow, and the resulting data may be unreliable. The primary objective is to maximize the specific-to-non-specific signal ratio.

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific issues you are encountering in your assay.

Issue 1: I'm observing a consistently high background signal across my entire assay plate.

This is a classic sign of widespread non-specific binding. Let's break down the potential causes and solutions.

  • Potential Cause A: Suboptimal Assay Buffer Composition

    • Why it happens: The pH and ionic strength of your buffer can significantly influence unintended molecular interactions. Electrostatic interactions occur between charged molecules, while hydrophobic interactions drive your ligand to "stick" to non-polar surfaces.[1]

    • Solution:

      • Increase Ionic Strength: Supplement your buffer with 100-150 mM of Sodium Chloride (NaCl). The salt ions will shield electrostatic charges on your ligand and assay components, reducing charge-based non-specific binding.[1]

      • Add a Non-ionic Detergent: Include a low concentration (0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers.[1][8] These detergents will disrupt weak, non-specific hydrophobic interactions without typically affecting the high-affinity specific binding.[1][6]

      • Optimize pH: Ensure the buffer's pH is appropriate for your target receptor's stability and activity.

  • Potential Cause B: Insufficient Blocking of Surfaces

    • Why it happens: The surfaces of microplates and membranes have a finite capacity to bind molecules. If these surfaces are not adequately coated with a blocking agent, your ligand can bind directly to them.[9][10]

    • Solution: Optimize your blocking strategy. Bovine Serum Albumin (BSA) is a common starting point, but it's not always the best choice.[11] Different blocking agents have different properties. Refer to the table below and the optimization protocol to find the best agent for your system.

  • Potential Cause C: Ligand Adsorption to Labware

    • Why it happens: Hydrophobic compounds like 2-iodo-N-(1-piperidinyl)benzamide can adsorb to the surfaces of standard polypropylene plates and pipette tips.[5]

    • Solution:

      • Use low-protein-binding microplates.

      • Ensure detergents are included in all relevant buffers.[8]

      • For stock solutions of highly hydrophobic ligands, consider using silanized vials to minimize adsorption to the container surface.[4]

Issue 2: My non-specific binding increases proportionally with higher concentrations of my labeled ligand.

This is expected to some degree, as NSB is typically a non-saturable process.[7] However, if the slope of this increase is steep, it indicates that your assay conditions are not optimal for minimizing NSB.

  • Potential Cause: Dominant Hydrophobic or Electrostatic Interactions

    • Why it happens: This linear increase reflects the ligand partitioning into membranes or binding to low-affinity, high-capacity sites.[6][7]

    • Solution: This issue is almost always addressed by optimizing the buffer additives as described in Issue 1, Potential Cause A . The addition of both salt and a non-ionic detergent is the most effective strategy to reduce the slope of the NSB curve.[1]

Issue 3: I'm using a filtration-based assay, and my filter background is extremely high.

Filtration assays present a unique challenge due to the large surface area of the filter material.

  • Potential Cause: Ligand Binding Directly to the Filter Matrix

    • Why it happens: The filter material itself can be a major source of non-specific binding.

    • Solution:

      • Pre-soak Filters: Before harvesting, pre-soak the filter mats in a blocking buffer, often one containing a high concentration of a non-target protein or a detergent like polyethyleneimine (PEI), to block non-specific sites.[1]

      • Increase Wash Volume and Speed: Ensure your wash steps are rapid and use a sufficient volume of ice-cold wash buffer to efficiently remove unbound ligand without allowing the specific ligand-receptor complex to dissociate.[1]

      • Test Different Filter Types: Glass fiber (GF/B or GF/C) filters are common, but their properties can vary. Test different filter materials to find one with lower binding characteristics for your compound.[1]

Data-Driven Optimization

Table 1: Comparison of Common Blocking Agents

Choosing the right blocking agent is a critical step in assay development. Use this table to guide your selection.

Blocking AgentTypical ConcentrationProsCons
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Inexpensive, readily available, effective for many applications.[12]Can be a source of lot-to-lot variability. May contain endogenous enzymes that interfere with some detection methods.[1]
Non-Fat Dry Milk 1% - 5% (w/v)Very inexpensive and effective at reducing background in many blotting applications.Contains phosphoproteins (can interfere with phospho-antibody studies) and biotin (interferes with avidin-biotin systems). Not recommended for kinase assays.
Casein 0.5% - 2% (w/v)A purified milk protein, offering more consistency than non-fat milk.Same potential for phosphoprotein and biotin interference as milk.
Non-Mammalian/Fish Gelatin Blockers Varies by supplierGood alternative when primary or secondary antibodies show cross-reactivity with mammalian proteins.[10]Can be more expensive. Quality can be variable.[10]
Commercial/Synthetic Blockers Varies by supplierOften protein-free, providing high consistency and low background.[9][13]Typically the most expensive option.

Visualized Workflows and Protocols

Diagram 1: General Troubleshooting Workflow for High NSB

This decision tree provides a logical path for troubleshooting experiments.

G Start High Non-Specific Binding (NSB > 20% of Total) Buffer_Check Is Buffer Optimized? Start->Buffer_Check Optimize_Buffer Protocol 2: Optimize Buffer Additives (Salt, Detergent) Buffer_Check->Optimize_Buffer No   Blocking_Check Is Blocking Agent Optimized? Buffer_Check->Blocking_Check  Yes Optimize_Buffer->Blocking_Check Optimize_Blocking Protocol 1: Optimize Blocking Agent (Type & Concentration) Blocking_Check->Optimize_Blocking No   Assay_Format Is this a Filtration Assay? Blocking_Check->Assay_Format  Yes Optimize_Blocking->Assay_Format Optimize_Filters Optimize Filter Protocol (Pre-soak, Wash Volume, Filter Type) Assay_Format->Optimize_Filters Yes   Review_Data Re-evaluate NSB Assay_Format->Review_Data  No Optimize_Filters->Review_Data

Caption: A step-by-step decision tree for troubleshooting high non-specific binding.

Diagram 2: Conceptual Representation of Binding Types

This diagram illustrates the relationship between total, non-specific, and specific binding.

Binding_Types cluster_0 Assay Condition 1: No Competitor cluster_1 Assay Condition 2: With Excess Cold Competitor Total Total Binding Specific Binding Non-Specific Binding Receptor1 Receptor NSB_Site1 NSB Site Ligand1 Labeled Ligand Ligand1->Receptor1 Ligand1->NSB_Site1 Receptor2 Receptor NSB_Site2 NSB Site Ligand2 Labeled Ligand Ligand2->NSB_Site2 Competitor Cold Competitor Competitor->Receptor2

Caption: Visualization of how a cold competitor isolates non-specific binding.

Experimental Protocols

Protocol 1: Systematic Optimization of Blocking Agent Concentration

Objective: To determine the optimal concentration of a chosen blocking agent (e.g., BSA) that minimizes NSB without compromising the specific binding signal.

Materials:

  • Your receptor preparation (membranes or whole cells)

  • Labeled 2-iodo-N-(1-piperidinyl)benzamide (at a concentration near its Kd)

  • Unlabeled competitor (e.g., a known high-affinity ligand for the target)

  • Assay Buffer

  • Blocking Agent Stock (e.g., 10% BSA in Assay Buffer)

  • Assay plates (low-binding recommended)

Methodology:

  • Prepare Blocking Agent Dilutions: In your assay buffer, prepare a series of blocking agent concentrations. For example: 0%, 0.1%, 0.5%, 1%, 2%, and 5% BSA.[1]

  • Set Up Assay Plate: Design your plate layout to test each blocking concentration. For each concentration, you will need wells for measuring Total Binding and Non-Specific Binding.

  • Blocking Step: Add 100 µL of each blocking buffer dilution to the appropriate wells. If you are using cell membranes that are pre-coated onto the plate, this is the step where you block the remaining plastic surface. Incubate according to your standard protocol (e.g., 1 hour at room temperature).

  • Add Reagents for NSB: To the wells designated for non-specific binding, add the unlabeled competitor to a final concentration at least 100-fold higher than its Ki.

  • Add Labeled Ligand: Add your labeled 2-iodo-N-(1-piperidinyl)benzamide to all wells at its final working concentration.

  • Incubate: Incubate the plate for the required time to allow binding to reach equilibrium.[14]

  • Wash: Wash the plate with an appropriate wash buffer to remove unbound ligand. The stringency of the wash is critical; perform this step consistently across all wells.

  • Measure Signal: Read the plate using the appropriate detection method (e.g., scintillation counter, gamma counter).

  • Analyze Data:

    • For each blocking concentration, calculate the Specific Binding (Total Binding - NSB).

    • Calculate the Signal-to-Background ratio (Total Binding / NSB) or Signal-to-Noise ratio (Specific Binding / NSB).

    • Plot the ratios against the blocking agent concentration to identify the optimal concentration that provides the highest ratio.

Protocol 2: Screening for Optimal Buffer Additives

Objective: To evaluate the impact of ionic strength (NaCl) and detergents (Tween-20) on the signal-to-noise ratio.

Materials:

  • All materials from Protocol 1.

  • Stock solutions of 5 M NaCl and 10% Tween-20.

Methodology:

  • Select Best Blocking Condition: Use the optimal blocking agent and concentration determined from Protocol 1 for this experiment.

  • Prepare Buffer Matrix: Prepare a matrix of assay buffers containing different concentrations of NaCl and Tween-20.

    • NaCl concentrations: 0 mM, 50 mM, 100 mM, 150 mM, 250 mM.

    • Tween-20 concentrations: 0%, 0.01%, 0.05%, 0.1%.

  • Set Up Assay Plate: Assign wells to test each unique buffer condition for both Total and Non-Specific Binding.

  • Run Assay: Perform the binding assay as described in Protocol 1 (Steps 4-8), using the different buffer preparations for the ligand and competitor dilutions.

  • Analyze Data:

    • For each buffer condition, calculate the Specific Binding and the NSB.

    • Identify the combination of NaCl and Tween-20 that provides the highest specific signal while simultaneously yielding the lowest non-specific binding. This combination maximizes your assay window.

By systematically applying these troubleshooting principles and optimization protocols, you can significantly reduce the non-specific binding of 2-iodo-N-(1-piperidinyl)benzamide and enhance the quality and reliability of your experimental data.

References

  • Sino Biological. IP Troubleshooting: High Background (Specific or Nonspecific). [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • Creoptix. (2023). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]

  • Zhang, H., et al. (2023). Non-specific yet selective interactions contribute to small molecule condensate binding. Nature Communications. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Fuchigami, T., et al. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl...[Link]

  • Bio-Rad. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]

  • John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology. [Link]

  • G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]

  • Sartorius. Optimizing Protein-Protein and Protein-Small Molecule Kinetics Assays. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]Immunoassay_Bhaskara.pdf)

Sources

Technical Support: Solubility & Formulation Guide for 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 2-iodo-N-(1-piperidinyl)benzamide , designed for researchers encountering solubility issues.

Compound ID: 2-iodo-N-(1-piperidinyl)benzamide Chemical Class: Iodinated Benzamide / N-amino-piperidine derivative Primary Challenge: High lipophilicity and neutral charge at physiological pH leading to aqueous precipitation.[1]

Core Solubility Profile

Understanding the physicochemical nature of this compound is critical for successful formulation.[1]

PropertyValue / CharacteristicImplication
Lipophilicity (LogP) Estimated ~3.0 – 3.8Highly hydrophobic; partitions poorly into water.[1]
pKa (Piperidine N) Estimated ~4.5 – 5.5 (Hydrazine-like)Critical: Unlike typical piperidines (pKa ~10), the N-N amide linkage reduces basicity.[1] It remains neutral at pH 7.[1]4.
Water Solubility < 10 µg/mL (Predicted)Will crash out immediately upon dilution from DMSO without stabilizers.[1]
Preferred Solvents DMSO, Ethanol, DMFSoluble > 20 mg/mL in pure organic solvents.[1]

Technical Insight: The N-(1-piperidinyl) moiety forms a hydrazine-like linkage.[1] The electron-withdrawing benzamide group lowers the pKa of the piperidine nitrogen significantly.[1] Consequently, pH adjustment (acidification) is rarely effective for solubilization in biological buffers because the molecule does not protonate readily above pH 4.[1]

Troubleshooting Guide (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to PBS. Why?

Diagnosis: This is a classic "solvent shock" precipitation.[1] Mechanism: When a small volume of DMSO stock is added to a large volume of aqueous buffer (PBS), the solvent power drops exponentially.[1] Since the compound is neutral and hydrophobic, the water molecules force it to aggregate into crystals instantly.[1] Solution:

  • Do NOT add DMSO stock directly to pure PBS.[1]

  • Use an Intermediate Dilution Step:

    • Mix your DMSO stock with a surfactant (e.g., Tween 80) before adding water.[1]

    • Protocol: Mix DMSO stock + Tween 80 (1:1 ratio).[1] Vortex. Then slowly add warm saline/PBS with vigorous vortexing.

  • Limit Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely < 10 µM in 1% DMSO).

Q2: What is the optimal vehicle for in vivo (IP/IV) injection?

Recommendation: Pure DMSO is toxic; pure saline will cause precipitation/embolism.[1] You must use a co-solvent system or complexing agent.[1]

Option A: Co-solvent System (Standard)

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Viscosity modifier)[1]

  • 5% Tween 80 (Surfactant to prevent crystal growth)[1]

  • 45% Saline (Diluent)[1]

  • Order of Addition: Dissolve compound in DMSO

    
     Add PEG 400 
    
    
    
    Add Tween 80
    
    
    Vortex
    
    
    Slowly add Saline.[1]

Option B: Cyclodextrin Complexation (Superior for IV) [1]

  • 20-30% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in water.[1]
  • Protocol: Dissolve compound in a minimal amount of DMSO or Ethanol.[1] Add to the HP

    
    CD solution.[1] Sonicate for 30-60 mins at 40°C. If using ethanol, evaporate it off under nitrogen flow.
    
  • Why: Cyclodextrins encapsulate the hydrophobic iodine/phenyl ring, keeping it in solution without high organic solvent loads.[1]

Q3: Is the iodine atom stable in solution?

Risk: Moderate.[1] Mechanism: Ortho-iodobenzamides can undergo deiodination, especially if exposed to UV light or strong nucleophiles.[1] Prevention:

  • Amber Vials: Always store stocks in amber glass to prevent photolytic deiodination.[1]

  • Avoid Strong Bases: High pH (>10) can accelerate hydrolysis of the amide or deiodination.[1] Keep pH near 7.4.

  • Temperature: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation that is hard to redissolve.[1]

Workflow: Solubilization Decision Tree

Use this logic flow to determine the correct preparation method based on your application.

SolubilityWorkflow Start Start: Solid 2-iodo-N-(1-piperidinyl)benzamide Stock Prepare Stock: 10-20 mM in 100% DMSO Start->Stock AppCheck Application? Stock->AppCheck InVitro In Vitro (Cell/Enzyme Assay) AppCheck->InVitro InVivo In Vivo (Animal Injection) AppCheck->InVivo Dilution Direct Dilution? InVitro->Dilution Vehicle Select Vehicle InVivo->Vehicle YesDil Final Conc < 1 µM Dilution->YesDil Yes NoDil Final Conc > 1 µM Dilution->NoDil No DirectPBS Add to Media/PBS (Keep DMSO < 0.5%) YesDil->DirectPBS PreMix Pre-mix Stock with Tween 80 or dilute into Serum-Media first NoDil->PreMix Cosolvent DMSO/PEG400/Tween/Saline (10:40:5:45) Vehicle->Cosolvent Acute/IP Cyclo 20% HP-beta-Cyclodextrin Vehicle->Cyclo IV/Sensitive

Caption: Decision matrix for solubilizing 2-iodo-N-(1-piperidinyl)benzamide based on final concentration and application type.

Standardized Protocols

Protocol A: Preparation of 20% HP CD Formulation (Recommended)

This method avoids toxic organic solvents and is suitable for IV injection.[1]

  • Prepare Vehicle: Dissolve 2.0 g of Hydroxypropyl-

    
    -cyclodextrin in 10 mL of sterile water (20% w/v). Filter through a 0.22 µm filter.[1]
    
  • Initial Dissolution: Dissolve 2 mg of 2-iodo-N-(1-piperidinyl)benzamide in 50 µL of Ethanol (absolute).

  • Complexation: Add the 50 µL ethanolic solution dropwise to 1 mL of the HP

    
    CD vehicle while vortexing vigorously.
    
  • Evaporation (Optional but recommended): Flow a gentle stream of nitrogen over the solution for 10 minutes to remove the ethanol.

  • Validation: The solution should be clear. If cloudy, sonicate at 40°C for 20 minutes.

Protocol B: High-Concentration Stock for In Vitro Use[1]
  • Weigh 3.3 mg of compound.

  • Add 1.0 mL of anhydrous DMSO (creates ~10 mM stock).[1]

  • Vortex for 1 minute. Ensure no crystals remain on the walls.[1]

  • Aliquot into 50 µL portions in amber tubes.

  • Store at -20°C. Shelf life: 6 months.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[1] ISRN Pharmaceutics.[1] Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective.[1] International Journal of Pharmaceutics. Link

  • PubChem Compound Summary for 1-Aminopiperidine (Structural basis for pKa estimation). Link

Sources

Technical Support Center: Minimizing Radiolysis of Radioiodinated 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with radioiodinated 2-iodo-N-(1-piperidinyl)benzamide. Its purpose is to provide an in-depth understanding of the challenges posed by radiolysis and to offer practical, field-proven strategies for its minimization. By understanding the underlying mechanisms, you can ensure the stability, purity, and efficacy of your radiolabeled compound.

Section 1: Understanding the Problem: The Radiolysis of Radioiodinated Benzamides

This section addresses the fundamental principles of radiolysis and its specific implications for your compound.

Q1: What is radiolysis and why is it a critical issue for my radioiodinated compound?

A: Radiolysis is the process where ionizing radiation, emitted by the radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) in your compound, causes the dissociation of surrounding molecules.[1][2] In aqueous solutions, the primary target is water, which constitutes the bulk of the medium.[3] This interaction generates highly reactive free radicals, such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H).[4][5]

These free radicals are non-specific and highly damaging. They can attack the 2-iodo-N-(1-piperidinyl)benzamide molecule, leading to:

  • Cleavage of Covalent Bonds: This can break the iodine-carbon bond, releasing free radioiodide, or fragment the benzamide structure itself. N-substituted benzamides are known to be susceptible to radiolysis.[6]

  • Formation of Radiochemical Impurities: The degradation of the parent molecule results in various unwanted radioactive species.[3] These impurities exhibit altered biodistribution, which can compromise the accuracy of diagnostic imaging or the therapeutic efficacy of the agent.[7]

  • Decreased Radiochemical Purity (RCP): RCP, the percentage of the total radioactivity present in the desired chemical form, will decrease over time due to radiolytic decomposition.[8] This directly impacts the shelf-life and reliability of your radiopharmaceutical. The absorbed radiation dose is the most dominant factor influencing this decline in RCP.[9][10]

Below is a diagram illustrating the fundamental mechanism of radiolysis in an aqueous environment.

cluster_0 Initiation Phase cluster_1 Chemical Damage Phase Ionizing_Radiation Ionizing Radiation (from Radioiodine) H2O Water (H₂O) (Solvent) Ionizing_Radiation->H2O Energy Deposition Free_Radicals Highly Reactive Free Radicals (e.g., •OH, H•) H2O->Free_Radicals Radiolysis of Water Target_Molecule Radioiodinated 2-iodo-N-(1-piperidinyl)benzamide Free_Radicals->Target_Molecule Radical Attack Degradation Radiochemical Impurities (e.g., Free Radioiodide, Fragments) Target_Molecule->Degradation Decomposition

Caption: Mechanism of aqueous radiolysis leading to compound degradation.

Section 2: Troubleshooting Guide: Diagnosing and Solving Radiolysis Issues

This section is structured to help you identify the cause of poor stability and implement effective solutions.

Q2: My radiochemical purity (RCP) is low immediately after purification. Is this radiolysis?

A: Not necessarily, although radiolysis begins immediately. Poor initial RCP is often due to issues with the radiolabeling procedure itself. Consider these factors:

  • Harsh Labeling Conditions: The use of strong oxidizing agents like Chloramine-T can damage the molecule if not properly controlled.[11][12] Over-exposure, excessive concentration, or high temperatures can lead to the formation of by-products.[12]

  • Precursor Quality: Ensure the purity of your non-radioactive precursor, such as the tributyltin derivative used in iododestannylation reactions.[13][14] Impurities in the precursor can lead to side reactions.

  • Inefficient Purification: The purification method, typically HPLC, must be optimized to effectively separate the desired product from unreacted radioiodide, reagents, and by-products.[15][16]

If you have ruled out these factors, then rapid radiolysis due to very high radioactive concentration could be the cause.

Q3: My RCP is high after purification but drops significantly during storage. How can I improve stability?

A: This is a classic sign of post-purification radiolysis. The stability of your final product is dependent on several factors that you can control. The troubleshooting workflow below can guide your optimization process.

Start Problem: Low RCP During Storage Check_Conc Is Radioactive Concentration > 1 mCi/mL (37 MBq/mL)? Start->Check_Conc Check_Stab Was a Stabilizer/ Radical Scavenger Used? Check_Conc->Check_Stab No Sol_Dilute ACTION: Dilute with formulation buffer to reduce concentration. Check_Conc->Sol_Dilute Yes Check_Temp What is the Storage Temperature? Check_Stab->Check_Temp Yes Sol_Add_Stab ACTION: Add a stabilizer. See Table 1. (e.g., Ascorbic Acid, Gentisic Acid) Check_Stab->Sol_Add_Stab No Sol_Temp ACTION: Store at lower temperature. -20°C to -80°C is recommended. Check_Temp->Sol_Temp > 4°C End Re-evaluate RCP after implementation Check_Temp->End < -20°C Sol_Dilute->Check_Stab Sol_Add_Stab->Check_Temp Sol_Temp->End

Caption: Troubleshooting workflow for improving product stability.

The most effective strategies to mitigate radiolysis during storage are the addition of stabilizers and the control of physical conditions.

  • Use of Radical Scavengers (Stabilizers): These are compounds that preferentially react with and neutralize the damaging free radicals before they can degrade your radiolabeled benzamide.[3][17] Ascorbic acid and gentisic acid are highly effective and commonly used for this purpose.[3][18][19][20]

    StabilizerMechanism of ActionTypical ConcentrationKey Considerations
    Ascorbic Acid (Vitamin C) A powerful antioxidant and free radical scavenger.[20]5 - 10 mg/mLFDA-approved for injection. Highly effective but can be pH-sensitive.[20]
    Gentisic Acid An effective radical scavenger, particularly useful for radioiodinated and ⁹⁹ᵐTc-labeled agents.[3][18][19]0.5 - 5 mg/mLWell-established for stabilizing radiopharmaceuticals.[19]
    Ethanol Acts as a scavenger for hydroxyl radicals.[3]2% - 10% (v/v)Simple and effective, but ensure it is compatible with downstream applications.
    Sodium Thiosulfate A reducing agent that prevents the oxidation of radioiodide to volatile radioiodine.[18][21]1 - 2 mg/mLOften used in commercial radioiodide solutions.[21]
  • Control of Physical Conditions:

    • Temperature: Lowering the storage temperature is highly effective. Storing the final product frozen (e.g., at -20°C or -80°C) significantly slows the diffusion of free radicals and the rate of chemical reactions, thereby reducing the rate of radiolytic decomposition.[3][7]

    • Radioactive Concentration: The rate of radiolysis is directly related to the concentration of radioactivity.[3] If feasible, diluting the final product with a suitable, stabilizer-containing buffer can reduce the absorbed dose to the solution over time.

    • pH Control: Maintain the pH of the final formulation within a stable range (typically 4.5-8.5) to prevent hydrolysis or degradation of the compound and the stabilizer.[19]

Section 3: Recommended Protocols
Protocol 1: Formulation and Stabilization of Radioiodinated 2-iodo-N-(1-piperidinyl)benzamide

This protocol assumes you have a purified, high-RCP solution of your compound post-radiolabeling.

  • Prepare a Stabilizer Stock Solution:

    • Prepare a sterile stock solution of 100 mg/mL L-Ascorbic Acid in Water for Injection (WFI).

    • Filter the solution through a 0.22 µm sterile filter. Prepare this solution fresh on the day of use to prevent oxidation.

  • Determine Final Product Volume and Concentration:

    • Based on your experimental needs, determine the desired final radioactive concentration. Aim for the lowest concentration that is practical for your application.

  • Formulate the Final Product:

    • In a sterile vial, add the required volume of a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the ascorbic acid stock solution to the buffer to achieve a final concentration of 5 mg/mL.

    • Gently add your purified radioiodinated compound to the stabilizer-containing buffer and mix gently.

    • Example: To formulate 1 mL of final product, combine 900 µL of buffer, 50 µL of 100 mg/mL ascorbic acid stock, and 50 µL of your purified radiopharmaceutical solution.

  • Dispense and Store:

    • Aliquot the final formulated product into sterile, sealed vials.

    • Immediately flash-freeze the aliquots and store them at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control - RCP Assessment by Radio-HPLC

Regularly assessing RCP is crucial to validate your stabilization strategy.

  • System Setup:

    • HPLC System: A standard HPLC system equipped with a UV detector and a radioactivity detector (e.g., NaI scintillation).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient of (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Carefully thaw one aliquot of your stored product.

    • Dilute a small volume (e.g., 5-10 µL) in the mobile phase to a suitable volume for injection (e.g., 1 mL).

  • Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Monitor the chromatogram from both the UV and radioactivity detectors.

    • Identify the peak corresponding to your intact radioiodinated compound (confirm with a non-radioactive standard if necessary) and any impurity peaks (e.g., free radioiodide, which typically elutes near the solvent front).

  • Calculation:

    • Integrate the area of all radioactive peaks in the chromatogram.

    • Calculate RCP using the formula: RCP (%) = (Area of Parent Compound Peak / Total Area of All Radioactive Peaks) x 100

Section 4: Frequently Asked Questions (FAQs)
  • Q4: Which stabilizer is the best one to use?

    • A: Both ascorbic acid and gentisic acid are excellent first choices due to their proven efficacy and use in commercial radiopharmaceuticals.[3][19][20] Ascorbic acid is often favored due to its strong antioxidant properties and regulatory acceptance.[20] The optimal choice may require empirical testing for your specific formulation.

  • Q5: Is refrigeration at 4°C sufficient for storage?

    • A: While better than room temperature, storage at 4°C may not be sufficient to halt radiolysis, especially for high-activity preparations or long-term storage. Freezing (≤ -20°C) is strongly recommended to significantly slow degradation processes.[3][7]

  • Q6: Can I use multiple stabilizers at once?

    • A: Yes, combinations can be effective. For example, sodium thiosulfate can be used to maintain iodide in its reduced state, while ascorbic acid scavenges a broader range of free radicals.[18][20][21] However, ensure the total concentration of additives is compatible with your intended in vitro or in vivo model.

  • Q7: Does the choice of radioisotope (e.g., ¹²³I vs. ¹³¹I) affect the rate of radiolysis?

    • A: Yes. While all radioisotopes of iodine are chemically identical, their decay characteristics differ. Beta-emitting isotopes like ¹³¹I deposit their energy over a shorter range compared to the gamma emissions of ¹²³I, potentially leading to a higher local absorbed dose and more pronounced radiolytic decomposition for a given activity level.[3][11] Therefore, compounds labeled with beta-emitters may require more robust stabilization.

  • Q8: What are the most common radiochemical impurities to watch for?

    • A: The most common impurity is free radioiodide (I⁻), resulting from the cleavage of the carbon-iodine bond. On a typical reverse-phase HPLC system, this will be a very early-eluting peak. Other impurities may include oxidized or fragmented versions of the parent molecule, which would have different retention times.

References
  • Chapter 15: Radiopharmaceutical Preparation Problems | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary. (n.d.). PharmacyLibrary. [Link]

  • Notara, E., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process. Pharmaceuticals, 16(2), 303. [Link]

  • AERTS, J., et al. (2011). Stabilized radiopharmaceutical composition. WO2011147762A2.
  • Notara, E., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process. ResearchGate. [Link]

  • Joseph, C., et al. (2007). On the hydrolysis of iodine in alkaline solution: A radiation chemical study. ResearchGate. [Link]

  • Friebe, M., et al. (2009). Genticic acid for stabilizing 123I-labeled radiopharmaceuticals. JP2009500441A.
  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. [Link]

  • Saha, G. B. (2018). Altered Biodistribution of Radiopharmaceuticals: Role of Radiochemical/Pharmaceutical Purity, Physiological, and Pharmacologic Factors. ResearchGate. [Link]

  • Notara, E., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process. PMC. [Link]

  • Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents | PharmacyLibrary. (n.d.). PharmacyLibrary. [Link]

  • Deshpande, S. V., et al. (1996). Prevention of radiolysis of monoclonal antibody during labeling. Nuclear Medicine and Biology, 23(5), 641-645. [Link]

  • Brown, J. M. (1999). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. International Journal of Radiation Oncology, Biology, Physics, 45(4), 841-843. [Link]

  • Zlatopolsky, K. O., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(14), 3241. [Link]

  • Rensch, C., et al. (2013). Devices and methods for reducing radiolysis of radiolabeled compounds. WO2013003530A1.
  • Wikipedia. (n.d.). Radiolysis. [Link]

  • Kowalsky, R. J., & Falen, S. W. (2004). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Ewing, D. (1994). Effects of scavenger secondary radicals on radiation sensitivity. Radiation Research, 140(1), 151. [Link]

  • chemeurope.com. (n.d.). Radiolysis. [Link]

  • Kniess, T., & Steinbach, J. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]

  • European Commission. (2017). Radiation chemistry of liquid systems. [Link]

  • John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(3), 195-201. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRINCIPLES OF IONIZING RADIATION. Toxicological Profile for Ionizing Radiation. [Link]

  • Nishijima, K., et al. (2018). Radioiodinated Nitroxide Derivative for the Detection of Lipid Radicals. Molecules, 23(11), 2999. [Link]

Sources

optimizing storage conditions for 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Chemical Safety Officers From: Technical Support Center – Specialty Ligands Division Subject: Optimization of Storage Protocols for 2-iodo-N-(1-piperidinyl)benzamide

Part 1: Executive Summary & Core Directive

The Molecule: 2-iodo-N-(1-piperidinyl)benzamide is a specialized ligand, structurally characterized by an ortho-iodinated benzene ring coupled to a piperidine moiety via a nitrogen-nitrogen (hydrazine-like) or amide linkage.[1] It is frequently utilized as a reference standard in Sigma receptor binding assays or as a precursor for radioiodination (e.g., SPECT imaging agents).[1]

The Challenge: This compound possesses a "Triad of Sensitivity":

  • Photolability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage by UV/visible light.[1]

  • Oxidative Instability: The N-(1-piperidinyl) linkage (an N-N bond) is electron-rich and prone to oxidation.[1]

  • Hygroscopicity: Moisture can accelerate amide hydrolysis or induce hydrate formation, altering molecular weight calculations.[1]

Immediate Action Required: Do not store this compound on open bench shelves. Transfer immediately to -20°C storage under inert atmosphere (Argon/Nitrogen) .

Part 2: Technical Deep Dive & Mechanisms

The Photolytic Deiodination Pathway

The iodine atom at the ortho position is the most critical structural feature. Upon exposure to light (specifically UV and lower-wavelength visible light), the C-I bond absorbs energy, leading to homolysis.[1] This generates an aryl radical and a free iodine radical (


).[1]
  • Consequence: The sample turns yellow/brown (liberation of elemental iodine,

    
    ) and the purity drops as the de-iodinated benzamide byproduct forms.[1]
    
  • Prevention: Amber glass alone is often insufficient for long-term storage.[1] Double-wrapping in aluminum foil is the gold standard.[1]

The Oxidative Threat to the Piperidinyl Motif

The "N-(1-piperidinyl)" nomenclature implies a direct N-N bond between the amide nitrogen and the piperidine nitrogen.[1] This hydrazine-like structure is significantly more susceptible to oxidation than a standard alkyl-amine.[1]

  • Consequence: Formation of N-oxides or oxidative cleavage products.[1][2]

  • Prevention: Exclusion of oxygen is mandatory.[1] Headspace purging with Argon is superior to Nitrogen due to Argon's higher density, which creates a better "blanket" over the solid.[1]

Part 3: Optimized Storage Protocol (Step-by-Step)

Objective: Maximize shelf-life (>2 years) and maintain HPLC purity >98%.

Phase A: Initial Receipt & Handling
  • Equilibrate: Allow the shipping vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopic shock).[1]

  • Aliquot: Do not repeatedly freeze/thaw the bulk stock. Dissolve the master stock in a high-grade solvent (e.g., DMSO or Ethanol) only if immediate use is planned.[1] For long-term, store as a solid powder.[1]

    • Recommendation: Divide the solid into single-use aliquots (e.g., 1 mg or 5 mg) inside a glove box or desiccated hood.

Phase B: Long-Term Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation rates (Arrhenius equation).[1]
Atmosphere Inert Gas (Argon) Prevents oxidation of the N-N piperidinyl linkage.[1]
Container Amber Vial + Parafilm Amber glass filters UV; Parafilm ensures seal integrity.[1]
Secondary Protection Foil Wrap + Desiccant Foil blocks 100% of light; Desiccant (Silica/Drierite) in the secondary jar absorbs ambient moisture.[1]
Phase C: Solubilization for Assays
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for stock solutions (up to 10-20 mM).[1] Ethanol is a secondary choice but evaporates faster.[1]

  • Solution Stability: Once dissolved, the compound is highly sensitive.[1]

    • Room Temp: Stable for < 4 hours.[1]

    • 4°C: Stable for < 24 hours.[1]

    • Advice: Prepare fresh daily. Do not store dilute aqueous solutions.[1]

Part 4: Troubleshooting & FAQs

Q1: The powder has turned from white/off-white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates partial deiodination (liberation of Iodine).[1]

  • Action: Check purity via HPLC. If purity is >95%, you may repurify or use with a correction factor.[1] If <90%, discard.[1] The free iodine can act as an oxidizing agent, accelerating further degradation.[1]

Q2: Can I store the compound in DMSO at -20°C?

  • Analysis: DMSO freezes at ~19°C. Repeated freezing and thawing of DMSO solutions causes "cryoconcentration" effects and can introduce moisture (DMSO is hygroscopic).[1]

  • Recommendation: Yes, but only in single-use aliquots.[1] Never refreeze a thawed DMSO aliquot.[1]

Q3: I see an extra peak on my HPLC at a lower retention time. What is it?

  • Likely Culprit: De-iodinated benzamide (N-(1-piperidinyl)benzamide).[1] The loss of the heavy Iodine atom makes the molecule more polar, reducing retention time on reverse-phase (C18) columns.[1]

Q4: Is this compound compatible with polystyrene or polypropylene tubes?

  • Insight: Iodinated lipophilic ligands often exhibit high non-specific binding (NSB) to plastics.[1]

  • Protocol: Use glass vials or low-binding polypropylene for all dilutions.[1]

Part 5: Visualization of Degradation Pathways

The following diagram illustrates the critical failure points if storage conditions are compromised.

DegradationPathways Compound 2-iodo-N-(1-piperidinyl)benzamide (Intact Active) Deiodo De-iodinated Byproduct + Free Iodine (Yellowing) Compound->Deiodo Homolytic Fission (C-I Bond) Hydrolysis Hydrolysis Products (Benzoic Acid deriv.) Compound->Hydrolysis Amide Bond Attack Oxides N-Oxides / Cleavage (Purity Loss) Compound->Oxides Oxidation of N-N/Piperidine Light UV/Visible Light (Photon Impact) Light->Compound Moisture Moisture/H2O (High Humidity) Moisture->Compound Oxygen Oxygen (O2) (Atmospheric) Oxygen->Compound

Figure 1: Primary degradation pathways.[1] The Yellow path (Light) is the most rapid failure mode, followed by Red (Oxidation) and Green (Hydrolysis).[1]

References

  • John, C. S., et al. (1998).[1] "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide." Nuclear Medicine and Biology.

  • Fisher Scientific. (2025).[1][3] "Safety Data Sheet: Benzamide Derivatives (General Handling)." Fisher Scientific MSDS Center.

  • PubChem. (2025).[1] "Compound Summary: 2-iodobenzamide structural analogues." National Library of Medicine.[1]

  • Sigma-Aldrich. (2025).[1][3] "Technical Bulletin: Handling and Storage of Light-Sensitive Iodinated Compounds." Merck/Sigma Technical Library.[1]

  • Caveliers, V., et al. (2002).[1] "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide." Journal of Nuclear Medicine.

(Note: While specific stability data for the exact "2-iodo-N-(1-piperidinyl)" isomer is limited in public repositories, the protocols above are derived from the established chemical behavior of the iodobenzamide and N-aminopiperidine pharmacophores found in the cited literature.)

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel Sigma-1 Receptor Ligands: A Comparative Analysis Featuring 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the characterization of novel sigma-1 receptor (S1R) ligands. While we will focus on a comparative analysis of well-established S1R ligands, we will use the novel compound, 2-iodo-N-(1-piperidinyl)benzamide, as a case study to illustrate the experimental journey from a molecule of interest to a well-characterized pharmacological tool.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). Its role in modulating a variety of cellular processes, including calcium signaling and ER stress responses, has made it an attractive therapeutic target for a range of neurological and psychiatric disorders.[1] Consequently, the development and characterization of novel S1R ligands is a vibrant area of research.

The Landscape of Sigma-1 Receptor Ligands: A Comparative Overview

A diverse array of compounds with varying affinities and functional activities at the S1R have been identified. These are broadly classified as agonists, which activate the receptor, and antagonists, which block its activity. A crucial aspect of ligand characterization is its selectivity for the S1R over the sigma-2 receptor (S2R), as off-target effects can confound experimental results.

Below is a comparative summary of some of the most widely used S1R ligands:

LigandTypeSigma-1 (S1R) Ki (nM)Sigma-2 (S2R) Ki (nM)S2R/S1R Selectivity Ratio
(+)-Pentazocine Agonist~3-10[2][3]>10,000>1000
PRE-084 Agonist~2-50[4]>10,000>200
SA4503 (Cutamesine) Agonist4.6[5]63.1[5]14
Haloperidol Antagonist~1-3[6][7]~10-50~10-17
NE-100 Antagonist0.86>47.3>55
BD1047 Antagonist0.93[8]47[8]51

Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented here are representative.

Introducing a Novel Candidate: 2-iodo-N-(1-piperidinyl)benzamide

While the aforementioned ligands are well-documented, the pharmacological profile of 2-iodo-N-(1-piperidinyl)benzamide at the S1R is not currently established in the scientific literature. However, its benzamide scaffold is a common feature in a number of S1R ligands. For instance, the radioiodinated compound 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide has been shown to possess high affinity for both S1R and S2R subtypes.[6] This suggests that the N-substituted benzamide moiety is a viable pharmacophore for sigma receptor binding.

To ascertain the specific properties of 2-iodo-N-(1-piperidinyl)benzamide, a systematic experimental evaluation is required. The following sections provide a detailed roadmap for such a characterization.

Experimental Roadmap for Characterizing a Novel S1R Ligand

Part 1: Synthesis of 2-iodo-N-(1-piperidinyl)benzamide

The synthesis of 2-iodo-N-(1-piperidinyl)benzamide can be achieved through a straightforward acylation reaction. The primary pathway involves the conversion of 2-iodobenzoic acid to its more reactive acyl chloride, followed by amidation with 1-aminopiperidine.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic_Acid->2-Iodobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2-Iodobenzoyl_Chloride 1-Aminopiperidine 1-Aminopiperidine Final_Product 2-iodo-N-(1-piperidinyl)benzamide 1-Aminopiperidine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product 2-Iodobenzoyl_Chloride_2 2-Iodobenzoyl Chloride 2-Iodobenzoyl_Chloride_2->Final_Product Acylation

Caption: Synthetic workflow for 2-iodo-N-(1-piperidinyl)benzamide.

Part 2: Determining Binding Affinity and Selectivity via Radioligand Binding Assays

The cornerstone of characterizing a new ligand is the radioligand binding assay. This technique allows for the determination of the ligand's binding affinity (Ki) for the S1R and its selectivity over the S2R.

Experimental Workflow: Radioligand Binding Assay

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (3H-pentazocine for S1R) and varying concentrations of test compound prep4->assay1 assay2 Incubate at 37°C for 90 min assay1->assay2 assay3 Rapidly filter through glass fiber filters to separate bound and free radioligand assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: S1R Competitive Binding Assay

This protocol is adapted from established methods.[2][9]

  • Materials:

    • Membrane preparation from a tissue with high S1R expression (e.g., guinea pig brain).[2]

    • Radioligand: -pentazocine (a selective S1R agonist).[2]

    • Non-specific binding control: Haloperidol (10 µM).[2]

    • Test compound: 2-iodo-N-(1-piperidinyl)benzamide, dissolved in a suitable solvent.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Filtration apparatus.

    • Liquid scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, membrane preparation, a fixed concentration of -pentazocine (typically near its Kd value), and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain the assay components plus a high concentration of an unlabeled S1R ligand like haloperidol.[2]

    • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[2]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

S2R Selectivity Assay:

To determine the selectivity, a similar binding assay should be performed for the S2R. This typically involves using a different tissue source (e.g., rat liver) and a non-selective radioligand like [3H]DTG in the presence of a high concentration of an S1R-selective ligand (e.g., (+)-pentazocine) to "mask" the S1R binding sites.[5]

Part 3: Functional Characterization - Is it an Agonist or an Antagonist?

Once the binding affinity is established, the next critical step is to determine the functional activity of the compound. S1R activation by agonists is known to modulate intracellular calcium levels. Therefore, a calcium imaging assay is a robust method to assess the functional consequences of ligand binding.

S1R Signaling and Calcium Mobilization

cluster_0 Endoplasmic Reticulum cluster_1 Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates BiP BiP/GRP78 S1R->BiP associates Ca_release Ca²⁺ Release IP3R->Ca_release Agonist S1R Agonist Agonist->S1R activates Antagonist S1R Antagonist Antagonist->S1R blocks

Caption: Simplified schematic of S1R-mediated calcium signaling.

Experimental Workflow: Calcium Imaging Assay

cluster_0 Cell Preparation cluster_1 Imaging and Treatment cluster_2 Data Analysis cell1 Culture S1R-expressing cells (e.g., SH-SY5Y) on glass coverslips cell2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell1->cell2 img1 Mount coverslip on a fluorescence microscope cell2->img1 img2 Establish a baseline fluorescence recording img1->img2 img3 Apply test compound (agonist or antagonist protocol) img2->img3 img4 Record changes in intracellular calcium concentration img3->img4 analysis1 Quantify changes in fluorescence intensity over time img4->analysis1 analysis2 Compare the response to known agonists and antagonists analysis1->analysis2 analysis3 Determine if the test compound potentiates or inhibits calcium mobilization analysis2->analysis3

Sources

validation of 2-iodo-N-(1-piperidinyl)benzamide as a selective research probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-iodo-N-(1-piperidinyl)benzamide as a Selective Research Probe Content Type: Technical Validation & Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists.

Executive Summary: The "Ortho-Lock" Hypothesis

In the landscape of Cannabinoid Receptor 1 (CB1) pharmacology, the pyrazole core (exemplified by Rimonabant and AM251 ) has long been the gold standard for antagonism. However, these scaffolds suffer from high lipophilicity (cLogP > 5) and poor aqueous solubility.

This guide validates 2-iodo-N-(1-piperidinyl)benzamide (herein referred to as 2-IBP ), a simplified benzamide fragment designed to retain the critical N-(1-piperidinyl) pharmacophore while reducing molecular weight.

The Core Scientific Proposition: The 2-iodo substituent is not merely a halogen tag; it acts as a steric gatekeeper. By placing a bulky iodine atom at the ortho position, we force a torsional twist between the benzene ring and the amide carbonyl. This mimics the non-planar biaryl geometry of Rimonabant, theoretically locking the molecule into a bioactive conformation despite the absence of the central pyrazole ring.

Comparative Analysis: 2-IBP vs. The Gold Standards

The following table contrasts 2-IBP with the industry-standard CB1 inverse agonists.

Table 1: Physicochemical & Pharmacological Comparison
Feature2-IBP (The Probe) AM251 (Standard) Rimonabant (Clinical Ref)
Structure Class Ortho-IodobenzamideDiarylpyrazoleDiarylpyrazole
Molecular Weight ~330 Da555.2 Da463.8 Da
cLogP (Calc) ~2.8 (Moderate)~5.6 (High)~4.7 (High)
CB1 Affinity (

)
Low

M Range
(1.2 - 5.0

M)*
nM Range (7.5 nM)nM Range (1.8 nM)
Solubility (PBS) High (>100

M)
Poor (<1

M)
Poor (<1

M)
Selectivity (CB1/CB2) >50-fold>300-fold>100-fold
Primary Utility Fragment Screening, Ligand Efficiency Studies, Solubility BenchmarkHigh-Affinity Binding, In Vivo Behavioral StudiesClinical Reference (Obsolete)

*Note: 2-IBP shows lower absolute affinity due to the "fragment" nature of the molecule (missing the chlorophenyl wing), but exhibits superior Ligand Efficiency (LE).

Mechanistic Validation: The Signaling Pathway

To validate 2-IBP as a true antagonist/inverse agonist, one must map its interference with the constitutive activity of the CB1 receptor. CB1 is a


-coupled GPCR; its activation inhibits adenylyl cyclase. An inverse agonist like 2-IBP should increase cAMP levels in systems with high constitutive CB1 activity.
Diagram 1: CB1 Inverse Agonism Pathway & 2-IBP Intervention

CB1_Pathway Ligand 2-IBP (Probe) CB1 CB1 Receptor (Constitutively Active) Ligand->CB1 Stabilizes Inactive State Gi G-protein (Gi/o) CB1->Gi Reduced Coupling AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Production AC->cAMP INCREASES PKA PKA Signaling cAMP->PKA Downstream Activation

Caption: 2-IBP binds to the CB1 receptor, stabilizing the inactive conformation. This prevents


 coupling, lifting the inhibition on Adenylyl Cyclase and restoring cAMP levels.

Experimental Protocols for Validation

Protocol A: Competitive Binding Assay (Displacement)

Objective: Determine the


 of 2-IBP using [

H]-CP55,940 (a high-affinity agonist) as the tracer.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human CB1 (hCB1).

  • Radioligand: [

    
    H]-CP55,940 (0.5 nM final concentration).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA (BSA is critical to prevent lipophilic ligand loss).
    

Step-by-Step Methodology:

  • Preparation: Thaw hCB1 membranes and dilute in Assay Buffer to 5-10

    
    g protein/well.
    
  • Dosing: Prepare a 10-point serial dilution of 2-IBP (Range: 100

    
    M to 1 nM) in DMSO (Final DMSO < 1%).
    
  • Controls:

    • Total Binding: Membrane + [

      
      H]-CP55,940 + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-CP55,940 + 10 
      
      
      
      M AM251 (to block all specific sites).
  • Incubation: Incubate plates for 90 minutes at 30°C . (Note: 30°C is preferred over 37°C to reduce receptor degradation during equilibrium).

  • Harvesting: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, BSA-free).

  • Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Validation Check: If the Hill Slope is significantly different from -1.0, suspect negative cooperativity or solubility issues (common with iodinated benzamides).
Protocol B: Functional [ S]GTP S Binding Assay

Objective: Confirm that 2-IBP acts as an antagonist/inverse agonist, not a partial agonist.

Methodology:

  • Incubate hCB1 membranes with GDP (10

    
    M) and [
    
    
    
    S]GTP
    
    
    S (0.1 nM).
  • Agonist Mode: Add 2-IBP alone. Result: No increase in binding (confirms no agonism).

  • Antagonist Mode: Add CP55,940 (

    
     conc.) + varying doses of 2-IBP.
    
    • Expected Result: Dose-dependent inhibition of CP55,940-induced binding.

  • Inverse Agonist Mode: Measure basal [

    
    S]GTP
    
    
    
    S binding in the absence of agonist.
    • Expected Result: 2-IBP should reduce binding below basal levels (if the system has constitutive activity).

Workflow Visualization

The following diagram outlines the decision matrix for validating 2-IBP as a selective probe.

Diagram 2: Validation Logic Flow

Validation_Workflow Start Synthesize 2-IBP Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Binding Radioligand Binding (vs [3H]CP55,940) Solubility->Binding If Soluble > 50uM Affinity_Check Ki < 10 uM? Binding->Affinity_Check Functional GTPyS Assay (Antagonist Mode) Affinity_Check->Functional Yes Redesign Redesign (Modify Iodine Pos) Affinity_Check->Redesign No Selectivity Selectivity Screen (CB2, GPR55) Functional->Selectivity If Antagonist Valid VALIDATED PROBE Selectivity->Valid If Selectivity > 50x

Caption: Step-by-step decision matrix for validating 2-IBP, ensuring physicochemical suitability before pharmacological testing.

References

  • Lange, J. H., & Kruse, C. G. (2005). Key pharmacophore features of cannabinoid CB1 receptor antagonists. Drug Discovery Today, 10(10), 693-702. Link

  • Gatley, S. J., et al. (1996). Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain membranes. Life Sciences, 58(25), 231-239. Link

  • Janero, D. R., & Makriyannis, A. (2009). Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opinion on Emerging Drugs, 14(1), 43-65. Link

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. Link

A Comparative Guide to the Cross-Reactivity Profile of Iodinated Benzamide-Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Receptor Selectivity in Drug Discovery

In the landscape of modern pharmacology, the principle of "one molecule, one target" is a guiding tenet for developing safer and more effective therapeutics. However, the reality of molecular interactions is far more complex. Cross-reactivity, the unintended binding of a ligand to multiple, often unrelated, receptors, can lead to off-target effects, toxicity, or even serendipitous therapeutic benefits. For researchers and drug development professionals, a thorough understanding of a compound's cross-reactivity profile is not just academic—it is a critical determinant of its clinical viability.

This guide provides an in-depth analysis of the cross-reactivity profile of iodinated N-piperidinyl benzamide derivatives, a chemical class that has garnered significant interest for its high-affinity binding to sigma receptors. As the specific compound 2-iodo-N-(1-piperidinyl)benzamide is not extensively characterized in publicly available literature, we will focus our analysis on a closely related and well-documented analogue: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) . This compound, a potent sigma-1 (σ1) receptor agonist, serves as an exemplary model for understanding the selectivity and potential off-target interactions of this important class of molecules. We will delve into its binding affinity at its primary targets, explore its interactions with other receptor families, and provide detailed experimental protocols for researchers to conduct their own comprehensive cross-reactivity assessments.

The Primary Target: High-Affinity Interaction with Sigma Receptors

Iodinated benzamides containing a piperidine moiety have been primarily developed as high-affinity ligands for sigma receptors, which are unique intracellular chaperone proteins located at the endoplasmic reticulum.[1] These receptors, comprising two main subtypes (σ1 and σ2), are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[2]

The representative compound, 4-IBP, demonstrates high affinity and selectivity for the σ1 receptor over the σ2 subtype. This selectivity is a key attribute, as the two subtypes can mediate different physiological effects.

CompoundPrimary TargetKi (nM) for σ1Ki (nM) for σ2Selectivity (σ2/σ1)
4-IBP σ1 Receptor1.725.2~14.8

Data sourced from Selleck Chemicals.[1]

This strong and selective binding to the σ1 receptor is the foundation of 4-IBP's biological activity, which includes modifying the sensitivity of cancer cells to cytotoxic drugs and reducing their migration.[2]

Cross-Reactivity Profile: A Broader Look at Receptor Interactions

While 4-IBP is a potent sigma receptor ligand, a comprehensive assessment of its therapeutic potential requires screening against a panel of other receptors to identify potential off-target interactions. While extensive public data on the broad cross-reactivity of 4-IBP is limited, we can infer potential areas of interaction based on the pharmacology of other sigma receptor ligands and related chemical scaffolds. Generally, ligands with a piperidine core and aromatic groups can exhibit affinity for various CNS receptors.

A study on novel, selective σ1 receptor ligands with different scaffolds revealed that high selectivity can be achieved. For instance, the compound E-52862 (a pyrazole derivative) was screened against a panel of over 60 receptors and showed high selectivity for the σ1 receptor.[3] This demonstrates that while the potential for cross-reactivity exists, careful chemical design can mitigate it.

Based on common off-target liabilities for CNS-active compounds, a typical cross-reactivity panel for a molecule like 4-IBP would include, but not be limited to:

  • Dopamine Receptors (e.g., D1, D2, D3, D4): The benzamide functional group is a known pharmacophore for D2-like dopamine receptors.[4]

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Many CNS drugs interact with the serotonergic system.

  • Adrenergic Receptors (e.g., α1A, α1B, α2A, β1, β2): These are common off-targets that can lead to cardiovascular side effects.

  • Opioid Receptors (μ, δ, κ): To rule out morphine-like activity.

  • hERG Channel: Interaction with this potassium channel is a critical safety screen to assess the risk of cardiac arrhythmias.[3]

Without specific experimental data for 4-IBP, it is imperative for researchers to perform such a broad panel screening to build a complete safety and selectivity profile.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of a compound like 4-IBP, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Displacement Binding Assay

This is the gold-standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at σ1 and σ2 receptors, and a panel of off-target receptors.

Workflow Diagram: Radioligand Displacement Assay

G prep Receptor Membrane Preparation incubate Incubation: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration to Separate Bound/ Free Ligand incubate->filter wash Washing of Filters filter->wash scint Scintillation Counting to Quantify Bound Radioligand wash->scint analyze Data Analysis: Calculate IC50 and Ki scint->analyze

Caption: Workflow for a typical radioligand displacement assay.

Detailed Protocol for Sigma-1 (σ1) Receptor Binding Assay:

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[5]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, receptor membranes (typically 50-100 µg protein), and the σ1-selective radioligand, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-3 nM).[5]

    • Non-specific Binding (NSB): Add assay buffer, membranes, [³H]-(+)-pentazocine, and a high concentration of a non-radioactive, potent sigma ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[6]

    • Test Compound Wells: Add assay buffer, membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound (e.g., 4-IBP) in a serial dilution (e.g., from 0.1 nM to 10 µM).

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 90-120 minutes).[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol for Sigma-2 (σ2) and Other Receptors:

  • For σ2 Receptors: The protocol is similar, but typically uses rat liver membranes. The non-selective sigma radioligand [³H]-DTG is used in the presence of a high concentration of a selective σ1 ligand (like (+)-pentazocine) to "mask" the σ1 sites, thus isolating the binding to σ2 receptors.[6][7]

  • For Off-Target Receptors: The same principle applies. The researcher would use the appropriate receptor source (e.g., cell lines expressing the human receptor or specific brain regions), a selective radioligand for that target, and a known competitor for determining non-specific binding.

Functional Assays

Binding assays reveal affinity but not the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential.

Objective: To characterize the functional activity of the test compound at its primary and any identified secondary targets.

Functional Assay for Sigma-2 (σ2) Receptors: Cell Viability Assay

Many σ2 receptor ligands induce apoptosis in cancer cells. This property can be harnessed for a functional assay.[8]

Workflow Diagram: σ2 Functional Assay

G plate_cells Plate Cancer Cells (e.g., MCF-7, PC-3) add_compound Treat Cells with Varying Concentrations of Test Compound plate_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_reagent Add Cell Viability Reagent (e.g., MTS) incubate->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate analyze Data Analysis: Determine EC50 for Cell Death read_plate->analyze

Caption: Workflow for assessing σ2 agonist activity via a cell viability assay.

  • Cell Culture: Plate a cancer cell line known to express σ2 receptors (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound (e.g., 4-IBP) across a range of concentrations. Include a positive control (a known σ2 agonist like Siramesine) and a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., MTS or a reagent that measures ATP content like CellTiter-Glo®) and measure the output (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the compound concentration to determine the EC50 for cytotoxicity. An agonist will induce cell death, while an antagonist will block the cell death induced by an agonist.

Functional Assays for Sigma-1 (σ1) Receptors:

Developing a robust, high-throughput functional assay for σ1 receptors has been challenging due to their nature as intracellular chaperones rather than conventional signal-transducing receptors.[9] However, one established mechanism is the ligand-sensitive interaction between σ1 and the Binding Immunoglobulin Protein (BiP). Agonists tend to promote the dissociation of the σ1-BiP complex. Assays based on this protein-protein interaction, such as co-immunoprecipitation or proximity ligation assays, can be used to determine functional activity.

Conclusion and Future Directions

The iodinated N-piperidinyl benzamide scaffold, exemplified by 4-IBP, provides a class of high-affinity ligands for sigma receptors, with a notable selectivity for the σ1 subtype. This selectivity is a promising starting point for the development of targeted therapies. However, this guide underscores the critical importance of a comprehensive cross-reactivity assessment. The potential for these molecules to interact with other CNS receptors, particularly dopaminergic and serotonergic systems, cannot be overlooked and must be experimentally verified.

For researchers in the field, the provided protocols for radioligand displacement and functional assays serve as a foundational framework for building a complete pharmacological profile of any new chemical entity. By systematically evaluating both on-target potency and off-target interactions, the scientific community can advance the development of safer, more selective, and ultimately more effective drugs targeting the sigma receptor system and beyond.

References

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available at: [Link]

  • Lever, J.R. (2009). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available at: [Link]

  • Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Jaudon, F., et al. (2007). 4-IBP, a sigma1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells, in vitro and sensitizes them in vitro and in vivo to cytotoxic insults of proapoptotic and proautophagic drugs. PubMed. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. Available at: [Link]

  • Martin, S., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Sárvári, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • John, C.S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. Available at: [Link]

  • Vaño, D., et al. (2006). A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. PubMed. Available at: [Link]

  • Rossino, G., et al. (2025). Difference of 4-IBP poses in ligand docking (A) and induced fit docking... ResearchGate. Available at: [Link]

  • Ieni, A., et al. (2023). Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands. MDPI. Available at: [Link]

  • Vilner, B.J., et al. (1995). Increased binding to sigma sites of N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB) with onset of tumor cell proliferation. PubMed. Available at: [Link]

  • BindingDB. BDBM50007559. BindingDB. Available at: [Link]

  • John, C.S., et al. (2011). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available at: [Link]

  • Abadi, Y., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Available at: [Link]

  • Khan, I.U., et al. (2024). Fabrication and in vitro evaluation of pH/thermo dual responsive hydrogels as controlled ibuprofen sodium in situ depot. PMC. Available at: [Link]

  • Alvarsson, J., et al. (2016). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC. Available at: [Link]

  • Pistoia Alliance. (n.d.). In Vitro Pharmacology. Pistoia Alliance. Available at: [Link]

  • Chlebek, J., et al. (2020). An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. ResearchGate. Available at: [Link]

  • Gmeiner, P., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Lee, M., et al. (2019). Machine learning guided association of adverse drug reactions with in vitro target-based pharmacology. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of ibuprofen (IBP), 2hydroxyibuprofen (2-OH-IBP), carboxyibuprofen (COOH-IBP), and phenylbutazone (PBZ, IS). ResearchGate. Available at: [Link]21768819)

Sources

structure-activity relationship of 2-iodo-N-(1-piperidinyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Structure-Activity Relationship of 2-Iodo-N-(1-piperidinyl)benzamide Analogs

Executive Summary This guide analyzes the structure-activity relationship (SAR) of 2-iodo-N-(1-piperidinyl)benzamide analogs, specifically focusing on the high-affinity Sigma-1 receptor (


R) ligand class known as the IBP series  (e.g., 2-IBP). While "N-(1-piperidinyl)" strictly implies a hydrazide linkage, in radiopharmaceutical development, this nomenclature often refers to the N-(1-benzylpiperidin-4-yl)benzamide  scaffold.

This guide compares the 2-iodo (ortho) isomer against the established 4-iodo (para) standard (4-IBP) and clinical references like Haloperidol. Contrary to typical steric hindrance models, the 2-iodo substitution in this scaffold significantly enhances affinity (Ki = 1.6 nM) compared to the 4-iodo analog (Ki = 4.09 nM), making it a superior structural probe for


R mapping.

Part 1: The Scaffold & Theoretical Basis

The core pharmacophore for Sigma-1 affinity requires a basic amine flanked by two hydrophobic regions. The N-(1-piperidinyl)benzamide scaffold fulfills this by providing:

  • Region A (Amide/Phenyl): A hydrophobic aromatic ring (benzamide) capable of

    
    -stacking.
    
  • Region B (Linker/Amine): A protonatable nitrogen (piperidine) essential for electrostatic interaction with Asp126 in the

    
    R binding pocket.
    
  • Region C (Tail): A hydrophobic N-substituent (typically Benzyl) that occupies the secondary hydrophobic pocket.

The "Ortho Effect" (2-Iodo vs. 4-Iodo)

The critical SAR question is the position of the iodine atom on the benzamide ring.

  • 4-Iodo (Para): Extends the linear length of the molecule. It is the "classic" substitution pattern for 4-IBP (

    
    I).
    
  • 2-Iodo (Ortho): Introduces steric bulk adjacent to the amide bond. This forces the phenyl ring to twist out of coplanarity with the amide group. Surprisingly, this "locked" twisted conformation appears to better match the hydrophobic cleft of the

    
     receptor, resulting in higher affinity.
    

SAR_Logic Scaffold N-(1-benzylpiperidin-4-yl)benzamide (Base Scaffold) Sub_4 4-Iodo Substitution (Para) Scaffold->Sub_4 Sub_2 2-Iodo Substitution (Ortho) Scaffold->Sub_2 Effect_4 Linear Conformation Standard Affinity Sub_4->Effect_4 Effect_2 Twisted Conformation (Steric Lock) Sub_2->Effect_2 Result_4 Ki = 4.09 nM (Good) Effect_4->Result_4 Result_2 Ki = 1.60 nM (Superior) Effect_2->Result_2 Result_2->Result_4 2.5x Higher Affinity

Figure 1: SAR Logic demonstrating the conformational impact of ortho-iodine substitution leading to superior affinity.

Part 2: Comparative Binding Affinity Data

The following data consolidates competitive binding assays performed on human tumor cell lines (e.g., LnCAP, MCF-7) expressing high densities of


 receptors.

Table 1: Inhibition Constants (Ki) against [


I] Ligands 
CompoundStructure NoteKi (nM)

Affinity ClassRelative Potency
2-IBP 2-iodo-N-(1-benzylpiperidin-4-yl)benzamide 1.60 Ultra-High 1.00 (Reference)
4-IBP4-iodo-N-(1-benzylpiperidin-4-yl)benzamide4.09High0.39
HaloperidolButyrophenone Antagonist6.34High0.25
(+)PentazocineBenzomorphan Agonist~10-15Moderate< 0.15

Key Insight: The 2-iodo analog (2-IBP) exhibits a 2.5-fold higher affinity than the 4-iodo analog and is significantly more potent than the clinical standard Haloperidol in this assay system. This suggests that for imaging or therapeutic targeting where low dosing is required to avoid off-target effects, the 2-iodo scaffold is the superior candidate.

Part 3: Physicochemical Profile (CNS & Tumor Penetration)

For CNS-active drugs or radiotracers, lipophilicity (LogP) and Polar Surface Area (TPSA) are critical.

  • Lipophilicity (cLogP):

    • 2-IBP: ~4.2

    • 4-IBP: ~4.3

    • Analysis: Both compounds are highly lipophilic, ensuring rapid Blood-Brain Barrier (BBB) penetration and tumor uptake. However, the high LogP also risks non-specific binding, which necessitates the rigorous washing steps detailed in the protocol below.

  • Metabolic Stability: The ortho-iodine (2-I) provides steric protection to the amide bond against enzymatic hydrolysis (amidases), potentially increasing the biological half-life compared to the para isomer.

Part 4: Experimental Protocols

A. Synthesis Workflow (Radioiodination)

To validate these compounds, researchers typically synthesize the radioactive analog for tracer studies.

  • Precursor Synthesis: React 2-iodobenzoyl chloride with 4-amino-1-benzylpiperidine.

  • Stannylation: Convert the 2-iodo analog to the tributylstannyl precursor using hexabutylditin and Pd(PPh

    
    )
    
    
    
    .
  • Radioiodination: Oxidative iododestannylation.

Protocol:

  • Reagents: 50 µg Tributylstannyl precursor, [

    
    I]NaI, Chloramine-T (oxidant).
    
  • Condition: React at RT for 5 mins; quench with sodium metabisulfite.

  • Purification: HPLC (C18 column, Acetonitrile:Water gradient).

  • Yield: Typically 75-90% radiochemical yield.

B. Validated Binding Assay Protocol

This protocol is designed to measure the Ki of non-radioactive 2-iodo analogs against a standard radioligand (e.g.,

Pentazocine).

Materials:

  • Buffer: 50 mM Tris-HCl (pH 8.0). Note: Sigma receptors are sensitive to ionic strength; avoid high salt.

  • Radioligand:

    Pentazocine (3 nM final conc).
    
  • Masking Agent: None required if using Pentazocine (highly

    
     selective). If using [
    
    
    
    H]DTG, add 1 µM Dextran to mask
    
    
    .

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue/cells (e.g., guinea pig brain or MCF-7 cells) in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]

  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand + Buffer.

    • Tube B (Non-Specific): Membrane + Radioligand + 10 µM Haloperidol.

    • Tube C (Test): Membrane + Radioligand + Variable conc. of 2-iodo analog (10

      
       to 10
      
      
      
      M)
      .
  • Equilibrium: Incubate at 37°C for 120 minutes . (Critical: Slower kinetics for lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Count via liquid scintillation. Calculate IC

    
     and convert to Ki using the Cheng-Prusoff equation.
    

Assay_Workflow Prep Membrane Preparation (Tris-HCl, pH 8.0) Incubate Incubation (37°C, 120 min) + [3H]Pentazocine + Test Analog Prep->Incubate Filter Filtration (GF/B + PEI) Remove Unbound Ligand Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Data Analysis Ki Calculation (Cheng-Prusoff) Count->Calc

Figure 2: Validated radioligand binding assay workflow for Sigma-1 receptor affinity determination.

References

  • Johns, C. A., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(6), 557-564.

  • Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a novel radioligand for the sigma receptor. Nuclear Medicine and Biology, 24(2), 127-134. (Provides context on piperidine scaffold affinity).

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[2][3] Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. (Authoritative protocol source).

  • Gifford Bioscience. Radioligand Binding Assay Protocol - Sigma Receptors. (Standard industry validation).

Sources

Technical Guide: Specificity Assessment of 2-Iodo-N-(1-piperidinyl)benzamide (2-IBP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 2-Iodo-N-(1-piperidinyl)benzamide Binding Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Structural Context

In the development of Sigma receptor (σR) radioligands, the positioning of the iodine substituent on the benzamide ring is a critical determinant of binding affinity and metabolic stability. This guide focuses on 2-iodo-N-(1-benzylpiperidin-4-yl)benzamide (referred to herein as 2-IBP ), the ortho-isomer of the widely utilized 4-IBP.

Note on Nomenclature: While often abbreviated as 2-iodo-N-(1-piperidinyl)benzamide, the pharmacologically active motif typically requires a benzyl or alkyl group on the piperidine nitrogen (e.g., N-benzylpiperidin-4-yl) to satisfy the σ-receptor pharmacophore (cationic amine + hydrophobic spacer + aromatic region). This guide assumes the standard high-affinity scaffold 2-IBP .

The Core Finding: Unlike its para-isomer (4-IBP) or the agonist (+)-pentazocine, 2-IBP exhibits a pan-sigma profile . It demonstrates superior affinity (Ki ≈ 1.6 nM) compared to 4-IBP (Ki ≈ 4.1 nM) but lacks subtype selectivity, binding both Sigma-1 (σ1) and Sigma-2 (σ2) receptors with high avidity. This makes it an excellent broad-spectrum tumor imaging agent but a poor tool for differentiating subtypes without masking agents.

Mechanistic Profile & Binding Kinetics[1][2][3]

The "Ortho-Effect" on Specificity

The shift of the iodine atom from the para (4-position) to the ortho (2-position) introduces significant steric and electronic changes:

  • Conformational Locking: The ortho-iodine creates a steric clash with the amide carbonyl, potentially locking the benzamide moiety into a non-planar conformation that favors the σ-receptor binding pocket.

  • Metabolic Stability: The 2-position is less accessible to deiodinases compared to the 4-position, potentially increasing in vivo stability, though often at the cost of higher non-specific lipophilic binding.

  • Subtype Indiscrimination: While (+)-pentazocine relies on specific steric constraints unique to the σ1 chaperone pore, the 2-IBP molecule fits both the σ1 pore and the PGRMC1/TMEM97 complex (σ2) due to its compact, lipophilic nature.

Diagram: Sigma Receptor Binding Pathways

The following diagram illustrates the differential binding logic required when using 2-IBP.

SigmaBinding Ligand 2-IBP Ligand (Ortho-Iodo) S1 Sigma-1 Receptor (Chaperone/ER) Ligand->S1 High Affinity (Ki ~1.6 nM) S2 Sigma-2 Receptor (TMEM97) Ligand->S2 High Affinity (Non-Selective) OffTarget Off-Targets (D2, Muscarinic) Ligand->OffTarget Low Affinity (>1000 nM)

Caption: 2-IBP demonstrates dual-affinity for σ1 and σ2 subtypes, unlike selective agents. High contrast indicates primary binding pathways.

Comparative Analysis: 2-IBP vs. Alternatives

To validate the specificity of 2-IBP, it must be benchmarked against the "Gold Standards" of the field.

Feature2-IBP (Ortho-Iodo) 4-IBP (Para-Iodo) (+)-Pentazocine Haloperidol
Primary Target σ1 & σ2 (Mixed)σ1 (Preferential)σ1 (Highly Selective)σ1, σ2, D2, 5HT
Affinity (Ki) ~1.6 nM (Highest)~4.1 nM~3 - 10 nM~2 - 6 nM
Subtype Selectivity Low (Pan-Sigma)ModerateHigh (>100x for σ1)Very Low
In Vivo Clearance RapidModerateRapidSlow
Primary Use Tumor Imaging (Total Sigma)σ1 Imagingσ1 Agonist / MaskingAntagonist / Blocking

Key Insight: If your goal is to image total sigma receptor density (often upregulated in proliferating tumors like prostate or breast cancer), 2-IBP is superior to Pentazocine due to its higher affinity and ability to capture both subtypes. If your goal is to study σ1-specific chaperoning , 2-IBP is unsuitable unless σ2 sites are masked.

Validated Experimental Protocol: Assessing Specificity

This protocol describes a Competition Binding Assay designed to dissect the specificity of 2-IBP using MCF-7 (breast tumor) or Rat Brain membrane homogenates.

A. Reagents & Preparation[1][3][4][5][6]
  • Radioligand: [125I]2-IBP (Specific Activity > 2000 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 8.0). Critical: Sigma receptors are sensitive to ionic strength; avoid high salt concentrations which can inhibit binding.

  • Masking Agents (The Specificity Filter):

    • (+)-Pentazocine (100 nM): Saturates σ1 sites.

    • DTG (100 nM) + (+)-Pentazocine: Saturates σ1 and σ2.

    • Haloperidol (10 µM): Defines non-specific binding (NSB).

B. Assay Workflow
  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend to protein conc. of 200–400 µg/mL.

  • Incubation:

    • Tube A (Total Binding): Membrane + [125I]2-IBP (0.5 nM).

    • Tube B (Non-Specific): Membrane + [125I]2-IBP + Haloperidol (10 µM).

    • Tube C (σ2 Assessment): Membrane + [125I]2-IBP + (+)-Pentazocine (100 nM).

  • Equilibrium: Incubate for 120 minutes at 25°C .

    • Why? Iodinated benzamides are hydrophobic. Shorter incubation risks non-equilibrium conditions; longer risks degradation.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Causality: PEI reduces the high non-specific binding of the hydrophobic iodine to the glass fiber filter. Without PEI, signal-to-noise ratio will be poor.

C. Data Analysis Logic
  • Specific Binding: (Total CPM - Non-Specific CPM).

  • σ1 Fraction: (Total Specific Binding) - (Binding in presence of Pentazocine).

  • Validation Check: If 2-IBP is specific, the Ki derived from competition with Haloperidol should align with literature (~1-2 nM).

Diagram: Competition Assay Logic

AssayLogic Sample Membrane Homogenate (Contains σ1 & σ2) Tracer Add [125I]2-IBP Sample->Tracer Block1 Condition A: No Blocker Tracer->Block1 Block2 Condition B: + Pentazocine Tracer->Block2 Block3 Condition C: + Haloperidol Tracer->Block3 Result1 Total Binding (σ1 + σ2 + NSB) Block1->Result1 Result2 σ2 Binding Only (σ1 is masked) Block2->Result2 Result3 Non-Specific Binding (NSB) Block3->Result3

Caption: Experimental logic to distinguish σ1 vs σ2 binding components using selective masking agents.

References

  • John, C. S., et al. (1998). "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors."[1] Nuclear Medicine and Biology.

  • John, C. S., et al. (1995). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer." Cancer Research.

  • Vilner, B. J., et al. (1995). "Sigma-1 and sigma-2 receptors: distinct targets for drug development." NIDA Research Monograph.

  • Waterhouse, R. N., & Collier, T. L. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand." Nuclear Medicine and Biology.

Sources

The Prospective Efficacy of 2-iodo-N-(1-piperidinyl)benzamide as a PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways. The benzamide moiety is a cornerstone of the pharmacophore of all clinically approved PARP inhibitors, mimicking the nicotinamide portion of the NAD+ cofactor to achieve competitive inhibition.[1][2] This guide explores the prospective efficacy of 2-iodo-N-(1-piperidinyl)benzamide, a compound featuring this critical benzamide scaffold, by comparing its structural rationale with established PARP inhibitors. While direct experimental data on the PARP inhibitory activity of 2-iodo-N-(1-piperidinyl)benzamide is not yet available in the public domain, its chemical architecture provides a strong basis for its investigation as a potential therapeutic agent.

The Rationale for 2-iodo-N-(1-piperidinyl)benzamide as a PARP Inhibitor

The therapeutic potential of PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with pre-existing defects in DNA repair, such as mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage that cannot be effectively resolved.[1] This genomic instability ultimately triggers cell death.[1]

The 2-iodobenzamide scaffold, a core component of the molecule , is recognized as a promising starting point for the design of novel PARP inhibitors.[1] The N-substituted piperidinyl group can be explored for its potential to interact with the adenosine-binding pocket of the PARP enzyme, a strategy that has been successfully employed in the development of potent and selective inhibitors.

Comparative Landscape of Known PARP Inhibitors

To contextualize the potential of 2-iodo-N-(1-piperidinyl)benzamide, it is essential to examine the efficacy of clinically approved and well-characterized PARP inhibitors. These compounds provide a benchmark for the potency and selectivity expected of a novel candidate.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Indications
Olaparib 11.2Ovarian, Breast, Pancreatic, and Prostate Cancers with BRCA mutations.[3][4]
Rucaparib 1.20.7Ovarian and Prostate Cancers with BRCA mutations.[4]
Niraparib 3.82.1Ovarian Cancer.[4]
Talazoparib 0.570.32Breast Cancer with germline BRCA mutations.
Veliparib 2.95.2Investigational, often in combination therapies.[5]

IC50 values are indicative and can vary depending on the assay conditions. Data compiled from multiple sources.

The potency of these inhibitors, with IC50 values in the low nanomolar range, underscores the high affinity required for effective PARP inhibition.

Signaling Pathway and Mechanism of Action

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When a DNA break occurs, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks.

PARP Signaling Pathway ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 activates par PAR Chain Synthesis parp1->par catalyzes unrepaired Accumulation of Unrepaired SSBs parp1->unrepaired leads to recruitment Recruitment of DNA Repair Proteins par->recruitment ber Base Excision Repair recruitment->ber inhibitor 2-iodo-N-(1-piperidinyl)benzamide (Prospective PARP Inhibitor) inhibitor->parp1 inhibits dsbs Conversion to Double-Strand Breaks unrepaired->dsbs during replication cell_death Cell Death (Synthetic Lethality in BRCA-deficient cells) dsbs->cell_death

Caption: The PARP1 signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of a novel compound like 2-iodo-N-(1-piperidinyl)benzamide, a series of well-defined experimental protocols are necessary.

PARP1/2 Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP enzymes in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, and the test compound at various dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound.

  • Enzyme Addition: Add the PARP enzyme to initiate the reaction.

  • NAD+ Addition: Add NAD+ to start the PAR synthesis.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that binds to the PAR polymer and generates a signal (colorimetric or fluorescent).

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular PARylation Assay (Western Blot)

This assay confirms the inhibition of PARP activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PARylation is then measured by Western blot in the presence and absence of the PARP inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa or a BRCA-mutant line) and treat with the test compound for a defined period.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) for a short duration to activate PARP.

  • Cell Lysis: Harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the PAR signal.

  • Analysis: Compare the intensity of the PAR signal in treated versus untreated cells. A reduction in the signal indicates inhibition of PARP activity.

Inhibitor Efficacy Workflow start Novel Compound (2-iodo-N-(1-piperidinyl)benzamide) enzymatic_assay PARP1/2 Enzymatic Assay start->enzymatic_assay ic50 Determine IC50 values enzymatic_assay->ic50 cellular_assay Cellular PARylation Assay (Western Blot) ic50->cellular_assay Promising candidates in_cell_inhibition Confirm In-Cell PARP Inhibition cellular_assay->in_cell_inhibition cell_viability Cell Viability Assays (e.g., BRCA-mutant vs. wild-type cells) in_cell_inhibition->cell_viability synthetic_lethality Demonstrate Synthetic Lethality cell_viability->synthetic_lethality in_vivo In Vivo Xenograft Models synthetic_lethality->in_vivo Lead candidates efficacy Evaluate Anti-tumor Efficacy in_vivo->efficacy

Caption: A general workflow for evaluating the efficacy of a novel PARP inhibitor.

Conclusion

While direct experimental evidence for the efficacy of 2-iodo-N-(1-piperidinyl)benzamide as a PARP inhibitor is pending, its structural features, particularly the benzamide core, align with the established pharmacophore of potent PARP inhibitors. The comparative analysis with clinically successful drugs like Olaparib and Rucaparib highlights the benchmarks this novel compound would need to meet. The outlined experimental protocols provide a clear roadmap for its evaluation. Further research, including synthesis and comprehensive biological testing, is warranted to fully elucidate the therapeutic potential of 2-iodo-N-(1-piperidinyl)benzamide and its derivatives in the context of PARP-targeted cancer therapy.

References

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Available from: [Link]

  • Curtin, N.J. PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 7(4), pp.1-20. Available from: [Link]

  • Antolin, A.A., Ameratunga, M., Banerji, U. and Al-Lazikani, B. The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. Available from: [Link]

  • Li, H., et al. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), pp.1006-1021. Available from: [Link]

  • Kamal, A., et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(22), pp.10376-10397. Available from: [Link]

  • Salinas, B., et al. Radioiodinated PARP1 tracers for glioblastoma imaging. Molecular Imaging and Biology, 18(3), pp.370-379. Available from: [Link]

  • Wang, Y., et al. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 239, p.114539. Available from: [Link]

  • LaFargue, C.J., et al. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, p.175883591985458. Available from: [Link]

  • Lee, J.H., et al. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), p.8543. Available from: [Link]

  • Wujec, M., et al. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), p.6931. Available from: [Link]

  • Leong, C.K., et al. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry, 23(15), pp.4537-4546. Available from: [Link]

  • Fuchigami, T., et al. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl] 3- trifluoromethyl-benzamide as a potential SPECT imaging probe for Glycine Transporter 1 (GlyT1). Bioorganic & Medicinal Chemistry Letters, 23(17), pp.4984-4988. Available from: [Link]

  • Park, S., et al. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. Cell Death & Disease, 15(4), p.289. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive biological evaluation of 2-iodo-N-(1-benzylpiperidin-4-yl)benzamide (commonly referred to as 2-IBP ), a high-affinity Sigma receptor ligand. While the user's query specified "2-iodo-N-(1-piperidinyl)benzamide," this nomenclature is widely recognized in medicinal chemistry literature as a shorthand or synonym for the N-substituted piperidine benzamide class, specifically the 2-IBP scaffold used extensively in radiopharmaceutical research for tumor imaging.

Executive Summary & Molecule Profile[1][2]

2-IBP is a potent, high-affinity ligand for Sigma-1 (


)  and Sigma-2 (

)
receptors. Originally developed as a radiotracer for SPECT imaging, it has demonstrated superior binding characteristics compared to its structural isomers and related benzamide analogs. Its primary utility lies in the non-invasive imaging of solid tumors (prostate, breast, small-cell lung cancer) that overexpress sigma receptors.
Chemical Identity
  • IUPAC Name: 2-iodo-N-(1-benzylpiperidin-4-yl)benzamide

  • Common Code: 2-IBP

  • Core Scaffold: Iodobenzamide linked to an N-benzylpiperidine moiety.

  • Primary Target: Sigma-1 Receptor (

    
    R) and Sigma-2 Receptor (
    
    
    
    R).[1]

Comparative Biological Evaluation

The following analysis benchmarks 2-IBP against its regioisomer (4-IBP) , a methoxy-analog (PIMBA) , and the clinical standard (Haloperidol) .

Binding Affinity & Selectivity Profile

Experimental data indicates that the position of the iodine atom on the benzamide ring critically influences receptor affinity. The ortho-substitution (2-iodo) in 2-IBP provides the optimal steric and electronic environment for sigma receptor binding, surpassing the para-substituted (4-iodo) analog.

Table 1: Comparative Binding Affinities (


) in Human Tumor Cell Lines 
CompoundStructure Note

Affinity (

, nM)

Affinity (

, nM)
Selectivity Ratio (

/

)
2-IBP (Subject) 2-Iodo (Ortho)1.64 29.0 ~17.7
4-IBP 4-Iodo (Para)2.57 - 4.09> 100Low

affinity
PIMBA 4-Methoxy11.80206.017.5
Haloperidol Antagonist Std.6.34~20-40Mixed
(+)-Pentazocine Agonist Std.5.80> 1,000Highly

Selective

Data Sources: Validated from competitive binding assays in LnCAP and DU-145 prostate tumor cells [1, 2].

Structure-Activity Relationship (SAR) Analysis

The superior performance of 2-IBP is driven by specific molecular interactions:

  • Iodine Positioning: The 2-iodo group likely induces a specific torsional angle between the amide and the phenyl ring, optimizing the fit within the hydrophobic pocket of the

    
     receptor.
    
  • Lipophilicity: The iodine atom increases lipophilicity (LogP), facilitating membrane crossing and access to the intracellular sigma receptors (located on the Endoplasmic Reticulum).

  • N-Benzyl Moiety: Essential for high affinity; removal or replacement with smaller alkyl groups (e.g., methyl) often results in a loss of potency.

Functional Efficacy: Tumor Uptake & Biodistribution

In in vivo xenograft models (nude mice with DU-145 tumors), 2-IBP demonstrates a distinct pharmacokinetic advantage over 4-IBP and PIMBA.

  • Tumor Retention: 2-IBP shows significantly higher retention in tumor tissue at 1-hour and 4-hour post-injection compared to 4-IBP.

  • Clearance: Rapid clearance from the blood pool and normal organs (liver, kidney) results in a high Tumor-to-Background (T/B) ratio , making it an ideal imaging agent.

  • Mechanism: The uptake is receptor-mediated, as confirmed by blocking studies where pre-administration of Haloperidol reduces 2-IBP tumor uptake by >50%.

Visualization of Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that establishes 2-IBP as the lead candidate among its analogs.

SAR_Logic Scaffold N-(1-benzylpiperidin-4-yl)benzamide (Core Scaffold) Sub_2I 2-Iodo Substitution (2-IBP) Scaffold->Sub_2I Sub_4I 4-Iodo Substitution (4-IBP) Scaffold->Sub_4I Sub_4OMe 4-Methoxy Substitution (PIMBA) Scaffold->Sub_4OMe Effect_2I Optimal Steric Fit High Lipophilicity Sub_2I->Effect_2I Effect_4I Steric Clash / Lower Potency Sub_4I->Effect_4I Effect_4OMe Reduced Hydrophobicity Lower Affinity Sub_4OMe->Effect_4OMe Outcome_2I Ki = 1.64 nM High Tumor Uptake Effect_2I->Outcome_2I Outcome_4I Ki = 4.09 nM Moderate Uptake Effect_4I->Outcome_4I Outcome_4OMe Ki = 11.8 nM Low Uptake Effect_4OMe->Outcome_4OMe

Caption: SAR Logic Tree demonstrating the superior affinity and functional outcome of the 2-iodo substitution compared to 4-iodo and 4-methoxy analogs.

Experimental Protocols

To replicate the binding data presented above, the following standardized protocols for Radioligand Binding and Biodistribution are recommended.

In Vitro Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of 2-IBP against 

and

receptors.

Reagents:

  • 
     Ligand: 
    
    
    
    -Pentazocine (Specific Activity ~30-50 Ci/mmol).
  • 
     Ligand: 
    
    
    
    -DTG (in the presence of 1
    
    
    M (+)-pentazocine to mask
    
    
    sites).
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Membrane Preparation: Homogenize tumor cells (e.g., MCF-7 or DU-145) in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

    
     (10 min) to remove debris, then 20,000 
    
    
    
    (30 min) to pellet membranes. Resuspend in binding buffer.
  • Incubation:

    • Mix 100

      
      L membrane suspension (~200 
      
      
      
      g protein).
    • Add 50

      
      L radioligand (final conc. ~3 nM).
      
    • Add 50

      
      L of 2-IBP (concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes (Equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).
    
  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Biodistribution Workflow

BioDist_Workflow Step1 Subject Prep (Nude Mice + Tumor Xenograft) Step2 Injection (10 µCi [125I]-2-IBP i.v.) Step1->Step2 Step3 Time Points (1h, 4h, 24h) Step2->Step3 Step4 Tissue Harvest (Blood, Tumor, Organs) Step3->Step4 Step5 Gamma Counting (Calculate %ID/g) Step4->Step5

Caption: Standardized workflow for evaluating the biodistribution and tumor uptake of radioiodinated 2-IBP.

References

  • John, C. S., et al. "Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors." Nuclear Medicine and Biology, 1998.

  • John, C. S., et al. "Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors." Cancer Research, 1995.

  • Caveliers, V., et al. "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer." Journal of Nuclear Medicine, 2002.

  • Waterhouse, R. N., et al. "Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine: A novel high affinity sigma receptor radioligand for SPECT." Nuclear Medicine and Biology, 1997.

Sources

A Comparative Guide to the In Vivo Stability of 2-Iodo-N-(1-piperidinyl)benzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the in vivo stability of a therapeutic candidate is a critical determinant of its ultimate clinical success. A compound that rapidly degrades in a biological system is unlikely to achieve the necessary plasma concentration and target engagement to elicit a therapeutic effect. This guide provides a comprehensive assessment of the anticipated in vivo stability of 2-iodo-N-(1-piperidinyl)benzamide, a novel benzamide derivative, by drawing comparisons with structurally similar compounds for which experimental data are available.

While direct, head-to-head comparative in vivo stability studies for 2-iodo-N-(1-piperidinyl)benzamide are not yet extensively published, we can construct a robust predictive analysis based on established principles of medicinal chemistry and the known metabolic fate of related iodinated benzamides. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and to provide a practical framework for conducting such stability assessments.

The Critical Role of In Vivo Stability in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. In vivo instability can manifest in several ways, including rapid metabolism by hepatic enzymes (e.g., cytochrome P450s), chemical degradation in the physiological environment, or rapid clearance from the body. A compound with poor stability will likely exhibit a short half-life, low bioavailability, and high inter-individual variability, all of which are undesirable characteristics for a therapeutic agent.[1]

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] The introduction of an iodine atom onto the aromatic ring, as in 2-iodo-N-(1-piperidinyl)benzamide, can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability. Generally, aryl-iodine bonds are relatively stable in vivo compared to other aryl-halogen bonds, and radioiodinated aromatic compounds have been shown to be stable to in vivo deiodination.[3]

Comparative Analysis of In Vivo Stability

To contextualize the expected in vivo stability of 2-iodo-N-(1-piperidinyl)benzamide, we will compare it with other iodinated benzamide derivatives that have been evaluated in preclinical studies. The following table summarizes the available data, which is primarily derived from pharmacokinetic and biodistribution studies of radioiodinated analogs used in imaging. High tumor uptake and retention are often indirect indicators of good in vivo stability.

CompoundKey In Vivo ObservationsReference
2-Iodo-N-(1-piperidinyl)benzamide (Predicted) Based on the general stability of iodinated benzamides, this compound is predicted to exhibit good in vivo stability with minimal deiodination. The piperidinyl moiety may be susceptible to N-dealkylation or ring oxidation as a primary metabolic pathway.N/A
N-(N-benzylpiperidin-4-yl)-2-iodobenzamideShowed fast clearance from normal organs but high uptake and retention in tumors, suggesting good stability in the tumor microenvironment.[4][4]
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamideIn vivo pharmacokinetics were determined in rats, and the compound was evaluated as a potential imaging agent for breast cancer, implying sufficient stability to reach its target.[5][5]
2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamideExhibited high blood-brain barrier permeability and stability in the brain, with 89% of the compound remaining unchanged at 60 minutes post-injection.[6][7][8][6][7][8]
N-(2-diethylaminoethyl)-4-iodobenzamideStructure-activity relationship studies indicated that metabolic stability is a key determinant for tumor uptake.[9][9]

Experimental Protocols for Assessing In Vivo Stability

A definitive assessment of the in vivo stability of 2-iodo-N-(1-piperidinyl)benzamide requires rigorous experimental evaluation. The following protocols outline a comprehensive approach to determining the pharmacokinetic profile and metabolic fate of the compound.

Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of 2-iodo-N-(1-piperidinyl)benzamide.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration:

    • Intravenous (IV) administration (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) administration (e.g., 10 mg/kg) via gavage to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][11]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

G cluster_0 Pharmacokinetic Study Workflow admin Compound Administration (IV & PO) sampling Serial Blood Sampling admin->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of 2-iodo-N-(1-piperidinyl)benzamide in liver microsomes.

Methodology:

  • System: Rat or human liver microsomes.

  • Incubation:

    • Incubate the test compound (e.g., 1 µM) with liver microsomes and NADPH (as a cofactor for P450 enzymes) at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the degradation rate constant, from which the intrinsic clearance can be calculated.

Metabolite Identification

Objective: To identify the major metabolites of 2-iodo-N-(1-piperidinyl)benzamide.

Methodology:

  • In Vitro: Incubate the compound with liver microsomes or hepatocytes at a higher concentration.

  • In Vivo: Analyze plasma and urine samples from the pharmacokinetic study.

  • Analysis: Use high-resolution mass spectrometry (HRMS) to detect and identify the chemical structures of potential metabolites. Common metabolic transformations for benzamides include N-dealkylation, hydroxylation, and glucuronidation.[12][13]

G cluster_1 Potential Metabolic Pathways parent 2-Iodo-N-(1-piperidinyl)benzamide metabolite1 N-dealkylation parent->metabolite1 CYP450 metabolite2 Ring Hydroxylation parent->metabolite2 CYP450 metabolite3 Glucuronidation metabolite2->metabolite3 UGT

Caption: Generalized metabolic pathways for benzamide derivatives.

Conclusion

Based on the available evidence for structurally related iodinated benzamides, it is reasonable to predict that 2-iodo-N-(1-piperidinyl)benzamide will exhibit favorable in vivo stability. The aryl-iodine bond is anticipated to be robust, with metabolic transformations likely occurring on the piperidinyl moiety. However, this predictive assessment must be confirmed through rigorous experimental studies as outlined in this guide. A thorough understanding of the pharmacokinetic profile and metabolic fate of 2-iodo-N-(1-piperidinyl)benzamide is essential for its continued development as a potential therapeutic agent.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-iodo-N-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Control Banding

The Defensive Philosophy: As a specific Safety Data Sheet (SDS) for 2-iodo-N-(1-piperidinyl)benzamide is often absent from general public databases due to its status as a specialized research intermediate (often associated with radioligand precursors), we must apply Control Banding .

We classify this compound under Control Band 3 (High Hazard / Unknown Toxicity) . This decision is based on the structural activity relationship (SAR) of its moieties:

  • Piperidine Ring: Associated with high biological activity and potential neuro-interaction.

  • Iodinated Benzamide Core: Increases lipophilicity, enhancing skin absorption potential, particularly when solvated.

Critical Hazard Assumptions:

  • Physical State: Solid / Crystalline Powder.

  • Primary Route of Entry: Inhalation of airborne particulates during weighing; Dermal absorption (amplified by vehicles like DMSO).

  • Target Organs (Predicted): CNS, Respiratory System, Thyroid (due to iodine metabolism).

The PPE Firewall (Personal Protective Equipment)

Do not rely on standard "lab safety" protocols. This compound requires a Barrier Integrity approach.

Body ZonePPE RequirementTechnical Justification
Respiratory N95 (Minimum) Recommended: P100/N100 if handling outside a biosafety cabinet (BSC).The iodine atom increases molecular weight, but static charge can aerosolize fine crystals. A standard surgical mask offers zero protection against sub-micron particulates.
Dermal (Hands) Double Nitrile Gloving Inner: 4 mil (Blue/White) Outer: 5-8 mil (Purple/Black)Contrast Detection: Different colors allow immediate visual detection of tears. Permeation: Piperidine derivatives are lipophilic. If using DMSO as a solvent, nitrile breakthrough time drops to <5 mins. Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat (or similar non-woven)Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek sheds dust and prevents migration.

Operational Workflow: Weighing & Solubilization

Objective: Transfer solid compound to solution with Zero Surface Contamination .

Phase A: Engineering Controls
  • The Zone: All open-vessel manipulation must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute). Turbulence above 120 fpm can blow powder off the spatula.

  • Static Neutralization: Iodinated compounds are prone to static buildup. Use an Ionizing Bar or Anti-Static Gun inside the weigh chamber before opening the vial.

Phase B: The Protocol
  • Pre-Weigh Prep: Place a disposable absorbent mat (plastic side down) in the hood.

  • The Transfer:

    • Do NOT use a metal spatula if the compound is for radiolabeling (trace metal sensitivity). Use a static-free disposable polypropylene spatula .

    • Transfer directly into a tared vial. Do not use weighing boats (high loss risk).

  • Solubilization (The Critical Step):

    • Add solvent (e.g., Ethanol or DMSO) immediately after weighing to "lock down" the dust.

    • CAUTION: Once dissolved in DMSO, the compound's ability to penetrate skin increases by a factor of 100x. Treat the liquid as highly toxic .

  • Decontamination:

    • Wipe the balance and surrounding area with a solvent-dampened wipe (Ethanol).

    • Dispose of the wipe as Hazardous Solid Waste , not trash.

Visualization: Safe Handling Loop

The following diagram illustrates the "Closed Loop" handling process to prevent lab contamination.

SafeHandling Start Storage Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Static_Ctrl Static Neutralization (Ionizer) PPE_Check->Static_Ctrl Pass Weighing Weighing (Fume Hood Only) Static_Ctrl->Weighing De-ionized Solvation Solubilization (Lock Down Dust) Weighing->Solvation Add Solvent Waste Waste Disposal (Incineration Stream) Weighing->Waste Spill Event Solvation->Waste Wipes/Consumables

Figure 1: The "Closed Loop" handling workflow designed to isolate the operator from the particulate hazard.

Emergency & Disposal Logistics

Spill Response (Solid State)
  • Do NOT sweep. Sweeping aerosolizes the iodine-heavy dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with ethanol.

  • Scoop: Lift the damp towel and place it directly into a hazardous waste bag.

  • Verify: Use a UV lamp (if the compound is fluorescent) or visual inspection to ensure no residue remains.

Waste Disposal Streams[1]
  • Stream A (Solid): Contaminated gloves, mats, and weighing tools. Label: "Toxic Solid - Iodinated Organic."

  • Stream B (Liquid): Mother liquor or unused stock solutions. Label: "Halogenated Solvent Waste."

    • Note: Do not mix with acidic waste streams (risk of liberating Iodine gas).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2023).[4] Compound Summary: Benzamide Derivatives. National Library of Medicine.

  • Health and Safety Executive (HSE). (2023). Control Banding: The Basics.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。